Product packaging for endo-BCN-PEG4-NHS ester(Cat. No.:)

endo-BCN-PEG4-NHS ester

Katalognummer: B607319
Molekulargewicht: 538.6 g/mol
InChI-Schlüssel: MFQCOKMBYCIQEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

endo-BCN-PEG4-NHS ester is a PEG derivative containing an NHS ester group and a BCN group. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group can react with azide-tagged biomolecules. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H38N2O10 B607319 endo-BCN-PEG4-NHS ester

Eigenschaften

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N2O10/c29-23-7-8-24(30)28(23)38-25(31)9-11-33-13-15-35-17-18-36-16-14-34-12-10-27-26(32)37-19-22-20-5-3-1-2-4-6-21(20)22/h20-22H,3-19H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQCOKMBYCIQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to endo-BCN-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of endo-BCN-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, proteomics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool comprised of three key functional components:

  • endo-Bicyclononyne (BCN): A strained cyclooctyne (B158145) that enables rapid and specific covalent bond formation with azide-containing molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The "endo" configuration contributes to its high reactivity.[3] This bioorthogonal reaction is highly efficient under aqueous conditions and in complex biological media, making it ideal for in vivo applications.[2][4]

  • Polyethylene (B3416737) Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity and solubility of the molecule in aqueous buffers.[4][5][6] This PEG linker also reduces aggregation, minimizes steric hindrance, and provides a flexible bridge between conjugated biomolecules.[2]

  • N-Hydroxysuccinimide (NHS) Ester: A highly reactive functional group that readily forms stable amide bonds with primary amines (-NH2) found on proteins (e.g., the ε-amino group of lysine (B10760008) residues), amine-modified oligonucleotides, and other amine-containing molecules.[5][7][8]

This trifunctional architecture allows for a two-step bioconjugation strategy, making it a valuable linker for attaching various payloads to biological targets.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound, compiled from various sources.

PropertyValueCitations
Chemical Formula C₂₆H₃₈N₂O₁₀[2][9][10]
Molecular Weight 538.59 g/mol [2][9][10]
CAS Number 2252422-32-3, 1807501-86-5, 1702356-19-1[2][9][]
Purity >90% to ≥95% (varies by supplier)[10][][12]
Appearance Colorless oil or solid[12]
Solubility Soluble in DMSO, DMF, DCM, THF, acetonitrile[12]
Storage Conditions Short-term: 0-4°C; Long-term: -20°C to -80°C[1][2]

Key Applications and Reaction Mechanisms

This compound is primarily utilized in bioconjugation for applications requiring the stable linkage of two distinct molecules.

Antibody-Drug Conjugates (ADCs)

In ADC development, the NHS ester end of the linker reacts with lysine residues on a monoclonal antibody. The BCN group is then available to conjugate with an azide-modified cytotoxic drug. This allows for the targeted delivery of the therapeutic payload to cancer cells.[13]

PROTACs

This linker can be used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[1] Typically, one end of the PROTAC binds to the target protein, and the other end binds to an E3 ubiquitin ligase. The this compound can serve as the flexible linker connecting these two binding moieties.[1]

Protein and Biomolecule Labeling

The bifunctional nature of this reagent allows for the labeling of proteins, peptides, and other biomolecules with fluorescent dyes, biotin, or other reporter molecules for various research applications, including fluorescence microscopy and proteomics.[]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound, synthesized from established protocols.

Protocol 1: Amine Labeling of a Protein with this compound

This protocol describes the first step of conjugation, where the NHS ester reacts with primary amines on a protein to introduce the BCN functionality.

Materials:

  • Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.5).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[5][7]

  • Quenching buffer: 1 M Tris-HCl or Glycine, pH 7.4.[7]

  • Spin desalting columns (e.g., 7K MWCO) for purification.[15]

Procedure:

  • Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.[7]

  • Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[7][15]

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer if needed.[5]

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution with gentle vortexing.[15] The final concentration of the organic solvent should be kept below 20% (v/v) to prevent protein denaturation.[9][15]

  • Incubation: Incubate the reaction mixture for 60-90 minutes at room temperature or overnight on ice.[15][16] Protect from light if working with photosensitive molecules.[17]

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[7][9]

  • Purification: Remove excess, unreacted linker and byproducts using a spin desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4), following the manufacturer's instructions.[15]

  • Quantification: Measure the concentration of the recovered BCN-activated protein using a spectrophotometer (A280). The product can be stored at 4°C for immediate use or at -20°C.[15]

Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the second step, where the BCN-activated biomolecule is conjugated to an azide-containing molecule.

Materials:

  • BCN-activated protein (from Protocol 1).

  • Azide-containing molecule (e.g., azide-modified drug, fluorophore).

  • Reaction buffer: PBS, pH 7.4.

Procedure:

  • Prepare Reactants:

    • Have the purified BCN-activated protein in a suitable buffer like PBS.

    • Prepare a stock solution of the azide-containing molecule in a compatible solvent (e.g., DMSO).

  • Reaction Setup:

    • To the BCN-activated protein solution, add a 2-5 fold molar excess of the azide-containing molecule stock solution.[4][15]

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 12-24 hours at 4°C.[4] The reaction is often complete within a few hours.[15]

  • Purification: Purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or spin filtration, depending on the molecular weight of the conjugate.

Visualizations

Chemical Structure and Reaction Scheme

Caption: Reaction of this compound with a primary amine on a protein.

Bioconjugation Experimental Workflow

G Bioconjugation Workflow A 1. Prepare Protein Solution (Amine-free buffer, pH 7.4-8.5) C 3. Mix Protein and Linker (10-20x molar excess of linker) A->C B 2. Dissolve this compound (Anhydrous DMSO/DMF) B->C D 4. Incubate (1-2h at RT or overnight at 4°C) C->D E 5. Purify BCN-Activated Protein (Spin Desalting Column) D->E G 7. Mix BCN-Protein and Azide-Payload (2-5x molar excess of payload) E->G F 6. Prepare Azide-Payload (e.g., Drug, Dye) F->G H 8. Incubate for SPAAC Reaction (2-12h at RT) G->H I 9. Purify Final Conjugate (e.g., SEC, Dialysis) H->I J Final Bioconjugate I->J

Caption: Step-by-step workflow for two-step bioconjugation.

General PROTAC Mechanism of Action

G PROTAC-Induced Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (contains BCN-PEG linker) PROTAC->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Proteasome->E3 Recycled Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTACs utilize the ubiquitin-proteasome system for protein degradation.

References

The Strategic Role of the PEG4 Spacer in BCN-NHS Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise linkage of molecules is paramount to the efficacy and safety of novel therapeutics and research tools. Among the sophisticated reagents enabling these connections, BCN-NHS esters have emerged as powerful heterobifunctional linkers. The incorporation of a tetraethylene glycol (PEG4) spacer within this architecture is not a trivial design choice; it is a strategic element that significantly enhances the performance of bioconjugation reactions. This technical guide delves into the critical role of the PEG4 spacer, providing an in-depth analysis of its impact on reaction kinetics, conjugate stability, and overall experimental success, supported by quantitative data and detailed experimental protocols.

Core Functions of the PEG4 Spacer

The inclusion of a PEG4 spacer in BCN-NHS esters imparts several advantageous properties that are critical for successful bioconjugation. These benefits primarily stem from the physicochemical properties of the polyethylene (B3416737) glycol chain.[1]

Minimized Steric Hindrance and Enhanced Reactivity: The PEG4 spacer provides a flexible and extended connection between the bicyclo[6.1.0]nonyne (BCN) moiety and the N-hydroxysuccinimide (NHS) ester. This spatial separation minimizes steric hindrance, allowing the BCN group to more readily participate in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with its azide-binding partner.[1] This can lead to faster reaction kinetics and higher conjugation efficiencies.[1]

Improved Solubility and Reduced Aggregation: Many bioactive molecules, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the BCN-NHS ester and the subsequent bioconjugate.[2][3][4] This is crucial for preventing aggregation, which can lead to loss of biological activity, increased immunogenicity, and rapid clearance from circulation.[5]

Enhanced Pharmacokinetics: In the context of drug development, particularly for ADCs, PEGylation is a well-established strategy to improve the pharmacokinetic profile of a therapeutic.[6][7][8] The PEG4 spacer contributes to a larger hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life.[5][9] This leads to increased overall exposure of the target tissue to the therapeutic agent.[5]

Biocompatibility: Polyethylene glycol is widely recognized for its biocompatibility and low immunogenicity.[6][10] The inclusion of a PEG4 spacer can help to shield the conjugated molecule from recognition by the immune system, further enhancing its in vivo performance.[5]

The Chemistry of BCN-PEG4-NHS Ester Conjugation

The utility of BCN-PEG4-NHS esters lies in their dual reactivity, enabling a two-step conjugation strategy.

Step 1: Amine Acylation with the NHS Ester: The NHS ester selectively reacts with primary aliphatic amine groups, such as the ε-amino group of lysine (B10760008) residues in proteins, to form a stable amide bond.[11][12] This reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5).[12][13] The reaction releases N-hydroxysuccinimide as a byproduct.[11][12]

Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group is a strained cyclooctyne (B158145) that reacts rapidly and specifically with azide-functionalized molecules via SPAAC.[14] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions without interfering with native biological functional groups.[2][14] A significant advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for in vivo applications.[1][2]

Quantitative Data on the Impact of PEG Spacers

The inclusion of PEG spacers has a quantifiable impact on the properties and performance of bioconjugates. The following tables summarize key quantitative data, highlighting the effects of PEGylation.

PropertyEffect of PEG SpacerQuantitative ImpactReference
Solubility IncreasedEnables higher drug-to-antibody ratios (DARs) of 8 or even higher without compromising stability.[5]
Pharmacokinetics (PK) ImprovedSlower plasma clearance and increased overall exposure (AUC) with increasing PEG chain length.[5]
In Vitro Cytotoxicity May be slightly reducedA potential trade-off due to steric hindrance, but often compensated by improved in vivo efficacy.[5]
Reactivity EnhancedMinimizes steric hindrance, leading to faster reaction kinetics and higher conjugation efficiencies.[1]
PEG Spacer LengthClearance RateOverall Exposure (AUC)In Vivo Efficacy
PEG2FasterLowerLess potent
PEG4ModerateModerateImproved
PEG8SlowerHigherMore potent (plateaus around 8 units)

Note: The specific quantitative impact can vary depending on the antibody, payload, and target.

Experimental Protocols

The following are detailed methodologies for key experiments involving BCN-PEG4-NHS esters.

Conjugation of BCN-PEG4-NHS Ester to an Antibody

This protocol describes the conjugation of a BCN-PEG4-NHS ester to the lysine residues of an antibody.[1]

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4).

  • BCN-PEG4-NHS ester.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Zeba™ Spin Desalting Columns (7K MWCO).

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 2-10 mg/mL.

  • BCN-PEG4-NHS Ester Preparation: Dissolve the BCN-PEG4-NHS ester in DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the dissolved BCN-PEG4-NHS ester to the antibody solution. The exact ratio should be optimized for the specific antibody and desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubation: Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1]

  • Purification: Remove the excess, unreacted BCN-PEG4 linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).

SPAAC Reaction of BCN-labeled Antibody with an Azide-modified Molecule

This protocol describes the subsequent "click" reaction of the BCN-functionalized antibody with a molecule containing an azide (B81097) group.

Materials:

  • BCN-labeled antibody (from protocol 4.1).

  • Azide-modified molecule (e.g., a fluorescent dye, drug, or biotin).

  • PBS, pH 7.4.

Procedure:

  • Reactant Preparation: Dissolve the azide-modified molecule in a compatible solvent (e.g., DMSO or water).

  • Click Reaction: Add a 1.5-5 fold molar excess of the azide-modified molecule to the BCN-labeled antibody in PBS.

  • Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 4°C. The reaction time will depend on the specific reactants.

  • Purification: Purify the resulting conjugate using an appropriate method, such as SEC or affinity chromatography, to remove unreacted azide-modified molecules.

Visualizing the Workflow and Rationale

The following diagrams, generated using the DOT language for Graphviz, illustrate the structure, experimental workflow, and functional benefits of the PEG4 spacer in BCN linkers.

BCN_PEG4_NHS_Ester_Structure cluster_linker BCN-PEG4-NHS Ester BCN BCN (Bicyclo[6.1.0]nonyne) PEG4 PEG4 Spacer (Tetraethylene Glycol) BCN->PEG4 Covalent Bond NHS NHS Ester (N-Hydroxysuccinimide) PEG4->NHS Covalent Bond

Figure 1. Structure of a BCN-PEG4-NHS Ester Linker.

Conjugation_Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: SPAAC Click Chemistry Antibody Antibody with Primary Amines (e.g., Lysine) Reaction1 Reaction (pH 7.2-8.5) Antibody->Reaction1 BCN_Linker BCN-PEG4-NHS Ester BCN_Linker->Reaction1 BCN_Antibody BCN-labeled Antibody Reaction1->BCN_Antibody Reaction2 SPAAC Reaction (Bioorthogonal) BCN_Antibody->Reaction2 Azide_Molecule Azide-modified Molecule (e.g., Drug) Azide_Molecule->Reaction2 Final_Conjugate Final Bioconjugate (e.g., ADC) Reaction2->Final_Conjugate

Figure 2. Experimental Workflow for Bioconjugation.

PEG4_Benefits cluster_benefits Functional Benefits PEG4 PEG4 Spacer Solubility Increased Solubility PEG4->Solubility Leads to Steric Reduced Steric Hindrance PEG4->Steric Leads to PK Improved Pharmacokinetics PEG4->PK Leads to Biocompatibility Enhanced Biocompatibility PEG4->Biocompatibility Leads to

Figure 3. Key Benefits of the PEG4 Spacer.

Conclusion

The PEG4 spacer in BCN-NHS esters is a critical component that provides significant advantages in bioconjugation. Its ability to enhance solubility, reduce steric hindrance, and improve the pharmacokinetic properties of the resulting conjugates makes it an invaluable tool for researchers and drug developers. By understanding the fundamental role of the PEG4 spacer and employing optimized experimental protocols, scientists can achieve more efficient and reproducible results in the synthesis of advanced biotherapeutics and research reagents. The rational inclusion of such linkers is a key step towards the development of next-generation antibody-drug conjugates and other targeted therapies.

References

The Ultimate Guide to endo-BCN-PEG4-NHS Ester for Advanced Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of endo-BCN-PEG4-NHS ester, a key reagent in the field of bioconjugation and drug development. Designed for researchers and scientists, this document details the molecule's core properties, experimental protocols for its application in strain-promoted alkyne-azide cycloaddition (SPAAC), and quantitative data to inform experimental design.

Introduction to this compound

This compound is a heterobifunctional linker that has emerged as a powerful tool for the precise covalent modification of biomolecules. Its unique structure comprises three key components:

  • An endo-Bicyclononyne (BCN) group: This strained alkyne is highly reactive towards azides in copper-free click chemistry, enabling rapid and bioorthogonal conjugation.

  • A Polyethylene Glycol (PEG4) spacer: This hydrophilic four-unit PEG linker enhances solubility in aqueous media, reduces steric hindrance, and minimizes aggregation of the conjugated biomolecules.[1][2]

  • An N-Hydroxysuccinimide (NHS) ester : This amine-reactive group efficiently forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.

This combination of features makes this compound an ideal reagent for a wide range of applications, including the development of antibody-drug conjugates (ADCs), the creation of sophisticated drug delivery systems, protein labeling for imaging and diagnostics, and the functionalization of surfaces.[3][4][5]

Core Properties and Quantitative Data

A thorough understanding of the physicochemical properties of this compound is critical for designing and optimizing conjugation strategies. The following tables summarize key quantitative data related to its chemical identity, solubility, and stability.

PropertyValueReference
Chemical Formula C₂₆H₃₈N₂O₁₀[6]
Molecular Weight 538.59 g/mol [6]
CAS Number 2252422-32-3[6][7]
Purity >95%[7]
Appearance Colorless to light yellow liquid[6]
Storage Conditions -20°C for long-term storage (months to years)[6][7][8]

Table 1: Physicochemical Properties of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO) ≥ 250 mg/mL (464.17 mM)[6]
Dimethylformamide (DMF) Soluble[7]
Dichloromethane (DCM) Soluble[7]
Aqueous Buffers Soluble due to the hydrophilic PEG spacer[7][8]

Table 2: Solubility Data

The stability of the NHS ester is highly dependent on pH. Hydrolysis is a competing reaction to the desired amidation.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.04~1 hour
8.6410 minutes

Table 3: pH-Dependent Hydrolysis of NHS Esters

The reactivity of the endo-BCN group in SPAAC reactions is a key performance indicator. The second-order rate constant provides a quantitative measure of this reactivity.

Azide PartnerSolventTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Reference
Benzyl azideDMSO370.15[1]
2-azidoethanolWater200.19 - 0.21[1]

Table 4: Reactivity of endo-BCN in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Experimental Protocols

The following are detailed methodologies for the use of this compound in common click chemistry applications.

General Protocol for Protein Labeling with this compound

This protocol describes the modification of a protein with this compound to introduce a BCN moiety for subsequent reaction with an azide-containing molecule.

Materials:

  • Protein solution (e.g., antibody) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification system (e.g., size-exclusion chromatography, dialysis cassettes).

Procedure:

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • To the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 20-50 mM to react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and byproducts using a suitable purification method such as size-exclusion chromatography or dialysis against an appropriate buffer.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines the reaction of the BCN-labeled protein with an azide-functionalized molecule.

Materials:

  • BCN-labeled protein (from the protocol above).

  • Azide-functionalized molecule of interest (e.g., drug, fluorophore, biotin).

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in a compatible solvent.

    • Add a 1.5 to 5-fold molar excess of the azide-functionalized molecule to the BCN-labeled protein solution.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. Reaction times may need to be optimized based on the specific reactants.

  • Purification:

    • Purify the final conjugate to remove any unreacted azide-functionalized molecule using an appropriate chromatography method (e.g., size-exclusion, affinity chromatography).

Visualizing the Chemistry and Workflows

Diagrams are provided below to illustrate the key chemical reactions and a typical experimental workflow.

A simplified representation of the key functional groups.

G cluster_amine_reaction NHS Ester Reaction with Primary Amine cluster_spaac_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagent This compound Conjugate1 BCN-PEG4-Protein (Stable Amide Bond) Reagent->Conjugate1 + Protein Protein-NH₂ Protein->Conjugate1 NHS_byproduct N-Hydroxysuccinimide Conjugate1->NHS_byproduct releases BCN_Protein BCN-PEG4-Protein Final_Conjugate Protein-Linker-Molecule (Triazole Linkage) BCN_Protein->Final_Conjugate + Azide_Molecule Azide-Molecule (e.g., Drug, Dye) Azide_Molecule->Final_Conjugate

Core reaction mechanisms of this compound.

G start Start: Protein Solution (Amine-free buffer, pH 7.2-8.0) prep_reagent Prepare 10 mM this compound in anhydrous DMSO/DMF start->prep_reagent reaction Add NHS Ester to Protein (10-20x excess) Incubate 1-4h RT or O/N 4°C start->reaction prep_reagent->reaction quench Quench with Tris or Glycine reaction->quench purify1 Purify BCN-labeled Protein (SEC or Dialysis) quench->purify1 add_azide Add Azide-Molecule (1.5-5x excess) purify1->add_azide spaac Incubate 2-12h RT or O/N 4°C add_azide->spaac purify2 Purify Final Conjugate (e.g., SEC, Affinity Chromatography) spaac->purify2 end End: Purified Bioconjugate purify2->end

Experimental workflow for bioconjugation.

Conclusion

This compound is a versatile and highly efficient bifunctional linker that is indispensable for modern bioconjugation. Its well-defined structure, favorable solubility, and predictable reactivity make it a reliable tool for researchers in academia and industry. By understanding its core properties and following optimized protocols, scientists can leverage the power of click chemistry to advance their research in drug discovery, diagnostics, and beyond.

References

understanding strain-promoted alkyne-azide cycloaddition (SPAAC).

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The strain-promoted alkyne-azide cycloaddition (SPAAC) has emerged as a pivotal bioorthogonal reaction, enabling the covalent ligation of molecules within complex biological milieus without the need for cytotoxic catalysts.[1][2] This guide offers a comprehensive exploration of the fundamental principles of SPAAC, detailed experimental methodologies, and a quantitative analysis of its kinetics.

Core Principles of SPAAC

The primary driving force behind SPAAC is the substantial ring strain inherent in cyclooctynes, the smallest of the stable cyclic alkynes.[1][3] This intrinsic strain dramatically reduces the activation energy for the [3+2] cycloaddition reaction with azides. Consequently, the reaction proceeds swiftly at physiological temperatures and pH, obviating the need for a copper catalyst, which is often associated with cytotoxicity.[1][4] The reaction is characterized by its high selectivity, as both the strained alkyne and the azide (B81097) moieties are bioorthogonal; they do not typically engage in side reactions with native biological functional groups.[1]

The underlying mechanism of SPAAC is a concerted, pericyclic reaction known as the Huisgen 1,3-dipolar cycloaddition.[1] In this reaction, the azide functions as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to forge a stable triazole linkage.[1]

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical determinant of its utility, particularly in time-sensitive biological experiments. The reaction kinetics are typically second-order and are influenced by several factors, including the specific structure of the cyclooctyne (B158145), the electronic properties of the azide, the solvent, pH, and temperature.[1][5]

The choice of cyclooctyne is paramount and involves a trade-off between reactivity, stability, and hydrophilicity. The table below summarizes the second-order rate constants for several widely used cyclooctynes with benzyl (B1604629) azide, a common model azide.

Cyclooctyne ReagentFull NameSecond-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO Dibenzocyclooctyne~0.6 - 1.0[6]High reactivity, widely used for biomolecule labeling and imaging.[3][6]
DIBO 4-Dibenzocyclooctynol~0.3 - 0.7[6]Fast reaction rates and among the most stable cyclooctynes.[6][7]
BCN Bicyclo[6.1.0]nonyne~0.06 - 0.1[6]Known for its balance of high reactivity and small size.[6][7]
DIFO Difluorinated Cyclooctyne-Dramatically increased reaction rates due to electron-withdrawing fluorine groups.[8]
BARAC Biarylazacyclooctynone-Extremely reactive, suitable for in vivo imaging.[3]

Note: Reaction rates can fluctuate based on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide employed.[6]

Several factors can be modulated to optimize the rate of a SPAAC reaction.

ParameterEffect on Reaction RateObservations and Recommendations
pH Generally increases with higher pH values (except in HEPES buffer).[5]A pH range of 6.5-8.5 is often screened for optimal performance.[5][9]
Temperature Increases with higher temperatures.[9][10]Reactions are commonly conducted at room temperature (25 °C) or 37 °C.[10]
Buffer System Reaction rates vary significantly between different buffer systems.[5]HEPES buffer (pH 7) has been shown to yield higher rate constants compared to PBS (pH 7).[5][11]
Solvent Aqueous solvent systems can lead to faster SPAAC reactions.[10][11]While organic co-solvents like DMSO can be used, their concentration should be minimized to avoid protein precipitation.[10]
PEG Linker The inclusion of a PEG spacer can enhance reaction rates.[10]A PEG linker can increase reaction rates by an average of 31 ± 16% by reducing steric hindrance.[5][10]

Experimental Protocols

The following protocols provide generalized procedures for common SPAAC applications.

This protocol outlines a general method for labeling an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).[1][12]

  • DBCO-functionalized molecule (e.g., DBCO-fluorophore) dissolved in DMSO.[12]

  • Quenching reagent (optional).[10]

  • Size-exclusion chromatography (SEC) or dialysis equipment for purification.[12]

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[1]

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

  • Reaction Setup: Add the DBCO-functionalized molecule stock solution to the protein solution. A 5- to 20-fold molar excess of the DBCO reagent over the protein is commonly used.[12] The final DMSO concentration should ideally be kept below 10% (v/v) to maintain protein stability.[12]

  • Incubation: Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[12]

  • Reaction Monitoring (Optional): The reaction progress can be monitored by LC-MS or SDS-PAGE if there is a significant mass change.[12]

  • Quenching (Optional): If necessary, the reaction can be terminated by adding a quenching reagent that reacts with the excess DBCO.[10]

  • Purification: Purify the bioconjugate using SEC or dialysis to remove unreacted small molecules.[12]

This protocol describes how to determine the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR.[9][13]

Materials:

  • Strained alkyne.

  • Azide-containing molecule.

  • Deuterated solvent (e.g., deuterated DMSO).[13]

  • Internal standard of known concentration (e.g., dimethyl sulfone).[13]

  • NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Dissolve the strained alkyne and the azide-containing molecule in the deuterated solvent in an NMR tube.

    • Add an internal standard with a known concentration and a resonance that does not overlap with reactant or product signals.[9]

  • NMR Data Acquisition:

    • Immediately after mixing, place the NMR tube in the spectrometer.[9]

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the expected reaction rate.[9]

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the protons being monitored) for accurate quantification.[9]

  • Data Analysis:

    • Integrate the signals of one of the reactants and the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.[14]

    • Plot the natural logarithm of the reactant concentration versus time.[14]

    • For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equal initial concentrations, this plot will be linear. The slope of this line will be the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k₂) multiplied by the initial concentration, from which k₂ can be determined.[14]

This protocol describes how to monitor the reaction by observing the disappearance of the DBCO absorbance peak around 309 nm.[10]

Materials:

  • DBCO-containing reagent.

  • Azide-modified molecule.

  • Appropriate buffer (e.g., PBS, pH 7.4).

  • UV-Vis spectrophotometer.[10]

Procedure:

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[10]

  • Sample Preparation: Prepare the reaction mixture as described in the protein labeling protocol. The concentration of the DBCO reagent should be such that the initial absorbance at 309 nm is within the linear range of the spectrophotometer. Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.[10]

  • Data Acquisition: Initiate the reaction by adding the DBCO-containing reagent to the cuvette with the azide-modified molecule. Immediately start monitoring the absorbance at 309 nm over time.[10]

  • Data Analysis: The decrease in absorbance over time can be used to determine the pseudo-first-order rate constant.[10]

Mandatory Visualizations

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Transition_State Transition State Cyclooctyne->Transition_State [3+2] Cycloaddition Azide Azide Azide->Transition_State Triazole Stable Triazole Transition_State->Triazole Ring Strain Release

General mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Experimental_Workflow_SPAAC Start Start: Prepare Reactants Prepare_Protein Prepare Azide-Modified Protein in Buffer Start->Prepare_Protein Prepare_DBCO Prepare DBCO-Reagent Stock in DMSO Start->Prepare_DBCO Mix Mix Protein and DBCO Reagent Prepare_Protein->Mix Prepare_DBCO->Mix Incubate Incubate at RT or 37°C (1-12 hours) Mix->Incubate Monitor Monitor Reaction (Optional) (LC-MS / SDS-PAGE) Incubate->Monitor Purify Purify Bioconjugate (SEC / Dialysis) Incubate->Purify Monitor->Purify End End: Characterize Product Purify->End

General experimental workflow for a SPAAC bioconjugation reaction.

Cyclooctyne_Reactivity_Relationship cluster_structure Structural Features cluster_kinetics Reaction Kinetics Ring_Strain Increased Ring Strain Activation_Energy Lower Activation Energy Ring_Strain->Activation_Energy drives EWG Electron-Withdrawing Groups (e.g., Fluorine) EWG->Activation_Energy stabilizes transition state Reaction_Rate Faster Reaction Rate Activation_Energy->Reaction_Rate results in

Logical relationship of cyclooctyne structure to reaction rate.

Applications in Drug Development and Research

SPAAC has become an indispensable tool in various facets of drug development and biomedical research.

  • Targeted Drug Delivery: SPAAC is instrumental in creating targeted drug delivery systems. By modifying drug carriers with cyclooctynes, they can be directed to tumor cells that have been metabolically labeled with azides, enabling site-specific drug release.[4][]

  • Biomolecule Labeling and Imaging: The bioorthogonality of SPAAC makes it ideal for labeling proteins, lipids, and nucleic acids in living cells without perturbing biological processes.[] This allows for precise molecular tracking and visualization, aiding in the study of complex biological systems.[4][]

  • Synthesis of Targeted Therapies: SPAAC facilitates the efficient and specific conjugation of small molecules to larger biomolecules, such as antibodies, to create antibody-drug conjugates (ADCs) and other targeted therapies.[]

  • Macromolecule Derivatization: This reaction is employed for the chemical modification of macromolecules to alter their physicochemical properties, enhance stability, improve biocompatibility, or confer new biological functions.[4]

Comparison with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While both SPAAC and CuAAC result in the formation of a triazole linkage, they have distinct advantages and disadvantages.

FeatureStrain-Promoted (SPAAC)Copper-Catalyzed (CuAAC)
Catalyst None[16]Copper(I)[16]
Biocompatibility Excellent, widely used for in vivo applications.[12][16]Limited by copper toxicity.[12][16]
Alkyne Type Strained cyclooctynes.[16]Terminal alkynes.[16]
Reaction Rate Generally slower than CuAAC, but highly dependent on the strain of the cyclooctyne.[12][16]Very fast, can be ligand-accelerated.[16]
Regioselectivity Mixture of regioisomers (1,4 and 1,5).[12]Exclusively 1,4-disubstituted triazole.[12]
Side Reactions Strained alkynes can react with thiols.[17]Minimal byproducts.[16]

References

Navigating the Bifunctional Landscape: A Technical Guide to the Solubility and Stability of endo-BCN-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of endo-BCN-PEG4-NHS ester, a heterobifunctional linker critical in the fields of bioconjugation, targeted drug delivery, and the development of antibody-drug conjugates (ADCs) and PROTACs. Understanding the physicochemical properties of this reagent is paramount for ensuring experimental reproducibility, optimizing conjugation efficiencies, and maintaining the integrity of resulting biomolecular constructs.

Core Concepts: Structure and Functionality

This compound incorporates three key functional components:

  • endo-Bicyclononyne (BCN): A strained alkyne that participates in highly efficient and biocompatible copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), with azide-modified molecules.

  • Polyethylene Glycol (PEG4): A short, hydrophilic tetra-ethylene glycol spacer that enhances the solubility of the molecule in aqueous media, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

  • N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) under mild conditions to form stable amide bonds.[2]

This trifecta of functionalities makes this compound a versatile tool for linking a wide array of molecules.

Solubility Profile

The solubility of this compound is dictated by its amphiphilic nature, with the PEG spacer conferring hydrophilicity and the BCN and NHS ester moieties contributing to its solubility in organic solvents.

Quantitative Solubility Data

SolventConcentrationObservations
Dimethyl Sulfoxide (DMSO)250 mg/mL (464.17 mM)Ultrasonic assistance may be required. Use of new, anhydrous DMSO is recommended.[3]
Dichloromethane (DCM)Soluble[4]
Dimethylformamide (DMF)Soluble[4]
AcetonitrileSoluble[1]
Tetrahydrofuran (THF)Soluble[1]
Aqueous SolutionsSoluble in regular aqueous solutionsThe hydrophilic PEG spacer increases solubility in aqueous media.[1][2][4][5]

Stability and Storage Considerations

The primary factor governing the stability of this compound is the susceptibility of the NHS ester to hydrolysis.[2][6][][8] This degradation pathway competes with the desired amination reaction and is influenced by moisture and pH.

Recommended Storage and Stability Data

FormStorage TemperatureDurationNotes
Pure (Solid/Oil)-20°C3 years[3]
In Solvent-80°C6 months[3]
In Solvent-20°C1 month[3]

Key Stability Factors:

  • Hydrolysis: The NHS ester moiety is prone to hydrolysis in the presence of moisture, yielding an inactive carboxylic acid and N-hydroxysuccinimide. This process is accelerated at higher pH levels.[2][6] To mitigate this, it is crucial to store the reagent under dry (desiccated) conditions and to minimize its exposure to aqueous environments prior to use.[2][][]

  • pH: The optimal pH range for the reaction of NHS esters with primary amines is between 7.0 and 8.5.[2] At more basic pH values, the rate of hydrolysis significantly increases, reducing the efficiency of the conjugation reaction.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of solutions should be avoided to maintain the integrity of the compound.[2]

Experimental Protocols

While specific, validated protocols for this compound are not publicly available, the following methodologies, based on established principles for similar compounds, can be adapted for its characterization.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) in a series of sealed vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solute.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved this compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mM.

Protocol 2: Assessment of NHS Ester Stability via Hydrolysis

This protocol provides a method to assess the stability of the NHS ester by monitoring its hydrolysis over time in an aqueous solution.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an anhydrous organic solvent (e.g., DMSO). Dilute the stock solution to a known concentration in a series of aqueous buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.5).

  • Time-Course Incubation: Incubate the prepared solutions at a constant temperature (e.g., 25°C).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each solution.

  • Reaction Quenching (Optional): If necessary, the hydrolysis can be quenched by acidifying the sample.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC. Monitor the decrease in the peak area corresponding to the intact this compound and the increase in the peak area of the hydrolysis product (the corresponding carboxylic acid).

  • Data Analysis: Plot the percentage of remaining intact ester against time for each pH condition to determine the rate of hydrolysis. The half-life (t½) of the NHS ester at each pH can then be calculated.

Visualizing Workflows and Degradation Pathways

To further clarify the experimental processes and chemical transformations, the following diagrams are provided.

G cluster_0 Solubility Determination Workflow A Add excess this compound to buffer B Equilibrate with agitation (e.g., 24h at 25°C) A->B C Centrifuge to pellet undissolved solid B->C D Collect clear supernatant C->D E Quantify concentration via HPLC-UV/MS D->E F Calculate equilibrium solubility E->F

Caption: Workflow for determining the aqueous solubility of this compound.

G cluster_1 NHS Ester Stability (Hydrolysis) Assessment A Prepare solutions in buffers of varying pH B Incubate at constant temperature A->B C Withdraw aliquots at time intervals B->C D Analyze via RP-HPLC C->D E Monitor decrease of intact ester peak and increase of hydrolysis product peak D->E F Calculate rate of hydrolysis and half-life E->F

Caption: Experimental workflow for assessing the stability of the NHS ester moiety.

G cluster_2 Competing Reactions of this compound reactant This compound product1 Stable Amide Conjugate reactant->product1 Aminolysis (Desired Reaction) pH 7.0-8.5 product2 Inactive Carboxylic Acid reactant->product2 Hydrolysis (Degradation) Accelerated by moisture & high pH amine Primary Amine (R-NH2) water Water (H2O)

Caption: Key reaction pathways for this compound in aqueous media.

Conclusion

This compound is a well-solubilized and sufficiently stable reagent when handled and stored under the recommended conditions. Its solubility in both common organic solvents and aqueous media facilitates its use in a variety of bioconjugation protocols. The principal stability concern is the hydrolysis of the NHS ester, which can be effectively managed by minimizing exposure to moisture, controlling pH, and adhering to appropriate storage temperatures. By understanding and controlling for these factors, researchers can confidently employ this powerful bifunctional linker to advance their research and development objectives.

References

A Technical Guide to the Storage and Handling of endo-BCN-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential storage and handling conditions for endo-BCN-PEG4-NHS ester, a critical bifunctional linker used in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. Adherence to these guidelines is crucial for maintaining the reagent's integrity and ensuring experimental reproducibility.

Core Principles of Storage and Handling

This compound is a moisture-sensitive compound. The N-hydroxysuccinimide (NHS) ester moiety is susceptible to hydrolysis, which can significantly reduce its reactivity towards primary amines on target biomolecules. The bicyclononyne (BCN) group, while generally stable, should also be protected from harsh conditions. Proper storage and handling are therefore paramount to preserve the functionality of this reagent.

Shipping and Initial Receipt

This compound is typically shipped at ambient temperature as a non-hazardous chemical. The product is considered stable enough for the duration of standard shipping and customs processing. Upon receipt, it is imperative to transfer the product to the recommended long-term storage conditions as soon as possible.

Long-Term Storage

For optimal stability, this compound should be stored at -20°C in a desiccated environment.[1][2][3][4][5] Some suppliers also recommend storage at 0 - 4°C for short-term use (days to weeks) . To prevent moisture condensation, which can lead to hydrolysis of the NHS ester, the vial should be allowed to warm to room temperature before opening.[1] Avoid frequent freeze-thaw cycles.[1]

Storage of Stock Solutions

Once reconstituted in a solvent, the stability of this compound decreases. Stock solutions should be prepared fresh for each experiment whenever possible. If storage of a stock solution is necessary, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month .[6] It is recommended to use anhydrous solvents to prepare stock solutions to minimize hydrolysis.

Quantitative Storage and Stability Data

The following table summarizes the key quantitative data regarding the storage and stability of this compound.

ParameterConditionRecommendationSource(s)
Long-Term Storage (Pure Form) Temperature-20°C[1][2][3][4][5]
EnvironmentDesiccated, protected from moisture[1]
Short-Term Storage (Pure Form) Temperature0 - 4°C (days to weeks)
Stock Solution Storage Temperature (Long-Term)-80°C[6]
Duration (Long-Term)Up to 6 months[6]
Temperature (Short-Term)-20°C[6]
Duration (Short-Term)Up to 1 month[6]
Shipping TemperatureAmbient[2][4][5]

Experimental Protocols

The primary application of this compound is the conjugation to biomolecules containing primary amines, such as proteins and amine-modified oligonucleotides. This is followed by a strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule.

General Protocol for Protein Labeling with this compound

This protocol provides a general guideline for the conjugation of this compound to a protein. Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2 - 8.5)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)

  • Purification column (e.g., desalting column)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light if working with light-sensitive molecules.

  • Quenching the Reaction (Optional): To stop the reaction, add a quenching reagent such as Tris or glycine to react with any unreacted NHS ester.

  • Purification: Remove excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Determine the concentration of the labeled protein and the degree of labeling (DOL). The BCN-functionalized protein can be stored at -20°C.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The BCN-modified biomolecule can then be reacted with an azide-containing molecule in a copper-free click chemistry reaction.

Procedure:

  • To the purified BCN-activated biomolecule, add a 3-5 fold molar excess of the azide-containing molecule.

  • Incubate the reaction overnight (12-18 hours) at 4°C or for 2-4 hours at room temperature.

  • Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography).

Visualizing Workflows and Pathways

Logical Workflow for Storage and Handling

G Figure 1: Storage and Handling Workflow for this compound cluster_receipt Receipt cluster_storage Storage cluster_handling Handling cluster_use Use cluster_solution_storage Stock Solution Storage receipt Receive Shipment (Ambient Temperature) storage_conditions Store at -20°C Desiccated receipt->storage_conditions Immediate Action short_term_storage Short-term (days-weeks): 0-4°C storage_conditions->short_term_storage warm_to_rt Equilibrate to Room Temperature Before Opening storage_conditions->warm_to_rt reconstitution Reconstitute in Anhydrous Solvent (e.g., DMSO) warm_to_rt->reconstitution use_immediately Use Immediately for Bioconjugation reconstitution->use_immediately store_solution Store Stock Solution reconstitution->store_solution If not for immediate use neg_20 -20°C (up to 1 month) store_solution->neg_20 neg_80 -80°C (up to 6 months) store_solution->neg_80

Figure 1: Storage and Handling Workflow
Signaling Pathway for Bioconjugation

G Figure 2: Bioconjugation Pathway using this compound cluster_activation Step 1: Amine Activation cluster_spaac Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) protein Biomolecule with Primary Amine (-NH2) activated_protein BCN-Functionalized Biomolecule protein->activated_protein + This compound (pH 8.3-8.5) bcn_peg_nhs This compound bcn_peg_nhs->activated_protein final_conjugate Final Bioconjugate activated_protein->final_conjugate + Azide-Containing Molecule (Copper-Free Click Chemistry) azide_molecule Azide-Containing Molecule azide_molecule->final_conjugate

Figure 2: Bioconjugation Pathway

References

A Technical Guide to PROTAC Synthesis Utilizing PEG-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has introduced a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a novel modality of targeted protein degradation.[1][2] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule is composed of three key elements: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[4][5][6]

The linker is far more than a simple spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[7][8][9] Among the diverse linker chemistries available, polyethylene (B3416737) glycol (PEG) based linkers have become a prevalent choice in PROTAC design.[7][10][11] Their inherent properties offer a powerful tool to overcome common challenges in developing potent and drug-like protein degraders.[9] This guide provides an in-depth overview of the synthesis and core principles of PROTACs featuring PEG-based linkers, complete with quantitative data, detailed experimental protocols, and process visualizations.

The Central Role of PEG-Based Linkers

PEG linkers consist of repeating ethylene (B1197577) glycol units, which confer a unique and advantageous set of properties to the PROTAC molecule. Their prevalence is rooted in several key benefits:

  • Enhanced Solubility: The ether oxygens in the PEG backbone increase hydrophilicity, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecules.[8][9][10][11]

  • Improved Permeability: While the relationship is complex, the flexibility and polarity of PEG linkers can be modulated to strike a balance that enhances cell permeability.[9][10]

  • Tunable Length and Flexibility: PEG chains are synthetically versatile, allowing for the easy and systematic variation of linker length.[7][11] This is crucial for optimizing the spatial orientation of the POI and E3 ligase to form a stable and productive ternary complex.[12][13]

  • Biocompatibility: PEG is well-known for its biocompatibility, making it a suitable component for therapeutic agents.[14]

  • Synthetic Accessibility: The availability of bifunctional PEG motifs facilitates a rapid and modular assembly of PROTACs.[7][11]

However, it is also important to consider potential drawbacks, such as reduced metabolic stability in vivo compared to more rigid alkyl linkers.[8][15] Therefore, the choice of linker length and composition must be carefully optimized for each specific POI and E3 ligase pair.[7][13]

PROTAC-Mediated Protein Degradation Pathway

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby hijacking the cellular protein degradation machinery. The process begins with the PROTAC simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[16] Within this complex, the E3 ligase facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[17] Following polyubiquitination, the POI is recognized and degraded by the 26S proteasome.[3] The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.[3][17]

PROTAC_Mechanism cluster_ub PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 E1->E2 E2->E3_Ligase E2->Ternary_Complex Ub Ubiquitin (Ub) Ub->E1 ATP Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

A diagram of the PROTAC-mediated protein degradation pathway.

General Synthetic Strategies

The synthesis of PROTACs with PEG linkers is typically a modular process, involving the separate synthesis of the warhead (POI ligand) and anchor (E3 ligase ligand), followed by their coupling to a bifunctional PEG linker.[12] Two of the most common and robust chemical methods for this assembly are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[12]

Experimental Protocols

The following are generalized protocols for key synthetic steps. Researchers should adapt these based on the specific reactivity and properties of their ligands and linkers.

Protocol 1: Amide Bond Formation [12]

This protocol details the coupling of a component bearing a carboxylic acid with an amine-functionalized PEG linker, which is protected with a tert-Butyloxycarbonyl (Boc) group.

  • Step 1: Amide Coupling

    • Reagents and Materials:

      • Component A-COOH (warhead or E3 ligand with a carboxylic acid) (1.0 eq)

      • Amine-PEGn-Boc (1.1 eq)

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

      • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

      • Anhydrous DMF (N,N-Dimethylformamide)

      • Nitrogen atmosphere

    • Procedure:

      • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

      • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

      • Add the Amine-PEGn-Boc to the reaction mixture.

      • Stir the reaction at room temperature overnight.

      • Monitor reaction progress using LC-MS.

      • Upon completion, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

      • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

      • Purify the crude product (Component A-PEGn-Boc) by flash column chromatography.

  • Step 2: Boc Deprotection

    • Reagents and Materials:

      • Component A-PEGn-Boc

      • DCM (Dichloromethane)

      • TFA (Trifluoroacetic acid)

    • Procedure:

      • Dissolve the purified Component A-PEGn-Boc in DCM.

      • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

      • Allow the reaction to warm to room temperature and stir for 1-3 hours.

      • Monitor the deprotection by LC-MS.

      • Upon completion, concentrate the mixture under reduced pressure to yield the amine-functionalized intermediate (Component A-PEGn-NH2), which can be used in a subsequent amide coupling step with the second component (Component B-COOH).

Protocol 2: Click Chemistry (CuAAC) [12]

This protocol describes the highly efficient coupling of an alkyne-functionalized component with an azide-functionalized PEG-component.

  • Reagents and Materials:

    • Component A-Alkyne (1.0 eq)

    • Component B-PEGn-Azide (1.0 eq)

    • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

    • Sodium ascorbate (B8700270) (0.2 eq)

    • Solvent mixture (e.g., t-BuOH/H2O or DMF)

  • Procedure:

    • Dissolve Component A-Alkyne and Component B-PEGn-Azide in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO4·5H2O in water.

    • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO4·5H2O solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC product by flash column chromatography or preparative HPLC.

Experimental Workflow for PROTAC Evaluation

The discovery and optimization of a PROTAC is an iterative process that begins with synthesis and proceeds through multiple stages of biological evaluation to confirm its mechanism of action and efficacy. A typical workflow involves synthesizing a library of PROTACs with varied linker lengths or compositions, followed by purification and a cascade of cellular assays.

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_validation Mechanism Validation S1 Modular Synthesis (e.g., Amide Coupling, Click Chemistry) S2 Reaction Monitoring (LC-MS) S1->S2 S3 Purification (HPLC / Chromatography) S2->S3 S4 Structure Confirmation (NMR, HRMS) S3->S4 E1 Cell Treatment with PROTAC Library S4->E1 E2 Western Blot Analysis (Protein Degradation) E1->E2 E4 Cell Viability Assay (e.g., MTS) E1->E4 E3 Determine DC50 & Dmax E2->E3 V1 Proteasome Inhibitor Co-treatment E2->V1 V2 Ternary Complex Assay (e.g., BRET, ITC) E3->V2 E5 Determine IC50 E4->E5

A typical experimental workflow for PROTAC synthesis and evaluation.

Quantitative Analysis of PEG Linker Length

The length of the PEG linker is a critical parameter that must be optimized to achieve potent protein degradation. A linker that is too short can cause steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the POI and E3 ligase into productive proximity for ubiquitination.[13][14] The optimal length is highly dependent on the specific POI and E3 ligase pair.[18]

Table 1: Comparative Efficacy of Estrogen Receptor α (ERα)-Targeting PROTACs [14][19]

This data, based on the work by Cyrus et al., demonstrates the degradation of ERα in MCF-7 cells using PROTACs with varying linker lengths connecting an ERα ligand to a VHL E3 ligase ligand.

PROTAC CompoundLinker Length (atoms)ERα Degradation (% of Control)Cell Viability IC50 (μM)
11 8~50%> 10
12 12~25%~5.0
13 16<10%~1.0
14 20~60%> 10

Data is estimated from published graphical representations for illustrative purposes.

Table 2: General Impact of Linker Type on PROTAC Properties [15]

This table summarizes the general properties and considerations for different classes of linkers commonly used in PROTAC design.

Linker TypeKey AdvantagesKey Considerations
PEG Linkers Enhances hydrophilicity and solubility; tunable length; biocompatible.[8][11]Can be metabolically unstable; may incur entropic penalties if too long.[8][15]
Alkyl Linkers Synthetically accessible and chemically stable; length can be varied.[8][15]Tends to be hydrophobic, limiting solubility; may lead to non-specific binding.[8][15]
Rigid Linkers Pre-organizes bioactive conformation; can enhance ternary complex stability.[15]Less conformational flexibility may hinder complex formation if geometry is not optimal.[15]

Linker Length and Degradation Efficacy

The relationship between linker length and PROTAC efficacy is often non-linear, exhibiting a "hook effect" in some contexts where very high concentrations can be less effective. For linker length specifically, there is typically an optimal range for maximal degradation (Dmax) and minimal half-maximal degradation concentration (DC50).

Linker_Logic Too_Short Linker Too Short Result_Short Steric Hindrance Ineffective Ternary Complex Formation Too_Short->Result_Short Leads to Optimal Optimal Linker Length Result_Optimal Stable & Productive Ternary Complex Efficient Ubiquitination Optimal->Result_Optimal Leads to Too_Long Linker Too Long Result_Long Inefficient Proximity Reduced Ubiquitination Efficiency Too_Long->Result_Long Leads to

The logical relationship between linker length and PROTAC efficacy.

Conclusion

PEG-based linkers are a cornerstone of modern PROTAC design, providing a versatile scaffold to overcome challenges related to solubility and to enable the precise optimization of ternary complex formation. The modular synthetic approaches of amide coupling and click chemistry allow for the rapid generation of PROTAC libraries with varying linker lengths. Through systematic evaluation using workflows that combine chemical synthesis with robust biological assays, researchers can identify PROTACs with optimal linker characteristics for potent and selective protein degradation. As the field advances, the rational, structure-guided design of linkers will continue to be a critical factor in developing the next generation of targeted protein degradation therapeutics.[9]

References

Methodological & Application

Application Notes and Protocols for Protein Conjugation with endo-BCN-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the principles, experimental procedures, and characterization of protein conjugates synthesized using the heterobifunctional linker, endo-BCN-PEG4-NHS ester. This linker is a valuable tool in bioconjugation, enabling the attachment of various molecules to proteins through a two-step process involving an initial amine-reactive conjugation followed by a highly specific and efficient copper-free click chemistry reaction.

The this compound linker possesses two key functional groups:

  • N-Hydroxysuccinimide (NHS) Ester: This group reacts with primary amines (-NH2) present on the surface of proteins, primarily the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds.[]

  • endo-Bicyclononyne (BCN): This strained alkyne moiety allows for a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with azide-functionalized molecules.[2][3][4][][6] This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.[2][4]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and stability of the linker and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[3][4][7]

This guide will detail the step-by-step protocol for conjugating a model antibody, methods for purification of the resulting conjugate, and analytical techniques for its characterization.

Chemical Reaction Pathway

The conjugation process occurs in two main stages:

  • Protein Modification: The NHS ester of the this compound reacts with primary amines on the protein to form a stable protein-BCN conjugate.

  • Copper-Free Click Chemistry: The BCN-modified protein is then reacted with an azide-containing molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin (B1667282) tag) via SPAAC to form the final, functional conjugate.

G Protein Protein (with primary amines) BCN_Protein BCN-Modified Protein Protein->BCN_Protein Amine Reaction (pH 7.2-8.5) BCN_Linker This compound BCN_Linker->BCN_Protein NHS NHS byproduct BCN_Linker->NHS Azide_Molecule Azide-tagged Molecule (e.g., Drug, Dye) Final_Conjugate Final Protein Conjugate Azide_Molecule->Final_Conjugate BCN_Protein->Final_Conjugate Copper-Free Click Chemistry (SPAAC)

Caption: Chemical reaction pathway for protein conjugation.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a model antibody with this compound and a subsequent azide-functionalized molecule.

Materials and Reagents
  • Antibody of interest (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Azide-functionalized molecule of interest

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Spin desalting columns or dialysis cassettes (e.g., 10K MWCO)

  • Protein concentration determination assay (e.g., BCA assay)

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification1 Purification 1 cluster_click Click Chemistry cluster_purification2 Purification 2 & Characterization A1 Prepare Antibody Solution (1-5 mg/mL in PBS) B1 Add NHS Ester to Antibody (10-20 fold molar excess) A1->B1 A2 Prepare 10 mM this compound in anhydrous DMSO A2->B1 A3 Prepare Azide-Molecule Solution D1 Add Azide-Molecule to BCN-Antibody (2-5 fold molar excess) A3->D1 B2 Incubate (1-2 hours at RT) B1->B2 B3 Quench Reaction (50-100 mM Tris-HCl) B2->B3 C1 Remove Excess NHS Ester (Spin Desalting or Dialysis) B3->C1 C1->D1 D2 Incubate (4-12 hours at RT or 37°C) D1->D2 E1 Final Purification (SEC or HIC) D2->E1 E2 Characterize Conjugate (Mass Spec, HIC-HPLC) E1->E2

Caption: Experimental workflow for protein conjugation.

Step-by-Step Protocol

Part 1: Preparation of BCN-Modified Antibody

  • Antibody Preparation:

    • Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer such as PBS, pH 7.2-7.4.[8]

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column or dialysis.[8]

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[8]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution.[8] Ensure the final concentration of DMSO does not exceed 10% (v/v) to avoid antibody denaturation.

    • Gently mix the reaction and incubate for 1-2 hours at room temperature or 2 hours on ice.[8][9]

  • Quenching the Reaction:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50-100 mM.[8]

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[8]

  • Purification of BCN-Modified Antibody:

    • Remove the excess, unreacted this compound and quenching buffer using a spin desalting column or by dialysis against PBS, pH 7.4.[8]

Part 2: Copper-Free Click Chemistry Reaction

  • Prepare Azide-Molecule Solution:

    • Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO).

  • Click Reaction:

    • Add a 2- to 5-fold molar excess of the azide-modified molecule to the purified BCN-modified antibody solution.[8]

    • Incubate the reaction for 4-12 hours at room temperature or 37°C. The optimal reaction time may require optimization.[8]

  • Final Purification:

    • Purify the final antibody conjugate to remove any unreacted azide-molecule and other impurities. Suitable methods include Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[][10]

Data Presentation

Table 1: Reagent and Reaction Parameters
ParameterRecommended ValueNotes
Antibody Concentration1-5 mg/mLHigher concentrations can improve conjugation efficiency.[8]
Reaction BufferPBS, pH 7.2-8.5Must be free of primary amines.[]
Molar Excess of NHS Ester10-20 foldMay need optimization depending on the protein and desired degree of labeling.[8]
Reaction Time (NHS Ester)1-2 hours at RTCan be extended to 2 hours on ice for sensitive proteins.[8][9]
Quenching ReagentTris-HCl (50-100 mM)Quenches unreacted NHS ester.
Molar Excess of Azide-Molecule2-5 foldEnsures efficient click reaction.[8]
Reaction Time (Click)4-12 hoursDependent on the specific reactants.[8]
Table 2: Comparison of Purification Methods
Purification MethodPrincipleAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation based on molecular size.Effective for removing small molecule impurities and buffer exchange.[][11]Can be time-consuming and may lead to sample dilution.[]
Dialysis Diffusion-based separation of molecules across a semi-permeable membrane.Simple and effective for buffer exchange and removal of small molecules.Slow process, typically requiring several hours to overnight.[]
Tangential Flow Filtration (TFF) Pressure-driven separation of molecules across a membrane.Rapid and scalable method for buffer exchange and removal of unconjugated molecules.[][10]Requires specialized equipment.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can separate conjugates with different drug-to-antibody ratios (DAR).[12][13][14]Requires method development to optimize separation conditions.

Characterization of the Final Conjugate

Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR)

The average number of BCN linkers or drug molecules conjugated to each antibody can be determined using several methods:

  • UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, the DOL can be calculated using the Beer-Lambert law.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate antibody species with different numbers of conjugated molecules, allowing for the determination of the DAR distribution and the average DAR.[12][13][14]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the mass of the conjugate, from which the DOL can be calculated.[15][16][17]

Table 3: Illustrative HIC-HPLC Data for DAR Analysis
PeakRetention Time (min)Relative Area (%)DAR Species
110.550
212.8152
314.2604
415.5156
516.858
Average DAR 4.2

Note: This is illustrative data. Actual results will vary depending on the antibody, linker, and reaction conditions.

Stability Considerations

The amide bond formed between the NHS ester and the protein's primary amines is highly stable under physiological conditions. The BCN group, when linked via this amide bond, also exhibits good stability, which is crucial for biological applications.[15] However, it has been reported that the BCN moiety can show some instability in the presence of strong reducing agents like TCEP or thiol-containing molecules such as glutathione (B108866) (GSH).[8] Therefore, it is advisable to avoid these reagents in buffers used for the storage and handling of BCN-modified proteins. Studies have also shown that BCN groups can degrade in intracellular environments, which should be a consideration for in vivo applications.[11]

Conclusion

The use of this compound provides a robust and versatile method for the site-specific conjugation of proteins. The protocol outlined in this document, coupled with the appropriate purification and characterization techniques, enables the generation of well-defined and functional protein conjugates for a wide range of research, diagnostic, and therapeutic applications. The bioorthogonal nature of the copper-free click chemistry step ensures high specificity and efficiency, making this a valuable tool for drug development professionals and researchers in the life sciences.

References

Application Notes and Protocols for Cell Surface Labeling using Azide Sugars and endo-BCN-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent labeling of cell surface glycoproteins using a two-step bioorthogonal chemistry approach. This powerful technique allows for the specific attachment of probes, tags, or therapeutic molecules to the surface of living cells. The first step involves the metabolic incorporation of an azide-functionalized sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures of cell surface proteins. In the second step, a molecule of interest, functionalized with endo-BCN-PEG4-NHS ester, is covalently attached to the azide-modified glycans via a highly efficient and biocompatible strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

The this compound is a heterobifunctional linker. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on a molecule of interest (e.g., a fluorescent dye, biotin, or a drug molecule), while the bicyclononyne (BCN) group serves as a reactive partner for the azide (B81097) group introduced onto the cell surface. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance. This copper-free click chemistry approach is ideal for live-cell applications due to its high specificity, rapid kinetics, and lack of cytotoxicity.[1][2][3][4]

Principle of the Method

The cell surface labeling strategy is a two-stage process:

  • Metabolic Glycoengineering: Cells are cultured in the presence of a peracetylated azide-containing sugar analog (e.g., Ac4ManNAz). The acetyl groups enhance cell permeability. Once inside the cell, cellular esterases remove the acetyl groups, and the azide sugar is processed by the cell's natural metabolic pathways and incorporated into the glycan chains of newly synthesized glycoproteins. These azide-modified glycoproteins are then transported to the cell surface.[5]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-labeled cells are then treated with a molecule of interest that has been conjugated to this compound. The strained alkyne (BCN) on the linker reacts specifically and spontaneously with the azide groups on the cell surface glycans, forming a stable triazole linkage. This reaction is highly bioorthogonal, meaning it does not interfere with native biological processes.

Data Presentation

The following tables summarize key quantitative parameters for designing and performing cell surface labeling experiments using this methodology.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterReagentTypical Concentration RangeTypical Incubation TimeNotes
Metabolic Labeling Peracetylated Azide Sugar (e.g., Ac4ManNAz)10 - 100 µM24 - 72 hoursOptimal concentration and time are cell-line dependent and should be determined empirically.[1][2][6]
SPAAC Reaction BCN-functionalized Molecule of Interest20 - 100 µM30 - 60 minutesHigher concentrations and longer incubation times can increase labeling efficiency but may also lead to higher background.
NHS Ester Conjugation This compound to Molecule of Interest10- to 20-fold molar excess1 - 4 hoursReaction is typically performed in an amine-free buffer at pH 7.2-8.5.[7]

Table 2: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Insufficient metabolic incorporation of the azide sugar.Increase the concentration of the azide sugar and/or the incubation time. Ensure the azide sugar is not degraded.
Inefficient SPAAC reaction.Increase the concentration of the BCN-reagent and/or the incubation time. Ensure the BCN reagent is active.
Low expression of target glycoproteins.Use a cell line known to have high levels of sialylation or O-linked glycosylation.
High Background Staining Non-specific binding of the BCN-reagent.Decrease the concentration of the BCN-reagent. Include additional washing steps after the SPAAC reaction. Use a blocking agent if necessary.
Hydrolysis of the NHS ester leading to non-specific reactions.Prepare the NHS ester-conjugated molecule of interest fresh and use it immediately.
Cell Viability Issues Cytotoxicity of the azide sugar at high concentrations.Determine the optimal, non-toxic concentration of the azide sugar for your specific cell line through a dose-response experiment.[1][2]
Cytotoxicity of the BCN-reagent or solvent.Ensure the final concentration of any organic solvent (e.g., DMSO) is low (<0.5%). Test the cytotoxicity of the BCN-reagent alone.

Experimental Protocols

Protocol 1: Conjugation of a Molecule of Interest with this compound

This protocol describes the conjugation of a primary amine-containing molecule (e.g., a fluorescent dye) to the this compound.

Materials:

  • Molecule of Interest (with a primary amine)

  • This compound

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Dissolve the amine-containing molecule of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the solution of the molecule of interest.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugated molecule at its specific wavelength and the BCN group (around 309 nm).

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azide Sugars

This protocol outlines the metabolic incorporation of azide groups onto the cell surface using Ac4ManNAz.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Seed the cells in a suitable culture vessel (e.g., 6-well plate, 10 cm dish) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4ManNAz in DMSO (e.g., 10 mM).

    • Add the Ac4ManNAz stock solution to the complete cell culture medium to achieve the desired final concentration (e.g., 25-50 µM).

    • Incubate the cells for 24-48 hours under normal cell culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of the azide sugar into cell surface glycans.

Protocol 3: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of azide-modified live cells with the BCN-functionalized molecule of interest.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • BCN-functionalized molecule of interest (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope (if using a fluorescently labeled molecule)

Procedure:

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.

  • SPAAC Labeling:

    • Dilute the BCN-functionalized molecule of interest in the live cell imaging buffer to the desired final concentration (typically 20-50 µM).

    • Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C.

  • Washing:

    • Remove the labeling solution and wash the cells three times with the live cell imaging buffer to remove any unreacted BCN-reagent.

  • Analysis:

    • The labeled cells are now ready for downstream analysis, such as fluorescence microscopy, flow cytometry, or cell-based assays.

Mandatory Visualizations

G Experimental Workflow for Cell Surface Labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: SPAAC Reaction cluster_2 Step 3: Analysis start Seed Cells metabolic_labeling Incubate with Azide Sugar (e.g., Ac4ManNAz) start->metabolic_labeling 24-48 hours wash1 Wash Cells metabolic_labeling->wash1 spaac_reaction Incubate with endo-BCN-PEG4-NHS Ester Conjugate wash1->spaac_reaction 30-60 minutes wash2 Wash Cells spaac_reaction->wash2 analysis Downstream Analysis (Microscopy, Flow Cytometry, etc.) wash2->analysis

Caption: Experimental Workflow for Cell Surface Labeling.

G Signaling Pathway of Cell Surface Labeling cluster_0 Metabolic Glycoengineering cluster_1 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) AzideSugar Azide Sugar (Ac4ManNAz) Cell Cell AzideSugar->Cell Uptake Metabolism Metabolic Pathway Cell->Metabolism AzideGlycan Azide-Modified Glycoprotein on Cell Surface Metabolism->AzideGlycan LabeledCell Labeled Cell Surface Glycoprotein AzideGlycan->LabeledCell Click Reaction BCN_Reagent endo-BCN-PEG4-NHS Ester Conjugate BCN_Reagent->LabeledCell Molecule Molecule of Interest (e.g., Fluorophore) Molecule->BCN_Reagent NHS Ester Conjugation NHS_Ester This compound NHS_Ester->BCN_Reagent

Caption: Signaling Pathway of Cell Surface Labeling.

References

Application Notes & Protocols: Bioconjugation of Amine-Modified Oligonucleotides with endo-BCN-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for the bioconjugation of amine-modified oligonucleotides using the heterobifunctional linker, endo-BCN-PEG4-NHS ester. The process involves a two-step strategy: first, the covalent attachment of the linker to a primary amine on the oligonucleotide via a stable amide bond, followed by a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) to an azide-tagged molecule of interest. This methodology is highly efficient and biocompatible, making it ideal for applications in drug delivery, molecular diagnostics, and the development of nucleic acid-based therapeutics. The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the resulting conjugate and reduces non-specific binding.[1][2][3]

Principle of the Method

The conjugation strategy is based on two robust and well-established chemical reactions:

  • NHS Ester-Amine Coupling: The N-hydroxysuccinimide (NHS) ester group on the this compound linker selectively reacts with primary aliphatic amines on the modified oligonucleotide.[4][5] This reaction proceeds efficiently in an aqueous environment at a pH of 7-9, forming a highly stable covalent amide bond and releasing N-hydroxysuccinimide as a byproduct.[4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): After the oligonucleotide is functionalized with the Bicyclononyne (BCN) group, it can be conjugated to any molecule containing an azide (B81097) (-N3) moiety. BCN is a strained alkyne that rapidly and selectively reacts with azides to form a stable triazole linkage without the need for a toxic copper catalyst.[3][6][7][8] This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with other functional groups found in biological systems, making it suitable for in vivo applications.[9][10]

Overall Workflow Diagram

G Oligo Amine-Modified Oligonucleotide (Oligo-NH2) Oligo->invis1 Linker This compound Linker->invis1 BCN_Oligo BCN-Modified Oligonucleotide (Oligo-BCN) BCN_Oligo->invis2 Azide_Molecule Azide-Tagged Molecule (e.g., Protein-N3) Azide_Molecule->invis2 Final_Conjugate Final Oligonucleotide Conjugate invis1->BCN_Oligo Step 1: NHS Ester-Amine Coupling (pH 7-9) invis2->Final_Conjugate Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) G BCN Oligo—BCN plus1 + Azide N₃—Molecule Product Oligo—Triazole—Molecule Azide:e->Product:w arrow Copper-Free Click Chemistry

References

Creating Antibody-Drug Conjugates (ADCs) with endo-BCN-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug, enabling targeted delivery to cancer cells. The linker technology connecting the antibody and the drug is critical for the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the creation of ADCs using endo-BCN-PEG4-NHS ester, a heterobifunctional linker that facilitates a two-step conjugation strategy.

The this compound contains two key reactive groups:

  • N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., on lysine (B10760008) residues) on the antibody surface, forming a stable amide bond.[1][][3]

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that undergoes a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-functionalized payload.[][5][6]

This two-step approach allows for the initial modification of the antibody with the BCN handle, followed by the "click" reaction with the azide-modified drug, providing a controlled and efficient conjugation process.[7] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and reduces aggregation of the resulting ADC.[5][7]

Principle of the Two-Step Conjugation

The creation of an ADC using this compound involves a sequential two-step process. First, the antibody is functionalized with the BCN moiety, and then the BCN-activated antibody is conjugated to the azide-containing drug.

ADC_Conjugation_Workflow cluster_step1 Step 1: Antibody Functionalization cluster_step2 Step 2: Drug Conjugation (Click Chemistry) Antibody Monoclonal Antibody (with surface lysines) BCN_Ab BCN-Functionalized Antibody Antibody->BCN_Ab NHS Ester-Amine Reaction (pH 7.2-8.5) Linker This compound Linker->BCN_Ab Purification1 Purification BCN_Ab->Purification1 Azide_Drug Azide-Modified Cytotoxic Drug ADC Antibody-Drug Conjugate (ADC) Azide_Drug->ADC Purification2 Purification ADC->Purification2 BCN_Ab_purified->ADC Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Figure 1: General workflow for ADC creation using this compound.

Experimental Protocols

The following protocols provide a general framework for the two-step conjugation process. Optimization of reaction conditions, such as molar ratios and incubation times, may be necessary for specific antibodies and drug payloads.

Materials and Reagents
  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Azide-functionalized cytotoxic drug

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification supplies: Desalting columns, Size-Exclusion Chromatography (SEC) columns, or centrifugal filter devices (e.g., Amicon Ultra)

Protocol 1: Antibody Functionalization with this compound

This protocol describes the modification of antibody lysine residues with the BCN linker.

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, perform a buffer exchange into PBS.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[7]

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.[7]

    • Gently mix and incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.[7]

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM.[7]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[7]

  • Purification:

    • Remove the excess, unreacted linker and quenching reagent using a desalting column or by size-exclusion chromatography (SEC).[7]

    • The purified BCN-functionalized antibody is now ready for the subsequent SPAAC reaction.

Protocol 2: Conjugation of BCN-Functionalized Antibody with Azide-Drug

This protocol outlines the copper-free click chemistry reaction to form the final ADC.

  • Reactant Preparation:

    • Prepare a stock solution of the azide-modified drug in a compatible solvent (e.g., DMSO).

    • The BCN-functionalized antibody should be in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • SPAAC Reaction:

    • Add a 1.5- to 5-fold molar excess of the azide-containing drug to the BCN-functionalized antibody.[7]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction can also be performed at 37°C to increase the reaction rate.[7]

  • Final Purification:

    • Purify the final ADC to remove the excess azide-drug and any unconjugated antibody. Suitable methods include SEC, dialysis, or tangential flow filtration.[7]

  • Storage:

    • Store the purified ADC in a suitable buffer at the recommended temperature (typically 2-8°C for short-term and -20°C or -80°C for long-term storage).

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the creation of ADCs using this methodology. Note that these values are illustrative and may require optimization for your specific system.

Table 1: Recommended Reaction Parameters for Antibody Functionalization

ParameterRecommended ValueNotes
Antibody Concentration2 - 5 mg/mLHigher concentrations may lead to aggregation.
Molar Ratio (Linker:Ab)10:1 to 20:1A higher ratio increases the degree of labeling but may impact antibody function.
Reaction pH7.2 - 8.5NHS ester reactivity is higher at slightly basic pH.[]
Incubation Time1 - 2 hours (RT) or 2 - 4 hours (4°C)Longer incubation may not significantly increase labeling.
Quenching Agent50 mM Tris-HClQuenches unreacted NHS esters to prevent side reactions.

Table 2: Recommended Reaction Parameters for SPAAC Reaction

ParameterRecommended ValueNotes
Molar Ratio (Drug:Ab)1.5:1 to 5:1A higher ratio drives the reaction to completion.
Incubation Time4 - 12 hours (RT) or Overnight (4°C)Reaction time depends on the specific azide (B81097) and BCN reactivity.
Incubation Temperature4°C, Room Temperature, or 37°CHigher temperatures can increase the reaction rate.

Characterization of the ADC

Thorough characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety. The Drug-to-Antibody Ratio (DAR) is a key quality attribute that needs to be determined.

ADC_Characterization ADC_Sample Purified ADC Sample HIC Hydrophobic Interaction Chromatography (HIC) ADC_Sample->HIC RP_HPLC Reversed-Phase HPLC (RP-HPLC) ADC_Sample->RP_HPLC MS Mass Spectrometry (LC-MS) ADC_Sample->MS UV_Vis UV-Vis Spectrophotometry ADC_Sample->UV_Vis Purity Purity and Aggregation (SEC-HPLC) ADC_Sample->Purity DAR_Distribution DAR Distribution (DAR 0, 2, 4, 6, 8) HIC->DAR_Distribution RP_HPLC->DAR_Distribution Average_DAR Average DAR MS->Average_DAR UV_Vis->Average_DAR

Figure 2: Common analytical methods for ADC characterization.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

A. By Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated drug molecules, as the hydrophobicity of the ADC increases with the DAR.

  • Column: Use a HIC column suitable for antibody separations.

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Gradient: Run a gradient from high to low salt concentration to elute the ADC species.

  • Detection: Monitor the elution profile by UV absorbance at 280 nm.

  • Calculation: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.

B. By UV-Vis Spectrophotometry

This method provides an average DAR for the bulk ADC sample.

  • Measurement: Measure the absorbance of the ADC solution at 280 nm and at the wavelength of maximum absorbance of the drug.

  • Calculation: The concentrations of the antibody and the drug can be determined using the Beer-Lambert law, and the molar ratio will give the average DAR. This requires knowledge of the extinction coefficients of the antibody and the drug at both wavelengths.

Table 3: Example of DAR Distribution Data from HIC Analysis

ADC SpeciesRetention Time (min)Peak Area (%)
DAR 010.25
DAR 212.525
DAR 414.845
DAR 616.720
DAR 818.55
Average DAR -4.0

Note: This is illustrative data and will vary depending on the specific ADC and conjugation conditions.

Stability Considerations

The stability of the linker and the overall ADC is critical for its therapeutic window. Stability studies should be conducted to assess potential degradation pathways.

  • Physical Stability: Monitor for aggregation and fragmentation over time using Size-Exclusion Chromatography (SEC). ADCs can be less physically stable than the parent antibody.[8]

  • Chemical Stability: The stability of the linker-payload in circulation is important to prevent premature drug release.[9] This can be assessed by incubating the ADC in plasma and analyzing for the release of the free drug over time.[10]

Conclusion

The use of this compound offers a robust and versatile method for the creation of antibody-drug conjugates. The two-step conjugation strategy allows for a controlled process, and the hydrophilic PEG spacer can improve the biophysical properties of the final ADC. Careful optimization of the reaction conditions and thorough characterization of the resulting ADC are essential for the development of a safe and effective therapeutic.

References

Revolutionizing Proteomics Research: Advanced Applications of endo-BCN-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The study of the proteome, the entire set of proteins expressed by an organism, is fundamental to understanding cellular processes in both healthy and diseased states. The development of sophisticated chemical tools has significantly advanced our ability to probe protein function, interactions, and post-translational modifications (PTMs). Among these tools, the heterobifunctional linker, endo-BCN-PEG4-NHS ester , has emerged as a powerful reagent for proteomics research. This molecule uniquely combines two highly efficient chemistries: N-hydroxysuccinimide (NHS) ester chemistry for the labeling of primary amines on proteins, and strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, for the subsequent bioorthogonal conjugation. This application note provides detailed protocols and methodologies for the use of this compound in proteomics, with a focus on protein enrichment for mass spectrometry-based analysis and the elucidation of protein-protein interactions.

Introduction

The this compound is a versatile chemical probe designed for a two-step protein modification strategy.[1][2][3][4][5][6][7][8] The molecule consists of three key components:

  • An NHS ester group that reacts efficiently with primary amines, such as the N-terminus of proteins and the side chains of lysine (B10760008) residues, to form stable amide bonds.[9][10][11][12]

  • An endo-Bicyclononyne (BCN) group, a strained alkyne that undergoes a rapid and highly specific reaction with azide-functionalized molecules via SPAAC without the need for a cytotoxic copper catalyst.[4][6][13]

  • A polyethylene glycol (PEG4) spacer that enhances the solubility of the linker in aqueous buffers and minimizes steric hindrance, facilitating efficient reactions.[1][4][5][7][8]

This dual functionality allows for the covalent labeling of proteins of interest (or entire proteomes) and their subsequent selective capture or detection using an azide-containing reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for imaging.

Applications in Proteomics

The unique properties of this compound make it suitable for a wide range of applications in proteomics, including:

  • Activity-Based Protein Profiling (ABPP): Labeling and identifying active enzymes in complex biological samples.[14][15]

  • Protein-Protein Interaction Studies: Capturing and identifying binding partners of a protein of interest through chemical cross-linking.[16][17][18][19][20]

  • Post-Translational Modification (PTM) Analysis: Enriching and identifying proteins with specific PTMs.[5][21][22][23][24]

  • Target Identification and Validation: Identifying the cellular targets of small molecule drugs.[20][25]

This application note will focus on a general workflow for the enrichment of labeled proteins for subsequent identification and quantification by mass spectrometry.

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the general procedure for labeling a protein or a complex protein mixture (e.g., cell lysate) with this compound.

Materials:

  • Protein sample (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the protein sample is in an amine-free buffer. If necessary, exchange the buffer using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[12]

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess. A 10-20 fold molar excess of the NHS ester over the protein is a good starting point.

  • Labeling Reaction: Add the freshly prepared NHS ester solution to the protein sample. The final concentration of the organic solvent should not exceed 10%. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: (Optional) To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Protocol 2: Enrichment of BCN-Labeled Proteins using Azide-Biotin and Streptavidin Affinity Purification

This protocol outlines the capture of BCN-labeled proteins using an azide-functionalized biotin reporter and subsequent enrichment on streptavidin-coated magnetic beads. This is a common workflow for preparing samples for mass spectrometry analysis.[26][27][28]

Materials:

  • BCN-labeled protein sample (from Protocol 1)

  • Azide-PEG-Biotin

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: PBS with 0.1% Tween-20

  • Wash Buffer 2: High-salt buffer (e.g., 1 M NaCl in PBS)

  • Wash Buffer 3: PBS

  • Elution Buffer: Formic acid solution or SDS-PAGE sample buffer

  • Trypsin (for on-bead or in-solution digestion)

  • Ammonium (B1175870) bicarbonate buffer (for digestion)

Procedure:

  • Click Chemistry Reaction: To the purified BCN-labeled protein sample, add Azide-PEG-Biotin. A 5-10 fold molar excess of the azide-biotin over the estimated amount of labeled protein is recommended. Incubate for 1-2 hours at room temperature.

  • Preparation of Streptavidin Beads: Resuspend the streptavidin magnetic beads and wash them twice with Wash Buffer 1.

  • Capture of Biotinylated Proteins: Add the reaction mixture containing the biotinylated proteins to the washed streptavidin beads. Incubate for 1 hour at room temperature with gentle rotation to allow for binding.[18][21]

  • Washing: Place the tube on a magnetic stand to collect the beads. Discard the supernatant. Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash step three times.

  • Elution or On-Bead Digestion:

    • Elution: To elute the captured proteins, resuspend the beads in Elution Buffer. Incubate for 10-15 minutes at room temperature. Collect the supernatant containing the enriched proteins.

    • On-Bead Digestion: For mass spectrometry analysis, it is often preferable to perform an on-bead digestion. Resuspend the beads in ammonium bicarbonate buffer containing trypsin and incubate overnight at 37°C. The resulting peptides in the supernatant can then be collected for LC-MS/MS analysis.

Data Presentation

The following table summarizes representative quantitative data that can be obtained from a proteomics experiment utilizing a BCN-linker based enrichment strategy, similar to the "Click-MS" workflow.[9] The data is presented as a list of proteins identified and their corresponding enrichment factors and p-values after performing label-free quantification comparing the BCN-labeled sample to a negative control.

ProteinGeneLog2 (Enrichment Factor)-Log10 (p-value)Function
STAT1STAT18.54.2Signal transducer and activator of transcription 1
MBD3MBD37.93.8Methyl-CpG-binding domain protein 3
GATAD2AGATAD2A4.22.5GATA zinc finger domain containing 2A (NuRD complex subunit)
GATAD2BGATAD2B3.92.3GATA zinc finger domain containing 2B (NuRD complex subunit)
Histone H2BHIST1H2BJ2.51.8Core component of nucleosome
Tubulin betaTUBB1.51.3Cytoskeletal protein

Note: This is illustrative data based on published findings for similar methodologies and is intended to represent the type of results that can be obtained.

Visualizations

Experimental Workflow

G cluster_labeling Protein Labeling cluster_enrichment Enrichment cluster_analysis Analysis Prot Protein Sample Labeled_Prot BCN-Labeled Protein Prot->Labeled_Prot NHS Ester Reaction (pH 8.3-8.5) NHS_ester This compound NHS_ester->Labeled_Prot Biotin_Prot Biotinylated Protein Labeled_Prot->Biotin_Prot SPAAC Click Reaction Azide_Biotin Azide-PEG-Biotin Azide_Biotin->Biotin_Prot Enriched_Prot Enriched Protein Complex Biotin_Prot->Enriched_Prot Affinity Capture Strep_Beads Streptavidin Beads Strep_Beads->Enriched_Prot Digestion On-Bead Digestion Enriched_Prot->Digestion Peptides Peptides Digestion->Peptides LC_MS LC-MS/MS Analysis Peptides->LC_MS Data Protein ID & Quant LC_MS->Data EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PLCg PLCγ EGFR->PLCg PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binds Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

References

Application Notes and Protocols for Fluorescent Labeling of Proteins with endo-BCN-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. The endo-BCN-PEG4-NHS ester is a heterobifunctional linker designed for a two-step protein labeling strategy. This reagent contains three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of a protein.[1][2][3]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic PEG spacer that enhances the solubility of the reagent and the resulting conjugate in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[4][5][6]

  • endo-Bicyclononyne (BCN): A strained alkyne that enables highly efficient and bioorthogonal, copper-free "click chemistry" reactions with azide-containing molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7][8][9]

This two-step approach first introduces the BCN handle onto the protein, which can then be specifically targeted with any azide-modified fluorescent probe for visualization and tracking.

Principle of the Method

The labeling process involves two distinct chemical reactions.

Step 1: Amine Modification with NHS Ester The NHS ester reacts with primary amines on the protein surface in a nucleophilic acyl substitution reaction. This reaction is pH-dependent, typically performed in a slightly alkaline buffer (pH 7.2-8.5) to ensure the primary amines are deprotonated and thus nucleophilic.[1][10] This step covalently attaches the BCN-PEG4 moiety to the protein.

Step 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) The BCN group, now attached to the protein, reacts with an azide-functionalized fluorescent dye. The inherent ring strain of the cyclooctyne (B158145) in the BCN group allows for a [3+2] cycloaddition reaction with the azide (B81097) to proceed rapidly and with high specificity under mild, physiological conditions without the need for a cytotoxic copper catalyst.[7][8][9] This bioorthogonal reaction ensures that the fluorescent probe only attaches to the BCN-modified protein.

Application Notes

  • Buffer Selection: The choice of buffer for the NHS ester reaction is critical. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the NHS ester.[1][10] Phosphate-buffered saline (PBS) or bicarbonate buffers are recommended.

  • Molar Ratio: The ratio of this compound to protein will determine the average number of BCN moieties per protein, known as the Degree of Labeling (DOL). A higher molar excess of the linker will generally result in a higher DOL. However, excessive labeling can potentially compromise protein structure and function.[2][11] It is recommended to perform a titration series to determine the optimal molar ratio for your specific protein and application.

  • Reagent Preparation: The NHS ester group is susceptible to hydrolysis in aqueous solutions. Therefore, the this compound should be dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and added to the protein solution.[1][2]

  • Reaction Conditions: NHS ester coupling reactions can be performed at temperatures ranging from 4°C to room temperature.[10] Longer incubation times may be required at lower temperatures or lower pH values to achieve the desired level of modification.[2]

Data Presentation

Table 1: Recommended Buffers for Labeling Reactions

Reaction StepRecommended Buffer(s)pH RangeComments
1. NHS Ester Coupling 0.1 M Sodium Phosphate, PBS7.2 - 7.5Slower reaction, good for pH-sensitive proteins.
0.1 M Sodium Bicarbonate8.0 - 8.5Faster reaction rate, optimal for most proteins.[1]
2. SPAAC Reaction Phosphate-Buffered Saline (PBS)7.4Mimics physiological conditions and is compatible with most proteins and azide-fluorophores.

Table 2: Example Effect of Molar Ratio on Degree of Labeling (DOL) for BSA

Molar Ratio (Linker:Protein)Incubation Time (hr) at RTApproximate DOL
5:111 - 2
10:113 - 5
20:116 - 8
40:12> 9

Note: Data are illustrative. The optimal ratio and resulting DOL are protein-dependent and should be determined empirically.

Experimental Workflows and Signaling Pathways

G Experimental Workflow for Two-Step Protein Labeling cluster_0 Step 1: Protein Modification cluster_1 Step 2: Fluorescent Labeling (SPAAC) cluster_2 Analysis prep_protein Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 8.0) react_nhs Combine Reagents and Incubate (1-2 hours, Room Temperature) prep_protein->react_nhs prep_linker Dissolve this compound in Anhydrous DMSO prep_linker->react_nhs purify_bcn Purify BCN-Protein Conjugate (e.g., Desalting Column) react_nhs->purify_bcn react_spaac Combine BCN-Protein and Azide-Fluorophore Incubate (1 hour, Room Temperature) purify_bcn->react_spaac prep_fluor Prepare Azide-Fluorophore Solution prep_fluor->react_spaac purify_final Purify Final Labeled Protein (e.g., Desalting Column) react_spaac->purify_final analyze Characterize Labeled Protein (Spectroscopy, SDS-PAGE, etc.) purify_final->analyze

Caption: Workflow for protein modification and fluorescent labeling.

References

Application Notes and Protocols for Preparing Bioconjugates for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation, purification, and characterization of bioconjugates for in vivo imaging studies. Detailed protocols for common bioconjugation strategies are provided, along with quantitative data to aid in the selection of appropriate reagents and methods.

Introduction to Bioconjugates for In Vivo Imaging

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a new construct with combined functionalities.[1] In the context of in vivo imaging, bioconjugates are designed to combine the targeting specificity of a biomolecule (e.g., an antibody, peptide, or small molecule) with the signaling properties of an imaging agent (e.g., a fluorescent dye, radionuclide, or nanoparticle).[2][3] This allows for the non-invasive visualization and quantification of biological processes within a living organism, providing invaluable insights for disease diagnosis, drug development, and understanding fundamental biology.[4][5]

The successful preparation of a bioconjugate for in vivo imaging requires careful consideration of several factors, including the choice of biomolecule, imaging agent, and the chemical linker used to join them. The resulting bioconjugate must retain the biological activity of the targeting moiety and provide a strong, stable signal from the imaging agent.[6][7] Furthermore, the bioconjugate must be thoroughly purified and characterized to ensure its homogeneity, stability, and suitability for in vivo applications.

Common Bioconjugation Strategies

The choice of conjugation chemistry is critical and depends on the available functional groups on the biomolecule and the imaging agent. Two of the most widely used strategies for preparing bioconjugates are amine-reactive and thiol-reactive chemistries.

Amine-Reactive Conjugation using N-Hydroxysuccinimide (NHS) Esters

This strategy targets primary amines (-NH2) found on the side chains of lysine (B10760008) residues and the N-terminus of proteins.[] NHS esters are highly reactive towards amines, forming stable amide bonds.[9]

Key Characteristics of NHS Ester Conjugation:

ParameterValue/RangeReference
Target Functional Group Primary Amines (Lysine, N-terminus)[]
Reaction pH 8.0 - 9.0
Molar Ratio (Dye:Protein) 10:1 to 20:1 (starting point)[]
Reaction Time 1 - 2 hours at room temperature[9]
Bond Type Amide[]
Stability High[]
Thiol-Reactive Conjugation using Maleimides

This strategy targets free sulfhydryl groups (-SH) on cysteine residues.[10][11] The reaction between a maleimide (B117702) and a thiol forms a stable thioether bond. This method can be used for site-specific labeling if the location of cysteine residues is known or engineered.

Key Characteristics of Maleimide Conjugation:

ParameterValue/RangeReference
Target Functional Group Thiols (Cysteine)[10]
Reaction pH 6.5 - 7.5[11]
Molar Ratio (Dye:Protein) 10:1 to 20:1 (starting point)[7]
Reaction Time 2 hours at room temperature to overnight at 4°C[11]
Bond Type Thioether[10]
Stability High[10]

Experimental Protocols

Protocol 1: Antibody Labeling with an NHS-Ester Functionalized Fluorescent Dye

This protocol describes the labeling of a monoclonal antibody with a fluorescent dye activated with an N-Hydroxysuccinimide (NHS) ester.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)

  • NHS-ester functionalized fluorescent dye

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate (NaHCO3), pH 8.5

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Dissolve or dilute the antibody in PBS to a final concentration of 1-2 mg/mL.[]

    • If the antibody solution contains primary amines (e.g., Tris buffer or glycine), perform a buffer exchange into PBS.

    • Add 1/10th volume of 1 M NaHCO3 to the antibody solution to adjust the pH to ~8.5.[9]

  • Dye Preparation:

    • Allow the vial of NHS-ester dye to warm to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in anhydrous DMSO to a concentration of 10 mM.[]

  • Conjugation Reaction:

    • Add the dissolved dye to the antibody solution at a molar ratio of 10:1 (dye:antibody).[] This ratio may require optimization.

    • Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.[9]

  • Purification:

    • Equilibrate a size-exclusion chromatography column with PBS.

    • Apply the reaction mixture to the column to separate the labeled antibody from unreacted dye.[]

    • Collect the fractions containing the colored, labeled antibody.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

    • Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody.

Protocol 2: Protein Labeling with a Maleimide Functionalized Probe

This protocol outlines the labeling of a protein containing free cysteine residues with a maleimide-activated probe.

Materials:

  • Protein with free thiol groups in a degassed, thiol-free buffer (e.g., PBS, HEPES), pH 7.0-7.5

  • Maleimide-functionalized probe

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Size-Exclusion Chromatography (SEC) column

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-10 mg/mL.[6]

    • (Optional) To reduce existing disulfide bonds and expose more free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.[11]

  • Probe Preparation:

    • Dissolve the maleimide probe in DMSO or DMF to a concentration of 10 mM immediately before use.

  • Conjugation Reaction:

    • Add the dissolved maleimide probe to the protein solution to achieve a 10-20 fold molar excess.[7]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing, under an inert atmosphere (e.g., nitrogen or argon) if possible.[11]

  • Purification:

    • Purify the conjugate using a size-exclusion chromatography column equilibrated with the desired storage buffer to remove unreacted probe.[10]

  • Characterization:

    • Determine the protein concentration and the concentration of the conjugated probe using UV-Vis spectroscopy.

    • Calculate the degree of labeling.

Purification and Characterization of Bioconjugates

Thorough purification and characterization are essential to ensure the quality and reproducibility of in vivo imaging studies.

Purification Methods
MethodPrincipleApplicationReference
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Removal of unreacted small molecules (dyes, linkers) from larger bioconjugates.[][12]
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity.Purification of antibody-drug conjugates (ADCs) with different drug-to-antibody ratios (DARs).[13][14]
Affinity Chromatography Utilizes specific binding interactions (e.g., Protein A/G for antibodies).Purification of antibody conjugates.[]
Characterization Techniques
TechniqueInformation ObtainedReference
UV-Vis Spectroscopy Concentration of biomolecule and label; Degree of Labeling (DOL).[12][15]
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) Purity, aggregation state, and molecular size.[15][16]
Mass Spectrometry (MS) Confirmation of conjugate mass, determination of drug-to-antibody ratio (DAR).[12]
In Vitro Binding Assays Retention of biological activity of the targeting molecule.[5]

Quantitative Data for In Vivo Imaging Probes

In Vivo Stability of Linkers

The stability of the linker is crucial for ensuring that the imaging agent remains attached to the targeting biomolecule until it reaches its target.

Linker TypeCleavage MechanismIn Vivo Half-lifeReference
Amide (from NHS ester) Non-cleavableHigh[]
Thioether (from maleimide) Non-cleavableHigh[10]
Valine-Citrulline Cathepsin B (enzyme)~144 hours (in mice)[6]
Hydrazone pH-sensitive (acidic)Variable, generally lower than enzymatic linkers[6]
Disulfide Reduction (e.g., by glutathione)Variable, depends on steric hindrance[6]
Properties of Near-Infrared (NIR) Dyes for In Vivo Imaging

NIR dyes are often preferred for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration of light in the NIR window (700-900 nm).[17]

DyeExcitation Max (nm)Emission Max (nm)Quantum YieldPhotostabilityReference
Indocyanine Green (ICG) ~780~820Low (~0.01 in water)Low[3]
IRDye 800CW 774789~0.08High[18]
Alexa Fluor 750 7497750.12High[17]
Cyanine Dyes (general) 740-754760-800Moderate (0.04-0.13)Moderate[19]
Specific Activity of Radiolabeled Probes for PET Imaging

For PET imaging, high specific activity is desirable to achieve a good signal-to-noise ratio with a low injected mass of the bioconjugate.

RadioisotopeHalf-lifeChelator/MethodTypical Specific ActivityReference
Zirconium-89 (⁸⁹Zr) 78.4 hoursDesferrioxamine (DFO)1-5 MBq/µg[20][21]
Copper-64 (⁶⁴Cu) 12.7 hoursDOTA100-500 GBq/µmol[22]
Gallium-68 (⁶⁸Ga) 68 minutesDOTA, NOTA>100 GBq/µmol[23]
Fluorine-18 (¹⁸F) 109.8 minutesProsthetic groups50-200 GBq/µmol[23][24]

Visualized Workflows

Bioconjugate_Preparation_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization cluster_invivo In Vivo Application Biomolecule Biomolecule (Antibody, Peptide, etc.) Conjugation_Reaction Bioconjugation Reaction (e.g., NHS-ester, Maleimide) Biomolecule->Conjugation_Reaction Imaging_Agent Imaging Agent (Dye, Radionuclide, etc.) Imaging_Agent->Conjugation_Reaction Linker Linker Selection (Cleavable/Non-cleavable) Linker->Conjugation_Reaction Purification Purification (SEC, HIC, etc.) Conjugation_Reaction->Purification Crude Product Characterization Characterization (HPLC, MS, UV-Vis) Purification->Characterization Purified Bioconjugate InVivo_Imaging In Vivo Imaging Study Characterization->InVivo_Imaging Validated Bioconjugate

Caption: General workflow for preparing bioconjugates for in vivo imaging studies.

NHS_Ester_Conjugation_Workflow start Start: Antibody in Amine-Free Buffer buffer_exchange Buffer Exchange to pH 8.0-9.0 start->buffer_exchange reaction Incubate Antibody and Dye (1-2 hours at RT) buffer_exchange->reaction prepare_dye Prepare 10 mM NHS-Ester Dye in Anhydrous DMSO prepare_dye->reaction purify Purify by Size-Exclusion Chromatography reaction->purify characterize Characterize: - UV-Vis for DOL - SEC-HPLC for Purity purify->characterize end End: Purified Antibody-Dye Conjugate characterize->end

Caption: Detailed workflow for NHS-ester based antibody-dye conjugation.

Maleimide_Conjugation_Workflow start Start: Protein with Free Thiols reduce Optional: Reduce Disulfides with TCEP start->reduce buffer_exchange Buffer Exchange to pH 6.5-7.5 (Degassed) reduce->buffer_exchange reaction Incubate Protein and Probe (2h RT or O/N 4°C) buffer_exchange->reaction prepare_probe Prepare 10 mM Maleimide Probe in DMSO/DMF prepare_probe->reaction purify Purify by Size-Exclusion Chromatography reaction->purify characterize Characterize: - UV-Vis for DOL - SEC-HPLC for Purity purify->characterize end End: Purified Protein Conjugate characterize->end

Caption: Detailed workflow for maleimide-thiol based protein conjugation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing endo-BCN-PEG4-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the conjugation efficiency of endo-BCN-PEG4-NHS ester.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism of this compound conjugation?

The conjugation process involves a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester of the linker reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. This reaction is a nucleophilic acyl substitution. Subsequently, the bicyclononyne (BCN) group is available for a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with an azide-containing molecule.[1][2][3][4]

Q2: What are the optimal pH conditions for the NHS ester-amine reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[5] Within this range, the primary amine groups are sufficiently deprotonated to be effective nucleophiles. A pH below this range will result in protonated, unreactive amines, while a pH above 8.5 to 9.0 significantly increases the rate of NHS ester hydrolysis, which is a competing side reaction that reduces conjugation efficiency.[5][6] A common starting point is a pH of 8.3-8.5.[5][6]

Q3: Which buffers are compatible with this conjugation chemistry?

It is crucial to use amine-free buffers to avoid competition with the target molecule. Compatible buffers include:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers

  • HEPES buffers

  • Borate buffers[5]

Q4: Which buffers must be avoided?

Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible as they will react with the NHS ester and reduce the conjugation yield.[5] If your protein of interest is in an incompatible buffer, a buffer exchange step via dialysis or gel filtration is necessary before initiating the conjugation.[5]

Q5: How should this compound be stored and handled?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[7] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For preparing stock solutions, use anhydrous, amine-free organic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[5] It is recommended to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound conjugation experiments.

Problem 1: Low Conjugation Yield

Possible Cause Recommended Solution
NHS Ester Hydrolysis The NHS ester is susceptible to hydrolysis in aqueous solutions. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. Ensure the reaction pH is within the optimal range of 7.2-8.5 to balance amine reactivity and ester stability.[5][6]
Suboptimal pH Verify the pH of your reaction buffer. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[5][6]
Presence of Competing Amines Ensure your buffer is free from primary amines like Tris or glycine. If necessary, perform a buffer exchange on your protein sample before starting the conjugation.[5]
Low Protein Concentration The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[5] A recommended protein concentration is 1-10 mg/mL.[5][6]
Inactive NHS Ester Reagent Improper storage or handling can lead to the hydrolysis of the NHS ester before use. Ensure the reagent has been stored in a desiccated environment at -20°C and handle it carefully to avoid moisture contamination.[5][7]

Problem 2: Protein Aggregation or Precipitation During/After Conjugation

Possible Cause Recommended Solution
High Degree of Labeling A high molar excess of the NHS ester can lead to excessive modification of the protein, potentially altering its properties and causing aggregation. Perform small-scale pilot reactions with varying molar ratios of the NHS ester to the protein (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio for your specific application.[8]
Suboptimal Buffer Conditions Ensure the pH and ionic strength of the buffer are suitable for maintaining the stability of your specific protein throughout the conjugation and purification process.
Hydrophobicity of the Linker While the PEG4 spacer in this compound enhances hydrophilicity, conjugating a large number of linkers can still increase the overall hydrophobicity of the protein. Optimizing the molar ratio is key to mitigating this.

Problem 3: Difficulty in Purifying the Conjugate

Possible Cause Recommended Solution
Presence of Unreacted Reagents Unreacted this compound and its hydrolysis byproducts need to be efficiently removed. Size-exclusion chromatography (e.g., desalting columns) is a common and effective method for separating the larger conjugated protein from smaller, unreacted molecules.[5][6] Dialysis is also a viable option.[6]
Heterogeneous Conjugate Mixture Stochastic labeling of lysine residues can result in a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs). Techniques like hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) may be necessary to isolate a more homogeneous product.
Co-purification of Aggregates If aggregation has occurred, size-exclusion chromatography can also be used to separate the desired monomeric conjugate from larger aggregates.

Quantitative Data

The following tables provide quantitative data on factors influencing NHS ester conjugation. Note that this data is representative of NHS ester chemistry and may vary for the specific this compound linker.

Table 1: Half-life of NHS Esters at Various pH Values

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.044-5 hours
8.025~1 hour
8.525~30 minutes
8.6410 minutes
9.025<10 minutes

Data compiled from multiple sources.[8][9][10]

Table 2: Effect of Molar Ratio on Conjugation (Illustrative Example)

This table provides a hypothetical example of how varying the molar excess of an NHS ester can influence the degree of labeling. The optimal ratio is protein-dependent and should be determined empirically.

Molar Ratio (NHS Ester : Protein)Degree of Labeling (Linkers per Protein)
2:11-2
5:13-4
10:15-7
20:18-12

Experimental Protocols

General Protocol for Protein Conjugation with this compound

  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines, exchange it into an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) using dialysis or a desalting column.

  • Prepare Protein Solution: Adjust the protein concentration to 1-10 mg/mL in the amine-free reaction buffer.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess.[8]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary.

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_post_reaction Post-Reaction cluster_analysis Analysis protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) conjugation Add Linker to Protein Solution (5-20x Molar Excess) protein_prep->conjugation linker_prep Dissolve this compound in Anhydrous DMSO/DMF linker_prep->conjugation incubation Incubate (1-2h at RT or overnight at 4°C) conjugation->incubation quenching Quench Reaction (Optional) (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (e.g., Mass Spec, HPLC) purification->characterization

Caption: Experimental workflow for this compound conjugation.

reaction_pathway cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction protein Protein-NH2 (Primary Amine) conjugate endo-BCN-PEG4-Protein (Stable Amide Bond) protein->conjugate linker This compound linker->conjugate hydrolyzed_linker Hydrolyzed Linker (Inactive Carboxylic Acid) linker->hydrolyzed_linker Hydrolysis nhs N-hydroxysuccinimide (Byproduct) conjugate->nhs + water H2O

Caption: Reaction pathway for NHS ester conjugation and competing hydrolysis.

troubleshooting_tree cluster_checks Troubleshooting Steps cluster_solutions Solutions start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph Yes check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_reagent Is NHS ester freshly prepared? check_buffer->check_reagent Yes buffer_exchange Perform buffer exchange check_buffer->buffer_exchange No check_ratio Is molar ratio optimized? check_reagent->check_ratio Yes prepare_fresh Prepare fresh reagent check_reagent->prepare_fresh No optimize_ratio Optimize molar ratio check_ratio->optimize_ratio No end end check_ratio->end If still low, check protein concentration/stability

Caption: Decision tree for troubleshooting low conjugation yield.

References

effect of pH on endo-BCN-PEG4-NHS ester reaction kinetics.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals using endo-BCN-PEG4-NHS ester. It focuses on the critical effect of pH on reaction kinetics and offers troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of pH on the this compound reaction?

The reaction of the N-hydroxysuccinimide (NHS) ester group with primary amines (like those on lysine (B10760008) residues of proteins) is highly dependent on pH.[1][2] The pH of the reaction buffer is a critical parameter that influences two competing processes: the reactivity of the target amine and the hydrolytic stability of the NHS ester.[1]

Q2: What is the optimal pH range for the NHS ester conjugation reaction?

The optimal pH for most applications involving proteins and other biomolecules is between 7.0 and 8.5.[3][4] A range of pH 8.3 to 8.5 is often recommended to achieve a good balance between amine reactivity and NHS ester stability.[1][2]

Q3: What happens if the reaction pH is too low?

At a pH below 7.0, the reaction rate will decrease significantly. This is because primary amines (with a pKa typically around 10.5) will be predominantly protonated (-NH3+), making them non-nucleophilic and thus unreactive towards the NHS ester.[1][5]

Q4: What happens if the reaction pH is too high?

As the pH increases, the rate of NHS ester hydrolysis (reaction with water) accelerates dramatically.[3][5] This competing reaction inactivates the NHS ester, reducing the overall yield of the desired conjugate.[1] For instance, the half-life of a typical NHS ester is several hours at pH 7 but can drop to just minutes at pH 8.6 or higher.[6][7]

Q5: Does pH affect the reactivity of the endo-BCN group?

The endo-BCN (bicyclononyne) group reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[8][9] This reaction is bioorthogonal and generally not sensitive to pH within the typical physiological and bioconjugation ranges (pH 4-10). Therefore, the primary focus for pH optimization is on the NHS ester-amine coupling step.

Q6: What buffers are recommended for this reaction?

It is crucial to use a buffer that does not contain primary amines. Amine-containing buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester.[4][10] Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.5 or 0.1 M sodium bicarbonate/carbonate buffer at pH 8.3-8.5.[1][2]

Data Presentation: pH Effect on Kinetics

The following tables summarize quantitative data on how pH affects the stability of the NHS ester and the competition between the desired amidation reaction and the undesired hydrolysis.

Table 1: Half-life of a Typical NHS Ester in Aqueous Solution at Various pH Values.

pHHalf-life of NHS EsterReference(s)
7.04-5 hours[6]
8.01 hour[6]
8.610 minutes[6]
9.0< 10 minutes[11]

This table illustrates the strong dependence of NHS ester stability on pH. As the pH increases, the rate of hydrolysis increases, leading to a shorter half-life of the reactive ester.[1]

Table 2: Relative Reaction Rates at Different pH Values.

pHAmine Reactivity (Amidation)NHS Ester Hydrolysis RateConjugation EfficiencyReference(s)
6.0Very LowLowVery Poor[1][5]
7.4ModerateModerateGood[3][6]
8.3HighHighOptimal[1][2]
9.0Very HighVery HighPoor to Moderate[5][11]

This table provides a conceptual comparison of the desired amidation reaction versus the competing hydrolysis. While both rates increase with pH, the amidation reaction is more significantly accelerated up to an optimal point, leading to a higher yield of the conjugate.

Mandatory Visualizations

G cluster_0 Step 1: Amine Conjugation (pH Dependent) cluster_1 Step 2: SPAAC Reaction (pH Independent) reagent This compound conjugate BCN-PEG4-Protein Conjugate (Stable Amide Bond) reagent->conjugate Reaction with Amine (pH 7.0-8.5) hydrolyzed Hydrolyzed BCN-PEG4-Acid (Inactive) reagent->hydrolyzed Hydrolysis (Increases at pH > 8.0) protein Protein with Primary Amine (-NH2) protein->conjugate final_product Final Bioconjugate conjugate->final_product Strain-Promoted Azide-Alkyne Cycloaddition h2o Water (H2O) h2o->hydrolyzed azide Azide-tagged Molecule azide->final_product

Caption: Reaction pathway for this compound conjugation.

G cluster_pH pH Effect cluster_amine Amine Reactivity cluster_nhs NHS Ester Stability cluster_result Outcome start Goal: Maximize Conjugation Yield ph_low Low pH (< 7.0) start->ph_low ph_opt Optimal pH (7.0-8.5) start->ph_opt ph_high High pH (> 8.5) start->ph_high amine_low Amine is Protonated (-NH3+) = Low Reactivity ph_low->amine_low nhs_stable NHS Ester is Stable = Low Hydrolysis ph_low->nhs_stable amine_high Amine is Deprotonated (-NH2) = High Reactivity ph_opt->amine_high Good balance ph_opt->nhs_stable Acceptable hydrolysis ph_high->amine_high nhs_unstable NHS Ester is Unstable = High Hydrolysis ph_high->nhs_unstable result_low Low Yield amine_low->result_low Rate-limiting factor result_opt Optimal Yield amine_high->result_opt nhs_stable->result_opt nhs_unstable->result_low Rate-limiting factor

Caption: Logical relationship between pH and reaction efficiency.

Troubleshooting Guide

Q: My labeling efficiency is very low. What could be the cause?

A: Low labeling efficiency is a common problem with several potential causes. Use the following checklist to troubleshoot:

  • Incorrect Buffer pH: Verify that your reaction buffer is within the optimal pH 7.2-8.5 range using a calibrated pH meter.[4] A pH that is too low will prevent the reaction, while a pH that is too high will cause rapid hydrolysis of the NHS ester.[1][5]

  • Buffer Composition: Ensure your buffer does not contain primary amines (e.g., Tris, glycine). These will compete with your target molecule.[10]

  • Reagent Hydrolysis: The this compound is moisture-sensitive.[3][10] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[10][11] Prepare the stock solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[4] Do not store the reagent in aqueous solutions.[4]

  • Low Protein Concentration: Reactions with low concentrations of protein are more susceptible to competing hydrolysis.[4] If possible, use a protein concentration of at least 1-2 mg/mL.[4]

G start Problem: Low Labeling Efficiency check_ph Is buffer pH between 7.2 and 8.5? start->check_ph check_buffer Does buffer contain primary amines (e.g., Tris, Glycine)? check_ph->check_buffer Yes solution_ph Solution: Adjust pH to 7.2-8.5 using non-amine buffer. check_ph->solution_ph No check_reagent Was NHS ester handled correctly? (e.g., fresh anhydrous solvent, no pre-made aqueous stocks) check_buffer->check_reagent No solution_buffer Solution: Buffer exchange into PBS or Bicarbonate buffer. check_buffer->solution_buffer Yes check_conc Is protein concentration > 1 mg/mL? check_reagent->check_conc Yes solution_reagent Solution: Use fresh reagent. Allow to warm before opening. Use anhydrous DMSO/DMF. check_reagent->solution_reagent No solution_conc Solution: Increase protein concentration or molar excess of NHS ester. check_conc->solution_conc No end Problem Likely Resolved check_conc->end Yes solution_ph->check_ph solution_buffer->check_buffer solution_reagent->check_reagent solution_conc->end

References

preventing hydrolysis of endo-BCN-PEG4-NHS ester in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-NHS ester. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to prevent the hydrolysis of this reagent in aqueous solutions and ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a heterobifunctional crosslinker. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a bicyclononyne (BCN) group, connected by a 4-unit polyethylene (B3416737) glycol (PEG4) spacer. The NHS ester reacts with primary amines (like those on the surface of proteins) to form stable amide bonds. The BCN group is used in copper-free "click chemistry," specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This linker is commonly used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and other bioconjugation applications.[1][2][3][4][5][6][7]

Q2: My conjugation yield is low. Could hydrolysis of the this compound be the problem?

Yes, low conjugation yield is a common problem and is frequently caused by the hydrolysis of the NHS ester. The NHS ester group is sensitive to moisture and can react with water, which competes with the desired reaction with the primary amine on your target molecule.[8][9][10][11][12] This hydrolysis reaction renders the NHS ester inactive.

Q3: What are the key factors that influence the rate of NHS ester hydrolysis?

Several factors significantly impact the rate of hydrolysis:

  • pH: The rate of hydrolysis increases dramatically with increasing pH.[8][9][11] While a pH range of 7.2-8.5 is optimal for the reaction with primary amines, higher pH values within this range will also accelerate hydrolysis.[8][13][14]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[11]

  • Time: The longer the NHS ester is exposed to an aqueous environment, the greater the extent of hydrolysis.[11]

  • Buffer Composition: The presence of primary amines in the buffer (e.g., Tris or glycine) will lead to a competitive reaction, reducing the amount of NHS ester available to react with your target molecule.[8][15]

Q4: How should I store and handle this compound to minimize hydrolysis?

Proper storage and handling are critical to maintaining the reactivity of the NHS ester:

  • Storage: Store the reagent at -20°C or -80°C in a desiccated environment.[1][13][14][15][16]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation inside.[15][16] It is recommended to aliquot the solid reagent into smaller, single-use vials to avoid repeated opening and closing of the main container.[16]

  • Solvent: Use anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to dissolve the NHS ester.[10][15][16] Prepare the solution immediately before use.[15]

Q5: Can I prepare a stock solution of this compound?

It is generally not recommended to prepare and store stock solutions of NHS esters due to their susceptibility to hydrolysis.[15] However, if necessary, you can prepare a stock solution in anhydrous DMF and store it at -20°C or -80°C.[16] DMF has the advantage of not freezing at -20°C, thus avoiding freeze-thaw cycles.[16] When using a stored solution, be sure to warm it to room temperature before opening.

Q6: What is the optimal pH for my conjugation reaction?

The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[8][13][17] A common starting point is a pH of 8.0 to 8.5.[14][17] This pH range provides a good balance between having a sufficient concentration of deprotonated, reactive primary amines and minimizing the rate of NHS ester hydrolysis.

Q7: Which buffers should I use for the conjugation reaction?

Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[8][17] Avoid buffers containing primary amines like Tris or glycine, as they will compete with your target molecule for reaction with the NHS ester.[8][15]

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at different pH values and temperatures. While this data is for general NHS esters, it provides a valuable reference for working with this compound.

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
8.6410 minutes
7.0Ambient~7 hours
9.0AmbientMinutes

Data compiled from multiple sources.[8][9][18]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS at pH 7.2-8.0. This can be achieved using dialysis, desalting columns, or ultrafiltration.[17]

  • Prepare Protein Solution: Dissolve your protein in the reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.[15][17]

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[15][17][19]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[15][17] The optimal time may need to be determined empirically.

  • Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris or glycine.[8]

  • Purification: Remove the excess, unreacted NHS ester and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[15][19]

Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_vs_Conjugation Competing Reactions of this compound BCN_PEG_NHS This compound Conjugated_Protein endo-BCN-PEG4-Protein (Stable Amide Bond) BCN_PEG_NHS->Conjugated_Protein Aminolysis (Desired Reaction) Hydrolyzed_Ester endo-BCN-PEG4-COOH (Inactive) BCN_PEG_NHS->Hydrolyzed_Ester Hydrolysis (Competing Reaction) Protein Protein-NH2 (Target Molecule) Water H2O (Aqueous Buffer)

Caption: Competing reactions of this compound.

Experimental_Workflow General Experimental Workflow for Conjugation cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Buffer_Exchange 1. Buffer Exchange (Amine-free buffer, pH 7.2-8.0) Prepare_Protein 2. Prepare Protein Solution Buffer_Exchange->Prepare_Protein Add_NHS 4. Add NHS Ester to Protein Prepare_Protein->Add_NHS Prepare_NHS 3. Prepare NHS Ester Solution (Anhydrous DMSO/DMF, use immediately) Prepare_NHS->Add_NHS Incubate 5. Incubate (RT or 4°C) Add_NHS->Incubate Quench 6. Quench Reaction (Optional, e.g., Tris buffer) Incubate->Quench Purify 7. Purify Conjugate (Desalting, Dialysis) Quench->Purify

Caption: General experimental workflow for conjugation.

References

troubleshooting low yield in antibody labeling with BCN linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody labeling using Bicyclononyne (BCN) linkers.

Frequently Asked Questions (FAQs)

Q1: What is BCN and why is it used in antibody labeling?

Bicyclo[6.1.0]nonyne (BCN) is a strained cyclooctyne (B158145) that reacts with azide-functionalized molecules through a bioorthogonal reaction called Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This "click chemistry" reaction is highly efficient and specific, proceeding readily in aqueous buffers under mild conditions without the need for a cytotoxic copper catalyst.[2][3] This makes BCN linkers ideal for conjugating molecules like drugs or fluorescent dyes to antibodies in biological systems.

Q2: What are the common functional groups on BCN linkers used for antibody conjugation?

BCN linkers are commonly functionalized with an N-hydroxysuccinimide (NHS) ester (e.g., BCN-NHS) to react with primary amines (lysine residues) on the antibody surface. Other functional groups are available for targeting other amino acid residues if needed.

Q3: What is a typical molar excess of BCN linker to antibody for labeling?

A 10- to 20-fold molar excess of the BCN-linker is commonly recommended for labeling antibodies.[4] However, the optimal ratio can vary depending on the antibody and the desired degree of labeling, and may require empirical optimization.

Q4: What are the key steps in a typical antibody labeling workflow with a BCN linker?

The general workflow involves:

  • Antibody Preparation: Ensuring the antibody is in an appropriate amine-free buffer at a suitable concentration.

  • "Arming" the Antibody: Reacting the antibody with the BCN-linker (e.g., BCN-NHS ester).

  • Quenching and Purification: Stopping the reaction and removing excess, unreacted linker.

  • Copper-Free Click Reaction: Reacting the BCN-armed antibody with an azide-modified molecule.

  • Final Purification: Removing excess azide-modified molecule and any remaining impurities.[4]

Troubleshooting Low Labeling Yield

Q5: My final conjugate yield is low. What are the potential causes and solutions?

Low yield in antibody labeling with BCN linkers can stem from several factors throughout the experimental workflow. Below are common issues and their troubleshooting strategies.

dot

Low_Yield_Troubleshooting cluster_AntibodyPrep Antibody Preparation cluster_ReactionCond Reaction Conditions cluster_LinkerIssues BCN Linker cluster_PurificationLoss Purification LowYield Low Conjugate Yield AntibodyPrep Antibody Preparation Issues LowYield->AntibodyPrep Possible Cause ReactionCond Suboptimal Reaction Conditions LowYield->ReactionCond Possible Cause LinkerIssues BCN Linker Problems LowYield->LinkerIssues Possible Cause PurificationLoss Purification-Related Loss LowYield->PurificationLoss Possible Cause ImpureAb Impure Antibody (>95% purity recommended) AntibodyPrep->ImpureAb LowAbConc Low Antibody Concentration (<0.5 mg/ml) AntibodyPrep->LowAbConc IncompatibleBuffer Incompatible Buffer (contains primary amines like Tris) AntibodyPrep->IncompatibleBuffer MolarRatio Incorrect Molar Ratio of Linker to Antibody ReactionCond->MolarRatio IncubationTime Suboptimal Incubation Time/Temperature ReactionCond->IncubationTime pH Incorrect Reaction pH ReactionCond->pH StericHindrance Steric Hindrance ReactionCond->StericHindrance LinkerInstability Linker Instability/Degradation LinkerIssues->LinkerInstability LinkerSolubility Poor Linker Solubility LinkerIssues->LinkerSolubility AggressivePurification Aggressive Purification Methods PurificationLoss->AggressivePurification ProteinAggregation Protein Aggregation PurificationLoss->ProteinAggregation

Caption: Troubleshooting logic for low antibody-BCN conjugate yield.

Antibody Preparation

Q6: How does antibody purity and concentration affect labeling efficiency?

  • Purity: It is recommended to use an antibody that is greater than 95% pure.[5] Impurities can compete with the antibody for the labeling reagent, thus reducing the conjugation efficiency.[5]

  • Concentration: A starting antibody concentration of at least 0.5 mg/ml is recommended.[5] Using a larger volume of a dilute antibody solution can dilute the labeling reagents, leading to a lower reaction efficiency.[5]

Q7: What buffer components should be avoided in the antibody solution?

Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS-ester based BCN linkers as they will compete with the lysine (B10760008) residues on the antibody for reaction with the linker.[5] It is crucial to exchange the antibody into an amine-free buffer like Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4 prior to labeling. Sodium azide, a common preservative, should also be removed as it can interfere with the subsequent click reaction.[6]

Reaction Conditions

Q8: How do I optimize the molar ratio of BCN linker to antibody?

While a 10- to 20-fold molar excess is a general starting point, the optimal ratio depends on the desired Drug-to-Antibody Ratio (DAR) and the specific antibody.[4] It's advisable to perform small-scale optimization experiments with varying molar ratios.

Molar Excess of BCN-LinkerExpected Average DAR*
5x1 - 2
10x2 - 4
20x4 - 6
40x> 6

*These are representative values. Actual DAR will vary based on the antibody, linker, and reaction conditions.

Q9: What are the optimal incubation time and temperature?

Incubation is typically performed for 1 hour at room temperature or 2 hours on ice. Longer incubation times (e.g., overnight at 4°C) can sometimes increase the degree of labeling, but may also increase the risk of antibody aggregation or linker degradation.[4]

Q10: What is the optimal pH for the labeling reaction?

For NHS-ester reactions with primary amines, a pH of 7.2-8.0 is generally recommended.[7][8] While a higher pH can increase the reactivity of lysine residues, it can also accelerate the hydrolysis of the NHS ester, reducing the overall efficiency.

Reaction pHRelative Labeling Efficiency*
6.5Low
7.4Moderate-High
8.0High
8.5Moderate (increased hydrolysis)

*General trend; optimal pH should be determined empirically for each system.

Q11: How can steric hindrance impact labeling and how can it be mitigated?

Steric hindrance can occur if the BCN linker has difficulty accessing reactive sites on the antibody, potentially due to the surrounding protein structure.[9][10] Using linkers with longer spacer arms (e.g., PEG spacers) can help to overcome steric hindrance by increasing the distance between the reactive group and the antibody surface.[7]

BCN Linker Stability and Solubility

Q12: Is BCN linker stability a concern?

BCN linkers are generally stable at neutral pH but can be susceptible to degradation under highly acidic or oxidative conditions.[9] It is important to handle and store the linker according to the manufacturer's instructions. The stability of the linkage used to attach the BCN moiety to the antibody can also be a factor; amide bonds are generally more stable than carbamate (B1207046) linkages.[10]

Q13: What should I do if my BCN linker is not dissolving well?

BCN linkers are often hydrophobic and may require dissolution in an anhydrous organic solvent like DMSO before being added to the aqueous antibody solution. Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%) to avoid denaturing the antibody. The inclusion of a hydrophilic spacer like PEG in the BCN linker design can improve aqueous solubility.

Purification

Q14: How can the purification process lead to low yield?

Aggressive purification methods aimed at achieving very high purity can sometimes result in significant loss of the final product.[3] Additionally, the labeling process can sometimes induce antibody aggregation, which is then removed during purification, leading to a lower yield of the desired monomeric conjugate.[11]

Q15: What are the recommended purification methods for BCN-labeled antibodies?

Several chromatography techniques can be used for purification at different stages of the labeling process. The choice of method depends on the specific requirements for purity and the scale of the reaction.

Purification MethodPrincipleTypical UseAdvantagesDisadvantages
Spin Desalting Columns / Dialysis Size exclusionRemoval of excess linker after arming reaction[4]Quick, efficient removal of small moleculesMay not remove protein aggregates
Size Exclusion Chromatography (SEC) Separation by sizeRemoval of aggregates and excess reagents[12]High resolution, can separate aggregatesCan be time-consuming, potential for sample dilution
Ion Exchange Chromatography (IEX) Separation by chargePolishing step to separate species with different DARs[11]High capacity, can resolve different charge variantsRequires optimization of buffer and pH conditions
Hydrophobic Interaction Chromatography (HIC) Separation by hydrophobicityCharacterization and purification of ADCs with different DARs[6]Sensitive to changes in hydrophobicity (DAR)Can be complex to optimize

Experimental Protocols

Protocol 1: Antibody Preparation and "Arming" with BCN-NHS Ester

dot

Antibody_Arming_Workflow Start Start: Antibody Solution BufferExchange Buffer Exchange to PBS (pH 7.2-7.4) Start->BufferExchange ConcentrationAdjust Adjust Concentration (1-5 mg/mL) BufferExchange->ConcentrationAdjust AddLinker Add 10-20x molar excess of BCN-NHS to Antibody ConcentrationAdjust->AddLinker PrepareLinker Prepare 10 mM BCN-NHS in anhydrous DMSO PrepareLinker->AddLinker Incubate Incubate (1 hr at RT or 2 hrs on ice) AddLinker->Incubate Quench Quench Reaction (50-100 mM Tris-HCl, 15 min at RT) Incubate->Quench Purify Purify BCN-Armed Antibody (Spin Desalting Column) Quench->Purify End End: Purified BCN-Armed Antibody Purify->End

Caption: Workflow for arming an antibody with a BCN-NHS ester.

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS (pH 7.2-7.4) using a spin desalting column or dialysis.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • Arming the Antibody with BCN:

    • Prepare a 10 mM stock solution of BCN-NHS ester in anhydrous DMSO immediately before use.

    • Add a 10- to 20-fold molar excess of the BCN-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

    • Remove the excess, unreacted BCN-NHS ester using a spin desalting column or by dialysis against PBS.

Protocol 2: Copper-Free Click Chemistry Reaction
  • Reactant Preparation:

    • Prepare a stock solution of the azide-modified molecule (e.g., drug, dye) in a compatible solvent (e.g., DMSO).

    • To the purified BCN-armed antibody solution, add a 2- to 5-fold molar excess of the azide-modified molecule.

  • Incubation:

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[4] For some applications, incubation can be shorter (e.g., 2-4 hours at room temperature).[13]

  • Final Purification:

    • Purify the final antibody conjugate to remove the excess azide-containing molecule and any unreacted antibody using an appropriate method such as SEC or dialysis.[4]

Protocol 3: Characterization of the Labeled Antibody
  • Determine Protein Concentration: Measure the concentration of the final conjugate using a spectrophotometer (A280) or a protein assay (e.g., BCA).

  • Determine Degree of Labeling (e.g., DAR): The drug-to-antibody ratio can be determined using techniques such as:

    • UV-Vis Spectroscopy: If the drug has a distinct absorbance peak.

    • Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the determination of the number of attached molecules.

    • Hydrophobic Interaction Chromatography (HIC): Can separate antibody species with different numbers of conjugated molecules.[6]

References

side reactions and byproducts of endo-BCN-PEG4-NHS ester conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for endo-BCN-PEG4-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on potential side reactions, byproducts, and troubleshooting strategies to ensure successful bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound, and what are its primary reactive targets?

A1: The this compound is a heterobifunctional crosslinker.[1][] It possesses two distinct reactive moieties:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH₂) found on proteins (e.g., the side chain of lysine (B10760008) residues and the N-terminus) and other amine-containing molecules to form stable amide bonds.[3][4]

  • endo-Bicyclononyne (BCN): This strained alkyne reacts with azide (B81097) (-N₃) groups via a copper-free click chemistry reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage.[5][6]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers and reduces steric hindrance.[7][8]

Q2: What are the most common side reactions associated with the NHS ester moiety?

A2: The primary side reaction of the NHS ester is hydrolysis , where the ester reacts with water to form a non-reactive carboxylic acid. This reaction is highly pH-dependent and competes with the desired aminolysis (reaction with an amine).[3] Other potential side reactions include reactions with other nucleophilic amino acid residues such as serine, threonine, and cysteine, although these are generally less efficient than the reaction with primary amines.[3][9]

Q3: What are the known side reactions of the BCN moiety?

A3: The most significant side reaction of the BCN group is its reaction with free sulfhydryl (thiol) groups present on cysteine residues.[10] This can lead to non-specific labeling of proteins. The presence of reducing agents like β-mercaptoethanol can also react with BCN.[10]

Q4: Can the PEG4 spacer degrade during the conjugation reaction?

A4: Under typical bioconjugation conditions (e.g., physiological pH, moderate temperatures), the PEG4 linker is generally stable. However, exposure to strong oxidizing agents or extreme pH conditions could potentially lead to degradation, although this is not a common issue in standard protocols. Microbial degradation of PEG has been observed, but this is not relevant for in vitro conjugation reactions.[11][12]

Troubleshooting Guides

Low Conjugation Efficiency
Potential Cause Recommended Solution Relevant Chemistry
Hydrolysis of NHS Ester Ensure the NHS ester is stored in a desiccated environment at -20°C and brought to room temperature before opening to prevent condensation.[13] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[] Perform the reaction at a slightly lower pH (e.g., 7.2-7.5) to slow hydrolysis, though this will also slow the desired amine reaction.[3]The NHS ester is susceptible to hydrolysis, which increases with pH. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 (4°C).[3]
Suboptimal pH for NHS Ester Reaction The optimal pH for NHS ester reactions is typically 7.2-8.5.[] Below this range, primary amines are protonated and less nucleophilic. Above this range, hydrolysis is significantly accelerated.[3] Use non-amine containing buffers such as phosphate, bicarbonate, or borate.[15]The reaction requires a deprotonated primary amine to act as a nucleophile.[3]
Presence of Competing Nucleophiles Avoid buffers containing primary amines (e.g., Tris, glycine).[15] If the target molecule is in an incompatible buffer, perform a buffer exchange prior to conjugation.Amine-containing buffers will compete with the target molecule for reaction with the NHS ester.
Low Reactant Concentration Increase the concentration of the protein/molecule and/or the molar excess of the this compound. For dilute protein solutions, a higher molar excess of the linker is required.[16]The conjugation is a bimolecular reaction, and higher concentrations favor the desired reaction over the unimolecular hydrolysis of the NHS ester.
Steric Hindrance The PEG4 spacer is designed to reduce steric hindrance, but if the target amine is in a sterically hindered environment, consider longer reaction times or slightly elevated temperatures (e.g., room temperature vs. 4°C).The accessibility of the target functional group is crucial for a successful conjugation.
Inactive BCN or Azide Moiety Ensure the azide-containing molecule has been stored correctly and is active. For the BCN moiety, while generally stable, prolonged exposure to thiols can reduce its reactivity towards azides.[17]Both reactive partners must be active for the SPAAC reaction to proceed.
Non-Specific Binding or Aggregation
Potential Cause Recommended Solution Relevant Chemistry
Reaction of BCN with Cysteine If the protein contains free cysteines that are not intended for labeling, consider adding a low concentration of a reversible thiol-blocking agent prior to the BCN-azide reaction, or add a small amount of a sacrificial thiol like β-mercaptoethanol to the reaction mixture to compete with the protein's thiols.[10]The strained alkyne of the BCN moiety can react with nucleophilic thiol groups.
Reaction of NHS Ester with Other Nucleophiles To minimize reactions with serine and threonine, perform the conjugation at a pH closer to 7.5.[3] Reactions with cysteine are less common as the resulting thioester is less stable than an amide bond.Hydroxyl groups of serine and threonine can be acylated by NHS esters, particularly at higher pH and with a large excess of the ester.
Protein Aggregation Over-labeling can alter the protein's properties and lead to aggregation. Reduce the molar excess of the linker. Ensure the final concentration of organic solvent (from the linker stock solution) in the reaction mixture is low (typically <10%).[]The addition of the linker, which has hydrophobic components (BCN), can increase the overall hydrophobicity of the protein.
Unreacted Linker Remaining Thoroughly purify the conjugate after the reaction using size-exclusion chromatography, dialysis, or other appropriate chromatographic methods to remove excess linker.[]Residual unreacted linker can bind non-specifically to surfaces or other molecules in downstream applications.

Quantitative Data Summary

Table 1: Relative Reactivity of Nucleophiles with NHS Esters

Nucleophile Relative Reactivity Resulting Bond Bond Stability
Primary Amine (e.g., Lysine)HighAmideVery Stable
Thiol (Cysteine)ModerateThioesterLess Stable (Susceptible to hydrolysis and aminolysis)
Hydroxyl (Serine, Threonine)LowEsterLess Stable (Susceptible to hydrolysis)
Hydrolysis (Water)pH-dependentCarboxylic AcidN/A (Inactive)

Table 2: Factors Influencing NHS Ester Reaction Efficiency

Parameter Optimal Range/Condition Reasoning
pH 7.2 - 8.5Balances amine nucleophilicity and NHS ester stability.[]
Temperature 4°C to Room TemperatureLower temperatures slow down hydrolysis but also the desired reaction.
Buffer Phosphate, Bicarbonate, BorateMust be free of primary amines.[15]
Molar Excess of Linker 5-20 fold over amineDrives the reaction towards product formation.

Table 3: BCN Reactivity and Stability

Reactant Reaction Type Relative Rate Notes
AzideSPAACFastThe desired bioorthogonal reaction.[6]
Thiol (Cysteine)Thiol-yne additionSlower than SPAACA known side reaction that can be minimized.[10]
Glutathione (GSH)Thiol-yne additionBCN is more stable to GSH than DBCO.[17]BCN half-life with GSH is ~6 hours.[17]

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation

This protocol is recommended when precise control over the conjugation sites is required.

  • Step 1: NHS Ester Reaction with an Amine-Containing Molecule (e.g., Protein A)

    • Buffer Exchange: Ensure Protein A is in an amine-free buffer at pH 7.2-8.0 (e.g., 1X PBS). A typical protein concentration is 1-10 mg/mL.

    • Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.

    • Conjugation: Add a 5- to 20-fold molar excess of the NHS ester stock solution to the protein solution.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Purification: Remove excess, unreacted linker using a desalting column (size-exclusion chromatography) or dialysis. This step is crucial to prevent the unreacted NHS ester from reacting with any primary amines on the second molecule.

  • Step 2: BCN-Azide SPAAC Reaction

    • Reagent Preparation: Prepare a stock solution of the azide-containing molecule (Molecule B) in a compatible solvent.

    • Conjugation: Add a 1.5- to 3-fold molar excess of the azide-containing molecule to the purified BCN-functionalized Protein A.

    • Incubation: Incubate the reaction for 4-12 hours at room temperature. The reaction can also be performed at 4°C for 12-24 hours.

    • Final Purification: Purify the final conjugate using an appropriate method (e.g., size-exclusion chromatography, affinity chromatography) to remove any unreacted Molecule B.

Protocol 2: One-Pot Conjugation (for specific applications)

This approach is less common and only suitable if the azide-containing molecule does not have any primary amines that could react with the NHS ester.

  • Reaction Setup: Dissolve the amine-containing molecule (Molecule A) and the azide-containing molecule (Molecule B) in an amine-free buffer (pH 7.2-8.0).

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation: Add the desired molar equivalents of the NHS ester stock solution to the reaction mixture.

  • Incubation: Incubate for 4-12 hours at room temperature.

  • Purification: Purify the final conjugate to remove unreacted reagents and byproducts.

Visualizations

G cluster_0 NHS Ester Reaction cluster_1 SPAAC Reaction Protein_NH2 Protein-NH₂ Conjugate_1 Protein-NH-CO-PEG4-BCN Protein_NH2->Conjugate_1 Aminolysis Linker_NHS endo-BCN-PEG4-NHS Linker_NHS->Conjugate_1 NHS N-hydroxysuccinimide Conjugate_1->NHS Conjugate_1_clone Protein-NH-CO-PEG4-BCN Final_Conjugate Protein-Triazole-Molecule Conjugate_1_clone->Final_Conjugate Cycloaddition Molecule_N3 Molecule-N₃ Molecule_N3->Final_Conjugate

Caption: Sequential two-step conjugation workflow.

G Start Low Conjugation Efficiency Check_NHS_Stability Is the NHS ester active? Start->Check_NHS_Stability Check_pH Is the pH between 7.2 and 8.5? Check_NHS_Stability->Check_pH Yes Hydrolysis NHS ester hydrolyzed. Use fresh reagent. Check_NHS_Stability->Hydrolysis No Check_Buffer Is the buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH. Check_pH->Adjust_pH No Check_Concentration Are reactant concentrations adequate? Check_Buffer->Check_Concentration Yes Buffer_Exchange Perform buffer exchange. Check_Buffer->Buffer_Exchange No Success Optimize Molar Ratio & Time Check_Concentration->Success Yes Increase_Conc Increase reactant concentrations. Check_Concentration->Increase_Conc No

Caption: Troubleshooting logic for low conjugation efficiency.

G cluster_0 Desired Reactions cluster_1 Side Reactions Linker_NHS endo-BCN-PEG4-NHS Amine Primary Amine Linker_NHS->Amine Reacts with Azide Azide Linker_NHS->Azide Reacts with (BCN part) Water Water (Hydrolysis) Linker_NHS->Water Reacts with Thiol Thiol (Cysteine) Linker_NHS->Thiol Reacts with (BCN part) Hydroxyl Hydroxyl (Ser, Thr) Linker_NHS->Hydroxyl Reacts with (NHS part) Amide_Bond Stable Amide Bond Amine->Amide_Bond Triazole_Linkage Stable Triazole Linkage Azide->Triazole_Linkage Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid Thioether Thioether Adduct Thiol->Thioether Ester_Bond Unstable Ester Bond Hydroxyl->Ester_Bond

Caption: Overview of desired reactions and side reactions.

References

impact of protein concentration on conjugation efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein conjugation experiments, with a specific focus on the impact of protein concentration.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a question-and-answer format.

Issue: Low or No Conjugation Efficiency

Q1: My final conjugate yield is consistently low. What are the potential causes related to protein concentration?

Low conjugation efficiency can be attributed to several factors, with protein concentration being a critical parameter.

  • Protein Concentration is Too Low: If the protein concentration is below the optimal range, the reaction kinetics can be significantly slowed down, leading to incomplete conjugation. For many common conjugation chemistries, a protein concentration of less than 2 mg/mL can significantly reduce efficiency.[1] For some applications, a starting concentration greater than 0.5 mg/mL is recommended to increase conjugation efficiency.

  • Suboptimal Molar Ratios: The ideal molar ratio of the crosslinker or label to the protein is often dependent on the protein concentration. At low protein concentrations (<1 mg/mL), a higher molar excess of the labeling reagent may be necessary to drive the reaction forward.[2] Conversely, for more robust proteins at higher concentrations (>1 mg/mL), a lower molar excess is often sufficient.[2] It is important to empirically determine the optimal ratio for your specific protein and concentration.[3][4]

  • Presence of Interfering Substances: If you compensate for a low protein concentration by adding a larger volume of your protein solution, you may also be introducing a higher concentration of interfering substances from the buffer, such as primary amines (e.g., Tris) or stabilizers (e.g., BSA).[3][5] These substances can compete with your target protein for the reactive sites of the conjugation reagent.

Q2: I am observing protein aggregation and precipitation upon adding the conjugation reagent. How can I solve this?

Protein aggregation is a common problem, particularly when working with high protein concentrations.

  • High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to aggregation.[2][6][7] If you observe precipitation, consider reducing the protein concentration.[2][5] While higher concentrations can improve reaction efficiency, they also elevate the aggregation risk.[2]

  • Excessive Molar Excess of Reagent: A large molar excess of the labeling reagent, especially if it is hydrophobic, can lead to uncontrolled modification of the protein surface, altering its solubility and causing aggregation.[2] For some reagents, a molar ratio above 5 has been shown to result in precipitation.[2]

  • Suboptimal Buffer Conditions: The buffer's pH, ionic strength, and composition are crucial for protein stability.[2] Ensure your buffer conditions are optimal for your specific protein to prevent instability and aggregation even before the conjugation reaction begins.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended protein concentration range for conjugation?

The optimal protein concentration is dependent on the specific protein, the chosen conjugation chemistry, and the desired degree of labeling. However, some general guidelines can be provided:

  • General Amine and Maleimide (B117702) Coupling: A protein concentration in the range of 1-10 mg/mL is often recommended.[3] For many applications, a concentration of 2-10 mg/mL is considered optimal for labeling efficiency.[1]

  • DBCO-NHS Ester Conjugation: For this type of click chemistry, a protein concentration of 1-5 mg/mL is a good starting point.[2]

  • EDC/NHS Coupling: For efficient coupling, a protein concentration of 1 mg/mL or higher is often recommended.[8]

Q2: How does protein concentration affect the choice of molar excess for the labeling reagent?

As a general rule, the required molar excess of the labeling reagent is inversely related to the protein concentration.

  • For lower protein concentrations (<1 mg/mL): A higher molar excess (e.g., 20-40 fold) of the reagent may be needed to achieve a sufficient degree of labeling.[2]

  • For higher protein concentrations (>1 mg/mL): A lower molar excess (e.g., 10-20 fold) is often sufficient and helps to minimize the risk of aggregation and protein modification issues.[2]

Q3: Can I concentrate my protein if the initial concentration is too low?

Yes, you can concentrate your protein. However, it is crucial to use a method that does not compromise the protein's activity and stability. Additionally, be aware that concentrating the protein will also concentrate any additives present in the buffer, which could interfere with the conjugation reaction. Therefore, a buffer exchange step to an appropriate conjugation buffer before or after concentration is highly recommended.[1][5]

Q4: What are the key buffer considerations related to protein concentration and conjugation?

  • Amine-Free Buffers for Amine Coupling: When targeting primary amines (e.g., lysine (B10760008) residues) using NHS esters, it is critical to use buffers free of primary amines, such as Tris or glycine, as they will compete in the reaction.[3][5] Phosphate-buffered saline (PBS) is a commonly used alternative.[3]

  • Thiol-Free Buffers for Maleimide Coupling: For maleimide-thiol conjugations, ensure the buffer does not contain free thiols like DTT or 2-mercaptoethanol.

  • pH: The optimal pH depends on the specific chemistry. For NHS ester reactions, a pH of 7.2-8.5 is common.[1][8] For maleimide reactions, a pH range of 6.5-7.5 is optimal to ensure the specificity for thiol groups over amines.[9]

  • Solvent Concentration: If your labeling reagent is dissolved in an organic solvent like DMSO, ensure the final concentration of the solvent in the reaction mixture is low (typically <10%) to maintain protein solubility.[3]

Data Presentation

Table 1: Recommended Protein Concentrations for Different Conjugation Chemistries

Conjugation ChemistryRecommended Protein ConcentrationNotes
SMCC (Amine to Thiol)1-10 mg/mL[3]Higher concentrations can improve efficiency but may increase aggregation risk.
Fluorescent Dye (NHS Ester)2-10 mg/mL[1]Concentrations below 2 mg/mL can significantly reduce efficiency.[1]
DBCO-NHS Ester (Click Chemistry)1-5 mg/mL[2]Optimization is crucial to balance efficiency and aggregation.[2]
Maleimide (Thiol-reactive)1-10 mg/mLEnsure protein has available, reduced sulfhydryl groups.[3]
EDC/NHS (Carboxyl to Amine)≥ 1 mg/mL[8]Higher concentrations are generally more efficient.[8]

Table 2: Troubleshooting Summary for Protein Concentration-Related Issues

IssuePotential CauseRecommended Solution(s)
Low Conjugate Yield Protein concentration too low (<2 mg/mL).[1]Concentrate the protein sample and/or perform a buffer exchange.
Suboptimal molar excess of reagent.[2][3]Empirically test different molar ratios; increase excess for low protein concentrations.[2]
Protein Aggregation High protein concentration.[2][6]Reduce the protein concentration (e.g., to 1-2 mg/mL).[5]
Large molar excess of hydrophobic reagent.[2]Start with a lower molar excess (e.g., 5-10 fold) and optimize.[2]
Inappropriate buffer conditions (pH, ionic strength).[2]Optimize buffer composition for protein stability.

Experimental Protocols

Protocol 1: General Amine Coupling using NHS Ester

  • Protein Preparation: Dissolve or dialyze the protein into an amine-free buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 2-10 mg/mL.[1]

  • NHS Ester Reagent Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO to a stock concentration (e.g., 10 mM).

  • Conjugation Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 10-20 fold). Mix gently.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight, protected from light if the label is light-sensitive.

  • Purification: Remove excess, unreacted reagent and byproducts using size-exclusion chromatography (SEC), dialysis, or a desalting column.

Protocol 2: General Maleimide Coupling to Thiols

  • Protein Reduction (if necessary): If the protein's cysteine residues are in disulfide bonds, reduce them using a reducing agent like TCEP. A 2-10 fold molar excess of TCEP is a good starting point; incubate for 30-60 minutes at room temperature. Excess TCEP does not need to be removed before conjugation. If using DTT, it must be removed prior to adding the maleimide reagent.

  • Protein Preparation: Ensure the protein is in a thiol-free buffer (e.g., PBS, pH 6.5-7.5) at a concentration of 1-10 mg/mL.

  • Maleimide Reagent Preparation: Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the maleimide reagent to the protein solution at a desired molar excess (e.g., 10-20 fold for proteins).

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like cysteine or 2-mercaptoethanol.

  • Purification: Purify the conjugate using SEC, dialysis, or other suitable chromatography methods to remove unreacted reagents.

Visualizations

experimental_workflow_amine_coupling cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification Protein Protein Solution (2-10 mg/mL in PBS) Mix Mix Protein and Reagent (Target Molar Ratio) Protein->Mix Reagent NHS Ester Reagent (in DMSO) Reagent->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify FinalProduct Final Conjugate Purify->FinalProduct troubleshooting_logic Start Low Conjugation Efficiency? Concentration Is Protein Concentration > 2 mg/mL? Start->Concentration Yes Aggregation Is Aggregation Observed? Concentration->Aggregation Yes IncreaseConc Action: Increase Protein Concentration / Buffer Exchange Concentration->IncreaseConc No OptimizeRatio Action: Optimize Molar Ratio (Increase for low conc.) Aggregation->OptimizeRatio No ReduceConc Action: Reduce Protein Concentration Aggregation->ReduceConc Yes ReduceExcess Action: Reduce Molar Excess of Reagent Aggregation->ReduceExcess Yes Success Potential Solution IncreaseConc->Success CheckBuffer Action: Check Buffer (pH, Interfering Substances) OptimizeRatio->CheckBuffer ReduceConc->Success ReduceExcess->Success CheckBuffer->Success

References

Validation & Comparative

A Comparative Guide to endo-BCN-PEG4-NHS Ester Conjugates for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical decision in the design and synthesis of bioconjugates, profoundly influencing the efficacy, stability, and therapeutic potential of modalities such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and diagnostic imaging agents. This guide provides a comprehensive, data-driven comparison of endo-BCN-PEG4-NHS ester, a popular heterobifunctional linker, with its primary alternatives. We will delve into the key performance characteristics, supported by experimental data, to empower researchers to make informed decisions for their specific bioconjugation needs.

Introduction to this compound

This compound is a versatile reagent that bridges the gap between amine-containing biomolecules and those modified with an azide (B81097) group. Its structure features three key components:

  • N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2][3]

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that is a key participant in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[3] The BCN moiety reacts selectively and efficiently with azide-functionalized molecules under physiological conditions, eliminating the need for cytotoxic copper catalysts.[3][4]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic four-unit PEG linker that enhances the aqueous solubility of the reagent and the resulting conjugate.[1][2][5] It also provides spatial separation between the conjugated biomolecules, which can help to preserve their native conformations and functions.

The Bioconjugation Landscape: Key Alternatives

The primary alternatives to the BCN-azide SPAAC reaction fall into two main categories: other copper-free click chemistry systems and different bioorthogonal reactions. The most prominent alternatives are:

  • Dibenzocyclooctyne (DBCO): Another widely used strained alkyne for SPAAC reactions. DBCO is known for its generally faster reaction kinetics compared to BCN.[6][7]

  • trans-Cyclooctene (TCO)-Tetrazine Ligation: This reaction proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. It is renowned for its exceptionally fast reaction rates, often orders of magnitude faster than SPAAC reactions.[5][6]

Performance Deep Dive: A Quantitative Comparison

The selection of a bioconjugation strategy hinges on a careful evaluation of several key performance metrics. Here, we compare this compound with its main alternatives based on reaction kinetics and stability.

Reaction Kinetics

The speed of a bioconjugation reaction is critical, especially when working with sensitive biomolecules or in dynamic biological systems. The second-order rate constant (k) is a direct measure of the reaction's speed.

Reaction Reactive Partners Second-Order Rate Constant (M⁻¹s⁻¹) Key Characteristics
SPAAC BCN + Azide~0.1 - 1.0Good balance of reactivity and stability; smaller and less lipophilic than DBCO.[3][6][7]
SPAAC DBCO + Azide~1.0 - 2.0Generally faster than BCN due to higher ring strain.[6][7]
iEDDA TCO + Tetrazine>1,000 - 10⁶Exceptionally rapid kinetics, ideal for in vivo applications and low concentration reactions.[5][6]

Note: Rate constants are highly dependent on the specific reactants, solvent, and temperature. The values presented are for general comparison.

Stability

The stability of the resulting linkage is paramount for the in vivo efficacy and safety of bioconjugates. A key consideration is the stability in the presence of endogenous nucleophiles, such as glutathione (B108866) (GSH), which is present at high concentrations in the cytoplasm.

Linkage Formation Reaction Relative Stability in Reducing Environments (e.g., in the presence of GSH) Key Considerations
BCN-Triazole SPAACHighBCN is generally more stable towards thiols like GSH compared to DBCO.[4]
DBCO-Triazole SPAACModerateLess stable in the presence of thiols compared to BCN. The hydrophobicity of DBCO can also lead to aggregation.[4]
TCO-Dihydropyridazine iEDDAVariableTCO can be susceptible to isomerization, and the stability of different tetrazine derivatives can vary. Some TCO derivatives have shown stability in human serum.[8][9]
Amide Bond NHS Ester + AmineVery HighAmide bonds are generally very stable under physiological conditions.[4]

Experimental Protocols

To facilitate the practical application and evaluation of these bioconjugation reagents, we provide detailed methodologies for key experiments.

Protocol 1: General Procedure for Antibody Labeling with this compound

Objective: To conjugate this compound to a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) at 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., Sephadex G-25).

Procedure:

  • Antibody Preparation: Ensure the mAb solution is free of amine-containing buffers (like Tris) and stabilizers (like glycine (B1666218) or BSA). If necessary, perform a buffer exchange into PBS, pH 7.4.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.

    • Gently mix and incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted BCN reagent and quenching buffer components by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) and confirm the integrity of the conjugate.

Protocol 2: Determination of Degree of Labeling (DOL) by UV-Vis Spectroscopy

Objective: To quantify the average number of BCN molecules conjugated to each antibody.

Procedure:

  • Measure the absorbance of the purified BCN-antibody conjugate at 280 nm (A280) and, if the BCN reagent has a unique absorbance, at its specific wavelength. Note: BCN itself does not have a strong UV absorbance, so this method is more applicable when the azide-containing molecule to be attached has a distinct chromophore.

  • Alternatively, a colorimetric assay can be used. For example, if the azide partner is a fluorescent dye, the DOL can be calculated using the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.

  • The protein concentration can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. The molar extinction coefficient for a typical IgG at 280 nm is approximately 210,000 M⁻¹cm⁻¹.

  • The DOL is the ratio of the molar concentration of the conjugated molecule to the molar concentration of the antibody.

Protocol 3: Comparative Serum Stability Assay using HPLC

Objective: To compare the stability of BCN, DBCO, and TCO-tetrazine conjugated antibodies in serum.

Materials:

  • Purified antibody conjugates (BCN-mAb, DBCO-mAb, TCO-mAb).

  • Human or mouse serum.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • HPLC system with a suitable column (e.g., size-exclusion or reversed-phase).

Procedure:

  • Incubation:

    • Dilute each antibody conjugate into serum to a final concentration of 1 mg/mL.

    • Prepare a control sample for each conjugate by diluting it in PBS to the same final concentration.

    • Incubate all samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each sample.

  • Sample Preparation: If necessary, process the samples to remove serum proteins that might interfere with the analysis (e.g., using affinity purification for the antibody).

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • For size-exclusion chromatography (SEC-HPLC), monitor for the appearance of fragments or aggregates.

    • For reversed-phase HPLC (RP-HPLC), monitor for changes in the retention time or the appearance of new peaks corresponding to the free drug or linker.

  • Data Analysis: Quantify the percentage of intact conjugate remaining at each time point by integrating the peak areas from the HPLC chromatograms. Plot the percentage of intact conjugate versus time to determine the stability profile and half-life of each conjugate in serum.

Visualization of Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the bioconjugation workflow and the signaling pathway of a PROTAC, a common application of these linkers.

Bioconjugation_Workflow cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Click Chemistry cluster_step3 Step 3: Purification & Analysis Antibody Antibody (-NH2) Modified_Ab BCN-Modified Antibody Antibody->Modified_Ab BCN_NHS This compound BCN_NHS->Antibody Amine Coupling Modified_Ab2 BCN-Modified Antibody Azide_Payload Azide-Payload Azide_Payload->Modified_Ab2 SPAAC ADC Antibody-Drug Conjugate Modified_Ab2->ADC ADC2 Antibody-Drug Conjugate Purification Purification (e.g., SEC) ADC2->Purification Analysis Analysis (HPLC, MS) Purification->Analysis

Caption: General experimental workflow for creating an antibody-drug conjugate (ADC) using this compound.

PROTAC_Signaling_Pathway PROTAC PROTAC (E3 Ligase Ligand - Linker - POI Ligand) POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) POI->Ternary_Complex E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination E2-mediated Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: Simplified signaling pathway for PROTAC-mediated protein degradation.

Conclusion and Recommendations

The choice between this compound and its alternatives is a nuanced decision that must be guided by the specific requirements of the application.

  • This compound represents a robust and versatile choice, offering a favorable balance between reaction kinetics and stability. Its enhanced stability in reducing environments makes it particularly suitable for intracellular applications and long-term studies. The smaller size and lower lipophilicity of the BCN group compared to DBCO can also be advantageous in minimizing perturbations to the biomolecule's function.[3]

  • DBCO-based linkers are the preferred option when rapid reaction kinetics are paramount. For applications requiring fast labeling at low concentrations, the higher reactivity of DBCO offers a distinct advantage. However, its reduced stability in the presence of thiols should be a key consideration for intracellular applications.

  • TCO-tetrazine ligation is the undisputed champion of speed. For in vivo applications, pre-targeting strategies, and reactions where the concentration of one or both components is extremely low, the unparalleled kinetics of the iEDDA reaction are essential. Researchers should, however, carefully consider the stability of the specific TCO and tetrazine derivatives being used.

By carefully weighing the kinetic, stability, and physicochemical properties of each of these powerful bioconjugation tools, researchers can select the optimal reagent to advance their scientific endeavors in drug development, diagnostics, and fundamental biological research.

References

A Comparative Guide to Analytical Techniques for Antibody-Drug Conjugate (ADC) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

The development and quality control of Antibody-Drug Conjugates (ADCs) necessitate a comprehensive suite of analytical techniques to ensure their safety, efficacy, and consistency.[1][] ADCs are complex molecules, comprising a monoclonal antibody linked to a cytotoxic payload, and their heterogeneity presents unique characterization challenges.[][3] This guide provides a comparative overview of key analytical methods for ADC characterization, focusing on the determination of drug-to-antibody ratio (DAR), aggregation, charge variants, and in vitro potency.

Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that directly influences the ADC's therapeutic window.[4] Various techniques are employed to determine the average DAR and the distribution of different drug-loaded species.

Comparison of DAR Determination Techniques

Technique Principle Advantages Limitations Typical Throughput
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[5][6][7][8]Resolves different drug-loaded species (e.g., DAR0, DAR2, DAR4).[5][6] Robust and widely used for cysteine-linked ADCs.[5][6]Not ideal for lysine-conjugated ADCs due to high heterogeneity.[9] Mobile phases are often incompatible with mass spectrometry (MS).[7][10]Moderate
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on hydrophobicity under denaturing conditions.[5][9] For Cys-linked ADCs, it separates light and heavy chains with different drug loads after reduction.[5]Orthogonal to HIC.[5] Compatible with MS.[10] Can also quantify free drug species.[4]Denaturing conditions prevent analysis of the intact ADC for Cys-linked conjugates.[9]Moderate to High
Mass Spectrometry (MS) Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the mass of conjugated drugs.[3][11]Provides accurate mass information and can confirm the identity of different species.[12][13] Can be coupled with liquid chromatography (LC-MS).[][3]High heterogeneity of lysine-conjugated ADCs can complicate spectra.[14] Native MS is required for non-covalently linked ADCs.[15]Low to Moderate
UV/Vis Spectroscopy Calculates the average DAR based on the absorbance of the ADC at two different wavelengths (one for the antibody, one for the drug) and their respective extinction coefficients.[4][9][]Simple, rapid, and requires minimal sample preparation.[4][]Only provides an average DAR, no information on distribution.[10] Prone to interference from impurities and requires distinct absorbance maxima for the antibody and drug.[4][9]High
Aggregation Analysis

Aggregation is a critical quality attribute as it can impact the efficacy, safety, and immunogenicity of biotherapeutics.[17][18][19] Monitoring and controlling aggregate levels is crucial throughout the ADC lifecycle.

Comparison of Aggregation Analysis Techniques

Technique Principle Advantages Limitations Typical Throughput
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute before smaller molecules (monomers).[][17][18]Standard and robust method for quantifying aggregates.[18] Can also detect fragments.[1]Potential for non-specific interactions between the ADC and the column stationary phase, which can affect accuracy.[17][20]Moderate
Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) Measures the rate at which molecules sediment in a centrifugal field to determine their size, shape, and molecular weight distribution.High-resolution technique that can distinguish between different types of aggregates. Does not rely on a stationary phase, avoiding potential interaction issues.Low throughput and requires specialized equipment and expertise.Low
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their size distribution.Rapid and non-invasive. Sensitive to the presence of large aggregates.Not a high-resolution separation technique. Provides an intensity-weighted average size, which can be skewed by a small number of large particles.High
Charge Variant Analysis

Charge heterogeneity in ADCs can arise from post-translational modifications of the antibody, the conjugation process itself, and degradation.[12][21][22] Analysis of charge variants is important for ensuring product consistency and stability.[23]

Comparison of Charge Variant Analysis Techniques

Technique Principle Advantages Limitations Typical Throughput
Ion-Exchange Chromatography (IEX) Separates molecules based on their net surface charge through interactions with an ion-exchange stationary phase.[21][24]High-resolution separation of charge variants.[21] Can be used for fractionation and further characterization.[23]Method development can be complex.[23] The conjugated drug and its position can influence the separation.[23]Moderate
Imaged Capillary Isoelectric Focusing (icIEF) Separates molecules based on their isoelectric point (pI) in a pH gradient.[23][25]High resolution and relatively fast analysis time.[25] Separation is based on the overall charge (pI), which can simplify profiles compared to IEX.[23]Not easily coupled to MS for peak identification, though offline fractionation is possible.[25]High
Capillary Zone Electrophoresis (CZE) Separates molecules based on their charge-to-size ratio in an electric field.High efficiency and resolution. Requires minimal sample volume.Lower loading capacity compared to IEX.High
In Vitro Potency Assessment

In vitro potency assays are crucial for confirming the biological activity of an ADC and are required for lot release and stability testing.[26] These assays typically measure the cytotoxic effect of the ADC on target cancer cells.

Comparison of In Vitro Potency Assay Formats

Assay Type Principle Advantages Limitations Typical Throughput
Cell Viability/Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®) Measure cell viability or proliferation after exposure to the ADC.[26][27][28] A decrease in viable cells indicates ADC potency.Directly measures the intended cytotoxic effect.[26] Well-established and commercially available kits.Can be influenced by factors other than ADC-mediated cell killing. Endpoint assays provide a snapshot in time.Moderate to High
Apoptosis Assays (e.g., Caspase-Glo®) Measure markers of apoptosis, such as caspase activation, to determine if the ADC induces programmed cell death.Provides mechanistic insight into how the ADC kills target cells.[26]Apoptosis is one of several cell death mechanisms; this assay may not capture the full cytotoxic effect.Moderate
Binding Assays (e.g., ELISA, Flow Cytometry, SPR) Measure the binding affinity of the ADC to its target antigen on the cell surface.[29][30][31][]Essential for confirming the targeting function of the antibody component.[29] Can be used to assess the impact of conjugation on antigen binding.Does not directly measure the cytotoxic function of the payload.[29]High
Internalization Assays Quantify the uptake of the ADC into the target cells, often using fluorescently labeled ADCs.Confirms that the ADC is being internalized, a prerequisite for payload release and cytotoxicity.Technically more complex than simple binding or viability assays.Low to Moderate

Experimental Protocols

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

This protocol outlines a general procedure for determining the DAR of a cysteine-linked ADC.

  • System Preparation:

    • HPLC System: A biocompatible HPLC system equipped with a UV detector.

    • Column: A HIC column (e.g., Tosoh Butyl-NPR).

    • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 280 nm.

    • Gradient:

      • 0-3 min: 100% Mobile Phase A (isocratic).

      • 3-28 min: Linear gradient from 0% to 100% Mobile Phase B.

      • 28-33 min: 100% Mobile Phase B (isocratic).

      • 33-35 min: Re-equilibration with 100% Mobile Phase A.

  • Data Analysis:

    • Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Peak Area of Species * Number of Drugs in Species) / 100[5][6][]

Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)

This protocol describes a standard method for quantifying aggregates in an ADC sample.

  • System Preparation:

    • HPLC System: A biocompatible HPLC or UHPLC system with a UV detector.

    • Column: An SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[18]

    • Mobile Phase: 150 mM sodium phosphate, pH 6.8.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of 1-2 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient.

    • Detection: UV at 280 nm.

    • Run Time: Approximately 15-20 minutes (isocratic).

  • Data Analysis:

    • Identify and integrate the peaks corresponding to high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments).

    • Calculate the percentage of aggregate by dividing the aggregate peak area by the total peak area of all species.

Protocol 3: In Vitro Cytotoxicity Assay

This protocol provides a general workflow for assessing ADC potency using a cell viability assay.

  • Cell Culture:

    • Culture a cancer cell line that overexpresses the target antigen of the ADC in appropriate growth medium.

    • Harvest cells in the logarithmic growth phase and determine cell density and viability.

  • Assay Procedure:

    • Seed the cells into a 96-well microplate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the ADC and a relevant negative control (e.g., unconjugated antibody) in assay medium.

    • Remove the culture medium from the cells and add the ADC dilutions and controls.

    • Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (e.g., 72-120 hours).

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the normalized cell viability against the logarithm of the ADC concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[28]

Visualizations

ADC_Characterization_Workflow cluster_production ADC Production cluster_characterization Analytical Characterization cluster_release Quality Control & Release mAb Monoclonal Antibody Conjugation Conjugation mAb->Conjugation DrugLinker Drug-Linker Payload DrugLinker->Conjugation Purification Purification Conjugation->Purification ADC_Product ADC Drug Substance Purification->ADC_Product DAR DAR Determination (HIC, RP-HPLC, MS) ADC_Product->DAR Aggregation Aggregation Analysis (SEC, SV-AUC) ADC_Product->Aggregation Charge Charge Variant Analysis (IEX, icIEF) ADC_Product->Charge Potency In Vitro Potency (Cell-Based Assays) ADC_Product->Potency QC_Testing QC Release Testing DAR->QC_Testing Aggregation->QC_Testing Charge->QC_Testing Potency->QC_Testing Final_Product Final ADC Product QC_Testing->Final_Product

Caption: High-level workflow for ADC production and characterization.

Caption: Principle of DAR separation by Hydrophobic Interaction Chromatography.

Potency_Assay_Workflow Start Start Seed_Cells Seed Target Cancer Cells in 96-well Plate Start->Seed_Cells Adhere Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adhere Prepare_ADC Prepare Serial Dilutions of ADC Adhere->Prepare_ADC Treat_Cells Add ADC Dilutions to Cells Prepare_ADC->Treat_Cells Incubate Incubate for Cytotoxic Effect (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate->Add_Reagent Measure Measure Signal (Luminescence) Add_Reagent->Measure Analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical cell-based ADC potency assay.

References

A Researcher's Guide to Determining Antibody Degree of Labeling (DOL)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of antibody conjugates is paramount. The Degree of Labeling (DOL), which defines the average number of labels per antibody, is a critical quality attribute that influences the efficacy, stability, and safety of antibody-based therapeutics and diagnostics. This guide provides an objective comparison of the three primary methods for determining the DOL of antibodies: UV-Vis Spectrophotometry, the HABA assay for biotinylated antibodies, and Mass Spectrometry.

Comparison of DOL Determination Methods

The choice of method for determining the DOL of an antibody conjugate depends on several factors, including the nature of the label, the required accuracy, and the available resources. The following table summarizes the key aspects of the three most common techniques.

FeatureUV-Vis SpectrophotometryHABA AssayMass Spectrometry
Principle Measures absorbance of the protein and the label at their respective maximal absorbance wavelengths to calculate the molar ratio.Colorimetric assay where biotin (B1667282) displaces HABA from an avidin-HABA complex, leading to a measurable decrease in absorbance at 500 nm.[1][2]Directly measures the mass of the intact or fragmented antibody to determine the mass shift caused by the attached labels.[3][4]
Label Type Fluorescent dyes, chromophores, or any label with a distinct UV-Vis absorbance spectrum.Specifically for biotinylated antibodies.[1]All types of labels (dyes, drugs, biotin, etc.).
Accuracy Moderate; can be affected by inaccurate extinction coefficients and spectral overlap.[5] May be off by ~20%.[5]Moderate; can be variable at low protein concentrations.[6]High; provides the most accurate and precise DOL measurement.[7]
Information Provided Average DOL of the antibody population.[5]Average DOL of the biotinylated antibody population.[1]Average DOL and distribution of different labeled species (e.g., DOL 0, 1, 2, etc.).[3]
Sample Consumption Low, non-destructive.[8]High, as the assay consumes the biotinylated sample.[6]Low to moderate, depending on the instrument and method.
Cost Low; requires a standard spectrophotometer.[9]Low; requires a spectrophotometer and kit reagents.High; requires expensive and specialized mass spectrometry equipment.[10]
Complexity & Throughput Simple and high-throughput.[9]Simple and can be adapted for high-throughput in a microplate format.[2]Complex, requires specialized expertise for operation and data analysis; lower throughput.[10]

Experimental Protocols

UV-Vis Spectrophotometry

This method is the most common and straightforward approach for determining the DOL of antibodies labeled with chromophores or fluorescent dyes.

Methodology:

  • Sample Preparation:

    • Purify the labeled antibody from any unbound labels using methods like gel filtration or dialysis.[5] This step is crucial for accurate DOL determination.

    • Prepare a solution of the purified antibody conjugate in a suitable buffer (e.g., PBS).

  • Absorbance Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of the antibody conjugate solution.

    • Measure the absorbance at 280 nm (A280), which corresponds to the maximum absorbance of the protein.[11]

    • Measure the absorbance at the maximum absorbance wavelength (λmax) of the specific label (e.g., a fluorescent dye).[11] This value is denoted as A_label.

  • DOL Calculation:

    • Calculate the concentration of the antibody and the label using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).

    • A correction factor (CF) is required to account for the label's absorbance at 280 nm. The CF is the ratio of the label's absorbance at 280 nm to its absorbance at its λmax.

    • The DOL is calculated using the following formula[5]:

      where:

      • A_label = Absorbance of the conjugate at the λmax of the label

      • A280 = Absorbance of the conjugate at 280 nm

      • ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)[5]

      • ε_label = Molar extinction coefficient of the label at its λmax

      • CF = Correction factor of the label at 280 nm

Workflow for UV-Vis Spectrophotometry DOL Determination:

UV_Vis_DOL cluster_prep Sample Preparation cluster_measurement Absorbance Measurement cluster_calculation Calculation start Labeled Antibody purify Purify Conjugate (Gel Filtration/Dialysis) start->purify measure Measure Absorbance (A280 & A_label) purify->measure calculate Calculate DOL using Beer-Lambert Law & Correction Factor measure->calculate end_node Average DOL calculate->end_node

UV-Vis Spectrophotometry Workflow
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay

This colorimetric assay is specifically designed for determining the DOL of biotinylated antibodies.

Methodology:

  • Sample and Reagent Preparation:

    • Purify the biotinylated antibody to remove any free biotin.[1]

    • Prepare the HABA/Avidin solution according to the manufacturer's instructions.[12] Typically, this involves dissolving a pre-mixed HABA/Avidin reagent in a phosphate (B84403) buffer.[2]

    • Prepare the biotinylated antibody sample in a compatible buffer, avoiding those containing potassium, which can cause precipitation.[12]

  • Assay Procedure (Cuvette Format):

    • Pipette the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm (A500_HABA/Avidin).[1]

    • Add the biotinylated antibody sample to the cuvette, mix well, and wait for the absorbance reading to stabilize.[1]

    • Measure the final absorbance at 500 nm (A500_HABA/Avidin/Biotin).[1]

  • DOL Calculation:

    • The change in absorbance (ΔA500) is proportional to the amount of biotin in the sample.

    • The concentration of biotin can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the HABA/avidin complex at 500 nm being approximately 34,000 M⁻¹cm⁻¹.[1]

    • The moles of biotin per mole of antibody (DOL) are then calculated by dividing the molar concentration of biotin by the molar concentration of the antibody.

Workflow for HABA Assay DOL Determination:

HABA_Assay_DOL cluster_prep Preparation cluster_assay Assay cluster_calculation Calculation start Biotinylated Antibody purify Remove Free Biotin start->purify add_sample Add Biotinylated Antibody Sample purify->add_sample prepare_reagent Prepare HABA/Avidin Solution measure1 Measure A500 of HABA/Avidin prepare_reagent->measure1 measure1->add_sample measure2 Measure Final A500 add_sample->measure2 calculate Calculate Biotin Concentration & DOL measure2->calculate end_node Average DOL calculate->end_node

HABA Assay Workflow
Mass Spectrometry

Mass spectrometry (MS) offers the most detailed and accurate characterization of antibody conjugates. Top-down and middle-down approaches are particularly useful for DOL determination.

Methodology:

  • Sample Preparation:

    • The antibody conjugate is purified and prepared in a buffer compatible with mass spectrometry analysis (e.g., using volatile salts like ammonium (B1175870) acetate (B1210297) for native MS).

    • For middle-down analysis, the antibody may be enzymatically digested into smaller subunits (e.g., using IdeS to generate F(ab')2 and Fc fragments) and/or reduced to separate the heavy and light chains.[13]

  • Mass Analysis:

    • The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).

    • The mass-to-charge ratio (m/z) of the intact antibody or its subunits is measured with high resolution and accuracy.

    • The resulting mass spectrum will show a distribution of peaks, each corresponding to a different number of labels attached to the antibody.

  • Data Analysis and DOL Calculation:

    • The mass of the unconjugated antibody is subtracted from the masses of the various labeled species to determine the mass added by the labels.

    • The number of labels for each species is calculated by dividing the added mass by the mass of a single label.

    • The relative abundance of each labeled species is determined from the peak intensities in the mass spectrum.

    • The average DOL is calculated by taking the weighted average of the different labeled species.

Workflow for Mass Spectrometry DOL Determination:

MS_DOL cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing start Labeled Antibody purify Purify & Buffer Exchange start->purify digest Optional: Enzymatic Digestion /Reduction purify->digest ms LC-MS Analysis (e.g., ESI-QTOF) digest->ms deconvolute Deconvolute Mass Spectrum ms->deconvolute identify Identify Labeled Species deconvolute->identify calculate Calculate Average DOL & Distribution identify->calculate end_node Average DOL & Distribution calculate->end_node

Mass Spectrometry Workflow

References

Mass Spectrometry Analysis of BCN-Conjugated Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is critical for ensuring therapeutic efficacy and safety. Bicyclononyne (BCN)-conjugated proteins, central to advancements in antibody-drug conjugates (ADCs) and other targeted therapies, demand rigorous analytical assessment. Mass spectrometry (MS) has emerged as an indispensable tool for the in-depth analysis of these complex biomolecules. This guide provides a comparative overview of MS-based techniques for the characterization of BCN-conjugated proteins, supported by experimental data and detailed protocols.

The conjugation of BCN to proteins via strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal method for attaching various payloads, such as cytotoxic drugs or imaging agents.[1] The resulting bioconjugate's heterogeneity, including the drug-to-protein ratio (DPR) and the specific sites of conjugation, significantly impacts its biological activity and pharmacokinetic properties. Therefore, robust analytical methods are essential to characterize these critical quality attributes.

This guide explores the two primary mass spectrometry-based strategies for analyzing BCN-conjugated proteins: "top-down" analysis of the intact conjugate and "bottom-up" analysis of its peptide components. We will delve into the principles, advantages, and limitations of each approach, providing a framework for selecting the most appropriate method for specific research questions.

Comparing Analytical Strategies: Top-Down vs. Bottom-Up Proteomics

The choice between top-down and bottom-up proteomics for analyzing BCN-conjugated proteins depends on the specific information required. Top-down proteomics excels at providing a holistic view of the intact conjugate, while bottom-up proteomics is unparalleled for identifying specific conjugation sites.

FeatureTop-Down Mass SpectrometryBottom-Up Mass Spectrometry
Principle Analysis of the intact protein conjugate.[2]Analysis of peptides after enzymatic digestion of the protein conjugate.[3]
Primary Application Determination of average DPR and distribution of different DPR species.[4]Identification of specific BCN conjugation sites on the protein sequence.[3][5]
Sample Preparation Minimal, involves buffer exchange and optional deglycosylation.[6]More complex, involving denaturation, reduction, alkylation, and enzymatic digestion.[7]
Instrumentation High-resolution mass spectrometers (e.g., Orbitrap, FT-ICR).[8]Tandem mass spectrometers (e.g., Q-TOF, Orbitrap).[9]
Data Analysis Deconvolution of multiply charged spectra to determine intact mass.[6]Database searching of MS/MS spectra to identify modified peptides.[5]
Advantages - Provides information on the entire proteoform.[2] - Preserves information about combinatorial post-translational modifications (PTMs).[1] - Faster sample preparation.- High sensitivity for identifying low-abundance modifications. - Pinpoints the exact location of the conjugation.[3] - Well-established workflows and data analysis software.
Limitations - Challenges with large and complex proteins.[8] - Can be difficult to locate the exact modification site.[2] - Lower throughput for complex mixtures.- Information about the intact conjugate is lost.[3] - Potential for sample preparation-induced artifacts. - Incomplete sequence coverage can miss some conjugation sites.

Experimental Workflows and Methodologies

A comprehensive understanding of BCN-conjugated proteins often necessitates a multi-faceted analytical approach, combining both top-down and bottom-up strategies. The following diagrams and protocols outline the typical experimental workflows.

Top-Down Analysis Workflow for BCN-Conjugated Proteins

TopDownWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis BCN_Protein BCN-Conjugated Protein Buffer_Exchange Buffer Exchange to Volatile Buffer BCN_Protein->Buffer_Exchange Deglycosylation Optional Deglycosylation (PNGase F) Buffer_Exchange->Deglycosylation LC_MS LC-MS (Intact Mass Analysis) Deglycosylation->LC_MS Deconvolution Deconvolution of Mass Spectrum LC_MS->Deconvolution DPR_Analysis DPR Calculation and Distribution Deconvolution->DPR_Analysis

Top-down analysis workflow for BCN-conjugated proteins.
Bottom-Up Analysis Workflow for BCN-Conjugated Proteins

BottomUpWorkflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis BCN_Protein BCN-Conjugated Protein Denature Denaturation BCN_Protein->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation (IAA) Reduce->Alkylate Digest Enzymatic Digestion (e.g., Trypsin) Alkylate->Digest LC_MSMS LC-MS/MS (Peptide Mapping) Digest->LC_MSMS Database_Search Database Search (e.g., Mascot, Sequest) LC_MSMS->Database_Search Site_Localization BCN Conjugation Site Identification Database_Search->Site_Localization

Bottom-up analysis workflow for BCN-conjugated proteins.

Detailed Experimental Protocols

Protocol 1: Intact Mass Analysis of BCN-Conjugated Protein (Top-Down)

Objective: To determine the average drug-to-protein ratio (DPR) and the distribution of different DPR species.

Materials:

  • BCN-conjugated protein sample

  • Volatile buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 7.0)

  • PNGase F (optional, for deglycosylation)

  • High-resolution mass spectrometer (e.g., Q Exactive Orbitrap, Q-TOF)

  • Reversed-phase column suitable for intact proteins (e.g., C4)

Method:

  • Sample Preparation:

    • Perform buffer exchange of the BCN-conjugated protein into a volatile buffer using a desalting column or buffer exchange spin filter.[6]

    • (Optional) For glycosylated proteins, incubate the sample with PNGase F according to the manufacturer's protocol to remove N-linked glycans. This simplifies the mass spectrum.

    • Dilute the sample to a final concentration of 0.1-1 mg/mL in the volatile buffer.

  • LC-MS Analysis:

    • Set up the LC system with a reversed-phase column suitable for intact protein separation.

    • Use a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid) to elute the protein.

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected charge states of the protein (e.g., m/z 1000-4000).

    • Optimize source conditions (e.g., spray voltage, capillary temperature) for stable ionization of the intact protein.

  • Data Analysis:

    • Use deconvolution software (e.g., Thermo Scientific BioPharma Finder, Agilent MassHunter) to convert the multiply charged spectrum into a zero-charge mass spectrum.[6]

    • Identify the peaks corresponding to the unconjugated protein and the different DPR species.

    • Calculate the average DPR based on the relative intensities of the different species.

Protocol 2: Peptide Mapping of BCN-Conjugated Protein (Bottom-Up)

Objective: To identify the specific amino acid residues where BCN is conjugated.

Materials:

  • BCN-conjugated protein sample

  • Denaturation buffer (e.g., 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride in 100 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., 10 mM dithiothreitol, DTT)

  • Alkylating agent (e.g., 55 mM iodoacetamide, IAA)

  • Proteolytic enzyme (e.g., sequencing-grade trypsin)

  • Quenching solution (e.g., 1% trifluoroacetic acid, TFA)

  • Tandem mass spectrometer (e.g., Orbitrap Fusion, Q-TOF)

  • Reversed-phase column suitable for peptide separation (e.g., C18)

Method:

  • Sample Preparation:

    • Denature the BCN-conjugated protein in denaturation buffer for 1 hour at 37°C.

    • Reduce the disulfide bonds by adding DTT and incubating for 1 hour at 37°C.

    • Alkylate the free cysteines by adding IAA and incubating for 30 minutes in the dark at room temperature.[7]

    • Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0) to reduce the denaturant concentration to a level compatible with the chosen enzyme (e.g., < 1 M urea for trypsin).

    • Add trypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w) and incubate overnight at 37°C.[7]

    • Quench the digestion by adding TFA to a final concentration of 0.1-1%.

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reversed-phase column.

    • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Acquire MS/MS data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.

    • Use a fragmentation method such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • Search the acquired MS/MS spectra against the protein sequence database using a search engine like Mascot or Sequest.[5]

    • Specify the BCN-payload mass as a variable modification on potential conjugation sites (e.g., lysine, cysteine, or unnatural amino acids).

    • Manually validate the identified BCN-conjugated peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Conclusion

Mass spectrometry is a powerful and versatile tool for the comprehensive characterization of BCN-conjugated proteins. Top-down and bottom-up approaches provide complementary information that is crucial for understanding the structure-function relationships of these complex biotherapeutics. By employing the appropriate analytical strategies and detailed protocols outlined in this guide, researchers can confidently assess the critical quality attributes of their BCN-conjugated proteins, paving the way for the development of safer and more effective targeted therapies. The integration of both top-down and bottom-up data provides the most complete picture of the bioconjugate, ensuring a thorough understanding of its composition and heterogeneity.

References

A Researcher's Guide to HPLC for Bioconjugate Purification and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification and analysis of bioconjugates, offering unparalleled resolution and versatility. For researchers, scientists, and professionals in drug development, selecting the optimal HPLC method is critical for ensuring the purity, homogeneity, and characterization of these complex molecules. This guide provides an objective comparison of common HPLC techniques—Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Ion Exchange Chromatography (IEX), and Reversed-Phase HPLC (RP-HPLC)—supported by experimental data and detailed protocols.

Principles of HPLC Techniques for Bioconjugate Analysis

The separation of bioconjugates via HPLC is achieved by exploiting their distinct physicochemical properties. Each technique employs a different stationary phase and mobile phase composition to achieve separation based on size, hydrophobicity, or charge.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules have a longer path through the column, resulting in later elution. SEC is a non-denaturing technique ideal for analyzing aggregation and fragmentation.[1][2][3]

Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[4][5][6] A high-salt mobile phase promotes the binding of hydrophobic regions of the bioconjugate to the hydrophobic stationary phase. A decreasing salt gradient then elutes molecules in order of increasing hydrophobicity. HIC is particularly useful for determining the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) under native conditions.[4][5][6][7]

Ion Exchange Chromatography (IEX) separates molecules based on their net surface charge.[8][9] The stationary phase is functionalized with either positively charged (anion exchange) or negatively charged (cation exchange) groups. Bioconjugates bind to the column and are eluted by increasing the salt concentration or changing the pH of the mobile phase. IEX is a powerful tool for analyzing charge variants that can arise from modifications or degradation.[8][10][11][12]

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. Unlike HIC, RP-HPLC uses a non-polar stationary phase and a polar mobile phase, often containing an organic solvent. This technique is typically denaturing but offers high resolution for analyzing the components of a bioconjugate, such as light and heavy chains of an antibody after reduction.[6][13][14]

Comparative Performance of HPLC Techniques

The choice of HPLC method depends on the specific analytical goal. The following table summarizes the performance of each technique for common bioconjugate analyses.

Analytical GoalPrimary HPLC TechniquePrinciple of SeparationKey Performance AttributesAlternative Techniques
Aggregate & Fragment Analysis Size Exclusion Chromatography (SEC)Hydrodynamic Radius (Size)- Preserves native structure- Good resolution of high and low molecular weight speciesHydrophobic Interaction Chromatography (HIC)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC)Surface Hydrophobicity- Non-denaturing- Resolves species with different drug loadsReversed-Phase HPLC (RP-HPLC), Mass Spectrometry
Charge Variant Analysis Ion Exchange Chromatography (IEX)Net Surface Charge- High resolution of charge isoforms- Can be coupled with mass spectrometryImaged Capillary Isoelectric Focusing (icIEF)
Component Analysis (e.g., reduced antibody chains) Reversed-Phase HPLC (RP-HPLC)Hydrophobicity- High resolution- Compatible with mass spectrometryN/A

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful bioconjugate analysis. Below are representative protocols for the key HPLC techniques.

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol is designed for the analysis of aggregates and fragments of a monoclonal antibody (mAb) or antibody-drug conjugate (ADC).

Instrumentation:

  • HPLC or UHPLC system with a UV detector

Column:

  • TSKgel UP-SW3000, 2 µm, 4.6 x 300 mm (or equivalent SEC column)

Mobile Phase:

  • 0.2 M Potassium Phosphate, 0.25 M Potassium Chloride, pH 6.2[15]

Method:

  • Flow Rate: 0.3 mL/min[15]

  • Column Temperature: 25°C[15]

  • Detection: UV at 280 nm

  • Injection Volume: 5-20 µL

  • Run Time: 20-30 minutes

Sample Preparation:

  • Dilute the bioconjugate sample to a concentration of 1 mg/mL in the mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

This protocol is optimized for determining the drug-to-antibody ratio of a cysteine-linked ADC.

Instrumentation:

  • Biocompatible HPLC system with a UV detector

Column:

  • TSKgel Butyl-NPR, 2.5 µm, 4.6 x 35 mm (or equivalent HIC column)[16]

Mobile Phases:

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[17]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20-25% Isopropanol[17][18]

Method:

  • Flow Rate: 0.8 mL/min[16][17]

  • Column Temperature: 30°C[16]

  • Detection: UV at 280 nm

  • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes.[18]

  • Injection Volume: 10-50 µL

Sample Preparation:

  • Dilute the ADC sample to 1-2 mg/mL in Mobile Phase A.

Protocol 3: Ion Exchange Chromatography (IEX) for Charge Variant Analysis

This protocol is suitable for the separation of charge variants of a bioconjugate.

Instrumentation:

  • HPLC or UHPLC system with a UV detector

Column:

  • TSKgel CM-STAT, 7 µm, 4.6 x 100 mm (or equivalent cation exchange column)[18]

Mobile Phases:

  • Mobile Phase A: 20 mM MES, pH 6.0[18]

  • Mobile Phase B: 20 mM MES with 0.5 M NaCl, pH 6.0[18]

Method:

  • Flow Rate: 0.8 mL/min[18]

  • Column Temperature: Ambient

  • Detection: UV at 280 nm

  • Gradient: A linear gradient from 0% to 55% Mobile Phase B over 30 minutes.[18]

  • Injection Volume: 20 µL

Sample Preparation:

  • Buffer exchange the bioconjugate sample into Mobile Phase A.

  • Adjust the concentration to approximately 1 mg/mL.

Visualizing HPLC Workflows

Understanding the logical flow of bioconjugate analysis is crucial. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the relationship between different HPLC techniques.

Bioconjugate_Analysis_Workflow cluster_Purification Purification cluster_Analysis Analysis Crude_Bioconjugate Crude Bioconjugate Purification_HPLC Preparative HPLC (e.g., SEC or IEX) Crude_Bioconjugate->Purification_HPLC Purified_Bioconjugate Purified Bioconjugate Purification_HPLC->Purified_Bioconjugate SEC SEC-HPLC (Aggregates/Fragments) Purified_Bioconjugate->SEC HIC HIC-HPLC (DAR) Purified_Bioconjugate->HIC IEX IEX-HPLC (Charge Variants) Purified_Bioconjugate->IEX RP_HPLC RP-HPLC (Component Analysis) Purified_Bioconjugate->RP_HPLC

A typical workflow for bioconjugate purification and analysis.

HPLC_Technique_Relationships cluster_Properties Separation Principle cluster_Techniques HPLC Technique Bioconjugate Bioconjugate Properties Size Size Bioconjugate->Size Hydrophobicity Hydrophobicity Bioconjugate->Hydrophobicity Charge Charge Bioconjugate->Charge SEC SEC Size->SEC HIC HIC Hydrophobicity->HIC RP_HPLC RP-HPLC Hydrophobicity->RP_HPLC IEX IEX Charge->IEX

References

A Comparative Guide to endo-BCN-PEG4-NHS Ester and exo-BCN-PEG4-NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics, the choice of linker is paramount. Bicyclo[6.1.0]nonyne (BCN) derivatives are widely used for copper-free click chemistry, enabling the precise attachment of payloads to biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The BCN core exists as two diastereomers, endo and exo, which can influence the efficiency and properties of the final conjugate. This guide provides an objective comparison of endo-BCN-PEG4-NHS ester and exo-BCN-PEG4-NHS ester, supported by available experimental data and detailed methodologies, to aid in the rational selection of these critical reagents.

Performance Comparison: A Data-Driven Look

The primary difference between the endo and exo isomers lies in the stereochemistry of the cyclopropane (B1198618) ring relative to the eight-membered ring, which can affect the reactivity of the strained alkyne and the properties of the resulting conjugate. While extensive head-to-head studies on the PEGylated NHS ester forms are limited, data on the core BCN isomers provide valuable insights.

Reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The rate of the SPAAC reaction is a critical parameter, influencing the efficiency of the conjugation process, especially when working with sensitive biomolecules at low concentrations.

Featureendo-BCNexo-BCNNotes
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.29 M⁻¹s⁻¹~0.19 M⁻¹s⁻¹The endo-isomer exhibits a slightly higher reaction rate, suggesting potentially faster and more efficient conjugation.
Commercial Availability More commonly availableLess commonThe wider availability of the endo-isomer may be a practical consideration for long-term projects.
General Properties of BCN-PEG4-NHS Esters

The inclusion of a PEG4 spacer and an NHS ester functional group imparts specific characteristics to the BCN core.

PropertyThis compoundexo-BCN-PEG4-NHS Ester
Solubility High in aqueous and common organic solvents (DMSO, DMF)[1][2][3][4]High in aqueous and common organic solvents (DMSO, DMF)[3]
Hydrophilicity The PEG4 spacer significantly increases hydrophilicity, which can reduce aggregation and improve the pharmacokinetic profile of the conjugate.[1][2][3][5][6]The PEG4 spacer provides similar benefits in terms of increased hydrophilicity.[3]
Reactivity of NHS Ester Highly reactive with primary amines (e.g., lysine (B10760008) residues on proteins) at pH 7-8.5 to form stable amide bonds.[7][8]Identical reactivity of the NHS ester with primary amines.
Stability The NHS ester is susceptible to hydrolysis in aqueous solutions, with the rate of hydrolysis increasing with pH.[7] Stock solutions should be stored desiccated at -20°C.[7][8]The stability profile of the NHS ester is expected to be identical to the endo-isomer.

Experimental Protocols

To facilitate a direct comparison of endo- and exo-BCN-PEG4-NHS esters in a research setting, the following detailed experimental protocol for antibody conjugation and analysis is provided.

Comparative Antibody Conjugation Protocol

Objective: To compare the conjugation efficiency of this compound and exo-BCN-PEG4-NHS ester to a monoclonal antibody (mAb) by determining the drug-to-antibody ratio (DAR).

Materials:

  • Antibody: Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).

  • Linkers: this compound and exo-BCN-PEG4-NHS ester.

  • Payload: Azide-functionalized payload (e.g., a fluorescent dye or a cytotoxic drug) with a known molar extinction coefficient.

  • Solvents: Anhydrous DMSO.

  • Buffers: PBS (pH 7.4), 100 mM Glycine or Tris buffer (pH 8.0) for quenching.

  • Purification: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

  • Analytical Equipment: UV-Vis spectrophotometer, HPLC system (SEC and HIC columns), Mass Spectrometer (Q-TOF or Orbitrap).

Procedure:

  • Preparation of Reagents:

    • Prepare 10 mM stock solutions of this compound, exo-BCN-PEG4-NHS ester, and the azide-payload in anhydrous DMSO immediately before use.

  • Antibody Modification (Parallel Reactions for endo and exo):

    • To the antibody solution, add a 10-fold molar excess of the respective BCN-PEG4-NHS ester stock solution.

    • Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

    • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

    • Remove excess, unreacted linker using a desalting column or TFF, exchanging the buffer to PBS (pH 7.4).

  • Payload Conjugation (SPAAC):

    • To the purified BCN-modified antibody, add a 3-fold molar excess of the azide-payload stock solution.

    • Incubate the reaction for 12-18 hours at 4°C or for 4 hours at room temperature.

    • Remove the excess payload using a desalting column or TFF with PBS (pH 7.4).

  • Characterization and Comparison:

    • Drug-to-Antibody Ratio (DAR) Determination:

      • Measure the absorbance of the final conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of the payload.

      • Calculate the DAR using the Beer-Lambert law, correcting for the payload's absorbance at 280 nm.

    • Analysis of Conjugation Efficiency and Purity:

      • Analyze the conjugates by SEC-HPLC to assess for aggregation.

      • Use Hydrophobic Interaction Chromatography (HIC) to separate species with different DARs and quantify the distribution.

      • Confirm the identity and DAR of the conjugates by mass spectrometry.

Visualizing the Chemistry and Workflow

To better understand the molecular differences and the experimental process, the following diagrams are provided.

Structures of endo- and exo-BCN-PEG4-NHS Esters.

experimental_workflow Comparative Experimental Workflow start Prepare Antibody and Reagents endo_modification Antibody + this compound start->endo_modification exo_modification Antibody + exo-BCN-PEG4-NHS Ester start->exo_modification purification1 Purification (remove excess linker) endo_modification->purification1 exo_modification->purification1 payload_conjugation Add Azide-Payload (SPAAC Reaction) purification1->payload_conjugation purification2 Purification (remove excess payload) payload_conjugation->purification2 characterization Characterization (DAR, Purity, Stability) purification2->characterization

Workflow for comparing endo- and exo-BCN linkers.

Conclusion

The choice between endo- and exo-BCN-PEG4-NHS ester will depend on the specific requirements of the bioconjugation application. Based on available data for the core BCN structures, the endo-isomer offers a slight advantage in terms of reaction kinetics, which may lead to higher conjugation efficiencies or allow for milder reaction conditions. However, both isomers benefit from the inclusion of the hydrophilic PEG4 spacer and the versatile NHS ester for amine coupling. For applications where maximizing conjugation speed and efficiency is critical, the endo-isomer may be the preferred choice. In scenarios where other factors are more important, a direct experimental comparison as outlined in this guide is recommended to determine the optimal linker for a specific antibody and payload combination.

References

A Head-to-Head Comparison of BCN and DBCO Linkers for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate linker is a critical decision that dictates the efficiency and success of their experimental design. Among the premier tools for copper-free click chemistry, bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO) have emerged as leading contenders. This guide presents an objective, data-driven comparison of their reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions, providing the necessary information to make an informed choice for specific research applications.

The utility of SPAAC in complex biological systems stems from its bioorthogonality; the reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts.[1][2] Both BCN and DBCO react spontaneously with azide-functionalized molecules to form a stable triazole linkage.[3] However, their distinct structural and electronic properties lead to significant differences in reaction kinetics, stability, and steric tolerance.[4][5]

Quantitative Comparison of Reaction Kinetics

The reactivity of BCN and DBCO is best evaluated by comparing their second-order rate constants (k₂) for the reaction with various azides. Generally, DBCO exhibits faster reaction kinetics with azides than BCN, a phenomenon attributed to its greater ring strain.[4][5] However, the specific azide (B81097) partner can significantly influence these rates.[4][6]

Cyclooctyne (B158145)Azide ReactantSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
DBCO Benzyl (B1604629) azide0.24 - 1.0CH₃CN:H₂O (3:1), DMSO
BCN Benzyl azide0.07 - 0.15CH₃CN:H₂O (3:1), DMSO
DBCO Phenyl azide0.033CH₃CN:H₂O (3:1)
BCN Phenyl azide0.2CH₃CN:H₂O (3:1)
DBCO (ADIBO) Primary azide (2-azidoethanol)0.90CDCl₃
BCN Primary azide (2-azidoethanol)0.024CDCl₃
DBCO (ADIBO) Secondary azide (2-azidopropanol)0.25CDCl₃
BCN Secondary azide (2-azidopropanol)0.019CDCl₃
DBCO (ADIBO) Tertiary azide (2-azido-2-methylpropanol)4.7 x 10⁻⁶CDCl₃
BCN Tertiary azide (2-azido-2-methylpropanol)0.012CDCl₃

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide, solvent, and temperature.[6][7] ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class.[4]

The data reveals that while DBCO reacts significantly faster with primary and secondary azides, its reactivity dramatically decreases with sterically hindered tertiary azides.[4][8] In contrast, BCN maintains a more consistent, albeit slower, reaction rate across the different azide types.[8] Interestingly, BCN exhibits a higher reaction rate with the aromatic phenyl azide compared to DBCO.[6]

Experimental Protocols

A detailed methodology for determining the second-order rate constants of SPAAC reactions is crucial for a direct comparison of different linker systems.

Protocol for Determining SPAAC Kinetics via ¹H NMR Spectroscopy

This protocol provides a general method for determining the kinetics of a SPAAC reaction between a cyclooctyne (BCN or DBCO) and an azide.[9][10]

Materials:

  • Strained alkyne (BCN or DBCO derivative)

  • Azide-containing molecule (e.g., benzyl azide)

  • Anhydrous deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard of known concentration (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare Stock Solutions: Prepare individual stock solutions of the strained alkyne, the azide, and the internal standard in the chosen deuterated solvent.

  • Reaction Setup: In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant). A slight excess of one reactant can be used to ensure pseudo-first-order conditions if desired.[7]

  • Data Acquisition:

    • Quickly acquire an initial ¹H NMR spectrum (t=0).

    • Acquire subsequent ¹H NMR spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the reactant concentration versus time.

    • The slope of this line will be the pseudo-first-order rate constant (k_obs) or the second-order rate constant (k₂) multiplied by the initial concentration of the reactant in excess, from which k₂ can be determined.[9]

Logical Relationships and Workflows

To visualize the decision-making process for linker selection and the experimental workflow, the following diagrams are provided.

cluster_selection Linker Selection Logic Requirement Experimental Requirement Speed Rapid Kinetics Needed? Requirement->Speed Sterics Sterically Hindered Azide? Speed->Sterics No DBCO Choose DBCO Speed->DBCO Yes Stability Thiol Stability a Concern? Sterics->Stability No BCN Choose BCN Sterics->BCN Yes Stability->DBCO No Stability->BCN Yes

Caption: Linker selection decision tree.

cluster_workflow Kinetic Analysis Workflow A Prepare Stock Solutions (Alkyne, Azide, Standard) B Combine Reactants in NMR Tube A->B C Acquire 1H NMR Spectra over Time B->C D Integrate Signals and Calculate Concentrations C->D E Plot ln[Reactant] vs. Time D->E F Determine Second-Order Rate Constant (k₂) E->F

Caption: Experimental workflow for kinetic analysis.

Key Considerations Beyond Reactivity

While reaction kinetics are a primary determinant, other factors should be considered when choosing between BCN and DBCO:

  • Stability: BCN is reported to be more stable in the presence of thiols, such as glutathione, which is abundant in the intracellular environment.[1][4] This can be a critical advantage for in vivo applications to minimize off-target reactions.

  • Size and Lipophilicity: BCN is smaller and less lipophilic than the bulky, aromatic DBCO.[4][5] These properties can be advantageous in situations where steric hindrance is a concern or when improved aqueous solubility is desired.[5]

  • Cost and Availability: The synthetic route for BCN is often simpler, which can be reflected in its cost and availability compared to more complex DBCO derivatives.[5]

Conclusion

The choice between BCN and DBCO is not a one-size-fits-all decision but rather a nuanced choice based on the specific demands of the experiment.

Choose DBCO when:

  • Speed is paramount: For applications requiring rapid labeling, especially at low concentrations, the superior kinetics of DBCO are a distinct advantage.[4][7]

  • Steric hindrance is not a concern: For labeling accessible primary and secondary azides, DBCO offers high efficiency.[4][8]

Choose BCN when:

  • Stability in reducing environments is crucial: The enhanced stability of BCN in the presence of thiols makes it a more robust choice for intracellular and in vivo studies.[1][4]

  • Labeling sterically hindered azides: BCN's consistent reactivity with tertiary azides makes it the preferred linker in these challenging steric environments.[4][8]

  • Smaller size and lower lipophilicity are required: In applications where linker size and solubility are critical parameters, BCN offers a favorable profile.[5]

By carefully considering the kinetic data, stability profiles, and physicochemical properties of each linker in the context of the biological system under investigation, researchers can select the optimal tool to advance their scientific objectives.

References

Beyond the Standard: A Comparative Guide to NHS Ester Alternatives for Amine Modification in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For decades, N-hydroxysuccinimide (NHS) esters have been the predominant reagent for scientists seeking to modify primary amines on proteins and other biomolecules. Their high reactivity and ability to form stable amide bonds have established them as a cornerstone in bioconjugation. However, the very reactivity that makes them effective also contributes to their primary drawback: susceptibility to hydrolysis in aqueous environments. This instability can lead to variable reaction efficiencies and necessitates carefully controlled conditions.

This guide provides a comprehensive comparison of viable alternatives to NHS esters, offering researchers, scientists, and drug development professionals an objective evaluation of their performance, supported by experimental data. We will delve into the reaction mechanisms, efficiencies, and stability of the resulting conjugates, providing detailed protocols for key comparative experiments.

The Landscape of Amine Modification: A Comparative Overview

The choice of an amine modification strategy is dictated by several factors, including the stability of the target molecule, the desired reaction efficiency, and the required stability of the resulting linkage. Below, we compare the performance of NHS esters with several leading alternatives.

Quantitative Comparison of Amine Modification Chemistries

The following tables summarize quantitative data on the reaction conditions, efficiency, and stability of various amine modification reagents. It is important to note that direct comparison of efficiencies can be challenging as they are often context-dependent, influenced by the specific biomolecule, reagent, and reaction conditions.

Reagent ClassTypical Reagent(s)Optimal pHReaction TimeTemperatureSolvent
NHS Esters DSS, Sulfo-DSS7.2 - 8.5[1]0.5 - 4 hours[1]4°C - Room TempAqueous buffers, DMSO, DMF[1]
Tetrafluorophenyl (TFP) Esters TFP esters8.0 - 9.0[2]1 - 2 hoursRoom TempAqueous buffers, DMSO, DMF
Isothiocyanates FITC9.0 - 9.51 - 2 hoursRoom TempAqueous buffers, DMSO
Carbodiimides EDC, DCCActivation: 4.5 - 6.0Coupling: 7.2 - 8.5~2 hoursRoom TempAqueous buffers (EDC), Organic solvents (DCC)
Reductive Amination Aldehyde/Ketone + NaBH₃CN6.0 - 9.02 - 24 hours37°CAqueous buffers
ortho-Phthalaldehydes (OPA) OPAPhysiological (e.g., 7.4)Minutes to hoursRoom TempAqueous buffers[3]
Arene Diazonium Salts Diazonium terephthalatesMildly acidic to neutralShort (minutes to hours)Room TempAqueous buffers[4]

Table 1: Reaction Conditions for Amine Modification. A summary of typical reaction conditions for various amine-reactive chemistries.

Reagent ClassLinkage TypeStability of LinkageHydrolysis Half-life of ReagentKey Performance Notes
NHS Esters AmideHighly Stable[]4-5 hours at pH 7 (0°C), 10 minutes at pH 8.6 (4°C)[1]Prone to hydrolysis, especially at higher pH.[]
TFP Esters AmideHighly StableMore stable than NHS esters, especially at basic pH.[6]Less susceptible to hydrolysis, leading to potentially higher and more reproducible yields.[6]
Isothiocyanates ThioureaStable, but reported to be less stable than amide bonds over time.[2]Generally stableReaction with thiols can be a competing side reaction at lower pH.
Carbodiimides AmideHighly Stable[]O-acylisourea intermediate is highly unstable; stabilized by NHS/Sulfo-NHS.Zero-length crosslinker; reaction efficiency is significantly improved with NHS/Sulfo-NHS.
Reductive Amination Secondary AmineStableN/ACan exhibit a significantly higher maximum reaction rate (Vmax) compared to NHS chemistry.[7]
ortho-Phthalaldehydes (OPA) PhthalimidineStableReagents are non-hydrolyzable.[3]Rapid and chemoselective reaction under physiological conditions.[3]
Arene Diazonium Salts BenzotriazinoneStable (irreversible cyclization)[4]Formed in situHighly efficient under mild conditions with short reaction times.[4]

Table 2: Comparative Performance and Stability. A comparison of the linkage stability, reagent stability, and key performance characteristics of different amine modification chemistries.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

NHS_Ester_Reaction NHS NHS Ester (R-CO-O-NHS) Intermediate Tetrahedral Intermediate NHS->Intermediate Nucleophilic Attack Amine Primary Amine (Protein-NH2) Amine->Intermediate Amide Stable Amide Bond (R-CO-NH-Protein) Intermediate->Amide Collapse NHS_leaving N-Hydroxysuccinimide Intermediate->NHS_leaving Alternative_Reactions cluster_TFP TFP Ester cluster_ITC Isothiocyanate cluster_Carbo Carbodiimide (EDC) cluster_RA Reductive Amination TFP TFP Ester TFP_Amide Amide Bond TFP->TFP_Amide + Primary Amine ITC Isothiocyanate (R-N=C=S) Thiourea Thiourea Bond ITC->Thiourea + Primary Amine Carboxyl Carboxylic Acid (R-COOH) O_acyl O-acylisourea (unstable) Carboxyl->O_acyl + EDC EDC EDC EDC->O_acyl Carbo_Amide Amide Bond O_acyl->Carbo_Amide + Primary Amine Aldehyde Aldehyde/Ketone Schiff Schiff Base/Imine Aldehyde->Schiff + Primary Amine Sec_Amine Secondary Amine Schiff->Sec_Amine + NaBH3CN Experimental_Workflow start Start: Protein in Amine-Free Buffer prep_reagent Prepare Amine-Reactive Reagent Solution start->prep_reagent conjugation Conjugation Reaction (Incubate at specified time and temperature) start->conjugation prep_reagent->conjugation quenching Quench Reaction (e.g., add Tris or glycine) conjugation->quenching purification Purify Conjugate (e.g., desalting column, dialysis) quenching->purification analysis Analyze Conjugate (e.g., UV-Vis, SDS-PAGE, MS) purification->analysis end End: Purified Bioconjugate analysis->end

References

A Researcher's Guide to Functional Assays for Validating Bioconjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a bioconjugate's biological activity is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of essential functional assays used to characterize the activity of bioconjugates, with a particular focus on antibody-drug conjugates (ADCs). The therapeutic efficacy of ADCs hinges on a series of events: binding to a target cell, internalization, and the subsequent action of the conjugated payload.[1] Therefore, a comprehensive evaluation requires a multi-faceted approach, employing a panel of assays that interrogate each of these key steps.[1]

This guide delves into the specifics of three crucial assay types: Cytotoxicity Assays, Internalization Assays, and Bystander Killing Assays, providing detailed experimental protocols, comparative data, and visual workflows to aid in their selection and implementation.

Cytotoxicity Assays: Quantifying Cell-Killing Potency

Cytotoxicity assays are fundamental for evaluating the primary function of many bioconjugates, especially ADCs designed to kill cancer cells.[2] These assays measure cell viability after exposure to the bioconjugate, allowing for the determination of key potency metrics like the half-maximal inhibitory concentration (IC50).[3] Several methods exist, each with distinct principles and readouts.

Comparison of Common Cytotoxicity Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Assay Enzymatic reduction of a yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to an insoluble purple formazan (B1609692).[4][5]Inexpensive, well-established, widely used.Requires a solubilization step for the formazan crystals; can be toxic to cells; potential interference from colored compounds.[4]
XTT Assay Similar to MTT, but the tetrazolium salt (XTT) is reduced to a water-soluble orange formazan product.[4]No solubilization step required, allowing for kinetic monitoring; higher sensitivity than MTT.Reagent is less stable; requires an intermediate electron acceptor.[4]
ATP-Based Assays (e.g., CellTiter-Glo®) Measures the level of intracellular ATP, which is a marker of metabolically active, viable cells, using a luciferase-based reaction.[6]High sensitivity, broad linear range, rapid (single-reagent addition), suitable for high-throughput screening.More expensive than tetrazolium assays; signal can be affected by conditions that alter cellular ATP levels without causing cell death.

Comparative Performance Data (Hypothetical)

This table illustrates typical data obtained from cytotoxicity assays, comparing a target-specific ADC, a non-targeting control ADC, and the unconjugated antibody.

CompoundTarget Cell LineMTT Assay IC50 (nM)XTT Assay IC50 (nM)ATP-Based Assay IC50 (nM)
Targeting ADC Antigen-Positive1.51.31.4
Targeting ADC Antigen-Negative> 1000> 1000> 1000
Non-Targeting ADC Antigen-Positive> 1000> 1000> 1000
Unconjugated Antibody Antigen-PositiveNo cytotoxic effectNo cytotoxic effectNo cytotoxic effect

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard method for assessing ADC-induced cytotoxicity.[3][7]

  • Cell Seeding: Plate target cells (both antigen-positive and antigen-negative lines for specificity testing) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.[7]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and other controls in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds.[3] Include untreated cells as a control for 100% viability and wells with medium only as a blank control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4] During this time, viable cells metabolize the MTT into purple formazan crystals.[5]

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[4] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other values. Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., sigmoidal curve fit).[3]

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plate) B 2. Bioconjugate Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72-120 hours) B->C D 4. Add Viability Reagent (e.g., MTT, XTT, ATP-lite) C->D E 5. Incubation & Solubilization (If required, e.g., for MTT) D->E F 6. Measure Signal (Absorbance/Luminescence) E->F G 7. Data Analysis (Calculate IC50) F->G

General workflow for an in vitro cytotoxicity assay.

Internalization Assays: Confirming Cellular Uptake

For many bioconjugates, particularly ADCs, internalization into the target cell is a prerequisite for efficacy.[8] Internalization assays are crucial to confirm that the bioconjugate is efficiently taken up by the target cell after binding.

Comparison of Internalization Assay Methods

Assay TypePrincipleAdvantagesDisadvantages
pH-Sensitive Dyes (e.g., pHrodo) The bioconjugate is labeled with a dye (like pHrodo) that is non-fluorescent at neutral pH but becomes brightly fluorescent in the acidic environment of endosomes and lysosomes.[9][10]Direct measurement of internalization into acidic compartments; low background signal; suitable for flow cytometry, high-content imaging, and live-cell analysis.[8][11]Requires covalent labeling of the bioconjugate, which could potentially alter its properties.
Quench-Based Assays A fluorescently labeled bioconjugate binds to the cell surface. A quenching antibody or reagent is added that extinguishes the signal from non-internalized, surface-bound conjugates. The remaining fluorescence is from the internalized pool.[12]Does not rely on endosomal pH; can quantify surface-bound vs. internalized fractions.Can have higher background; quenching efficiency may vary.

Comparative Performance Data (Hypothetical)

This table shows typical data from a flow cytometry-based internalization assay, measuring the increase in fluorescence over time.

Time PointTargeting ADC (MFI)Non-Internalizing Antibody (MFI)
0 hr (4°C) 150145
1 hr (37°C) 850160
4 hr (37°C) 3,200180
24 hr (37°C) 9,500210
*MFI = Mean Fluorescence Intensity

Experimental Protocol: pHrodo-Based Internalization Assay (Flow Cytometry)

This protocol describes the use of a pH-sensitive dye to quantify ADC internalization.[1]

  • Cell Preparation: Harvest and wash target cells, then resuspend them in cold FACS buffer (e.g., PBS with 2% FBS) at a concentration of 1x10^6 cells/mL.[1]

  • Antibody Binding: Incubate the cells with the fluorescently labeled bioconjugate (e.g., pHrodo-ADC) at a predetermined optimal concentration on ice for 30-60 minutes. This allows binding to surface antigens without significant internalization.[1]

  • Induction of Internalization: Wash the cells with cold PBS to remove unbound conjugate. Resuspend the cells in pre-warmed complete medium and incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow internalization. A control sample should be kept on ice (representing the 0-hour time point).[1]

  • Sample Preparation for Flow Cytometry: After incubation, wash the cells with cold FACS buffer. If necessary, treat with a viability dye to exclude dead cells from the analysis.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the pHrodo dye.

  • Data Analysis: Calculate the Mean Fluorescence Intensity (MFI) for each sample. An increase in MFI over time at 37°C compared to the 0-hour control indicates internalization.

ADC_Internalization_Pathway cluster_pathway ADC Internalization & Trafficking cluster_endo Endocytic Pathway Extracellular Extracellular Space Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Binding 1. Binding ADC->Binding Receptor Cell Surface Antigen/Receptor Receptor->Binding Endocytosis 2. Receptor-Mediated Endocytosis Binding->Endocytosis EarlyEndosome 3. Early Endosome (pH ~6.0-6.5) LateEndosome 4. Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Lysosome 5. Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome PayloadRelease 6. Payload Release & Action Lysosome->PayloadRelease Endocytosis->EarlyEndosome

Canonical pathway of ADC internalization and payload release.

Bystander Killing Assay: Evaluating Collateral Efficacy

For ADCs with cleavable linkers and membrane-permeable payloads, the released drug can diffuse out of the target cell and kill neighboring antigen-negative cells. This "bystander effect" is crucial for treating heterogeneous tumors where not all cells express the target antigen.[3][13]

Comparison of Bystander Assay Methods

Assay TypePrincipleAdvantagesDisadvantages
Co-culture Assay Antigen-positive (Ag+) and antigen-negative (Ag-) cells are cultured together and treated with the ADC. The viability of the Ag- population is specifically measured (e.g., by pre-labeling with GFP).[3][5]More physiologically relevant model of a heterogeneous tumor environment.Requires a method to distinguish between the two cell populations; cell-cell contact can influence results.
Conditioned Medium Transfer Ag+ cells are treated with the ADC. After incubation, the cell-free medium, containing the released payload, is transferred to a culture of Ag- cells. The viability of the Ag- cells is then assessed.[5]Directly assesses the activity of the released, diffusible payload.Less representative of the tumor microenvironment as it lacks cell-cell proximity and continuous payload release.

Comparative Performance Data (Hypothetical)

This table shows the viability of antigen-negative (Ag-) cells in different culture conditions after ADC treatment.

ADC Payload TypeCulture Condition% Viability of Ag- CellsBystander Effect
Membrane Permeable Ag- cells alone98%-
Membrane Permeable Co-culture with Ag+ cells35%Yes
Membrane Impermeable Ag- cells alone99%-
Membrane Impermeable Co-culture with Ag+ cells95%No

Experimental Protocol: Co-culture Bystander Killing Assay

This protocol outlines a method to measure the bystander effect using two different cell lines.[1]

  • Cell Preparation: Engineer the antigen-negative (Ag-) cell line to express a fluorescent protein (e.g., GFP) for easy identification.

  • Cell Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3) with a constant total cell number per well.[1] Include control wells with only GFP-Ag- cells.

  • Compound Treatment: Add serial dilutions of the ADC to the co-culture wells and the Ag- only wells.

  • Incubation: Incubate the plate for a duration sufficient to observe the bystander effect (typically 72-144 hours).[1]

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.[3]

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A significant decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[3]

Bystander_Effect_Mechanism cluster_mechanism Bystander Killing Mechanism cluster_target Target Cell Action cluster_bystander Bystander Cell Action ADC ADC Ag_pos Antigen-Positive (Target) Cell ADC->Ag_pos 1. Binds Internalization Internalization Ag_pos->Internalization 2. Ag_neg Antigen-Negative (Bystander) Cell Uptake Uptake Ag_neg->Uptake Payload Membrane-Permeable Payload Kill1 Target Cell Death Payload->Kill1 Diffusion Diffusion Payload->Diffusion 3. Diffuses out Release Payload Release Internalization->Release Release->Payload Diffusion->Ag_neg 4. Enters Kill2 Bystander Cell Death Uptake->Kill2

Mechanism of the ADC-mediated bystander killing effect.

References

Stability Showdown: A Comparative Guide to Amide Bonds Formed by NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the covalent linkage in bioconjugates is a critical determinant of efficacy, safety, and overall therapeutic success. The amide bond, frequently forged through the reaction of an N-hydroxysuccinimide (NHS) ester with a primary amine, stands as a cornerstone of bioconjugation chemistry. This guide provides an objective comparison of the stability of these amide bonds against other common conjugation linkages, supported by experimental data and detailed protocols for stability assessment.

The amide bond formed via NHS ester chemistry is renowned for its exceptional stability under physiological conditions.[1] This robustness is attributed to the resonance stabilization of the amide group, rendering it significantly more resistant to hydrolysis than ester bonds.[1] Under typical physiological pH of ~7.4, the half-life of a peptide (amide) bond can be on the order of years, ensuring the integrity of the bioconjugate throughout its intended biological journey.

Comparative Stability of Bioconjugation Linkages

The choice of linkage chemistry has profound implications for the stability of a bioconjugate. While the amide bond offers remarkable stability, other linkages provide different characteristics, such as conditional cleavage, which can be advantageous in specific applications like drug delivery. The following table summarizes the general stability of common bioconjugation linkages.

Linkage TypeGeneral StabilityConditions Leading to Cleavage
Amide High Susceptible to enzymatic cleavage by proteases.[1] Can be hydrolyzed under strong acidic or basic conditions.
1,2,3-Triazole Very High Generally inert to severe hydrolytic, oxidizing, and reducing conditions.[1][2] Not cleaved by proteases.[2]
Thioether Moderate to High The thioether bond itself is generally stable; however, linkages derived from maleimide (B117702) chemistry are prone to retro-Michael addition and hydrolysis of the succinimide (B58015) ring, leading to potential instability.[3][4]
Ester Moderate Susceptible to hydrolysis, which can be catalyzed by acids, bases, or esterase enzymes.[1]
Hydrazone pH-Dependent Generally stable at neutral to basic pH but undergoes hydrolysis under acidic conditions (e.g., in endosomes or lysosomes).[1]
Oxime Moderate to High More stable than hydrazones towards hydrolysis, but can still be cleaved under acidic conditions.[1]

Visualizing the Conjugation and Stability Assessment Workflow

To better understand the processes involved, the following diagrams illustrate the NHS ester reaction and a typical workflow for assessing the stability of the resulting amide bond.

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Carboxylic_Acid Carboxylic Acid (R-COOH) Activation Activation Carboxylic_Acid->Activation NHS NHS NHS->Activation EDC EDC EDC->Activation Carbodiimide Primary_Amine Primary Amine (R'-NH2) Conjugation Conjugation (Nucleophilic Attack) Primary_Amine->Conjugation NHS_Ester NHS Ester (R-CO-NHS) Activation->NHS_Ester NHS_Ester->Conjugation Amide_Bond Stable Amide Bond (R-CO-NH-R') Conjugation->Amide_Bond NHS_Leaving_Group NHS (Leaving Group) Conjugation->NHS_Leaving_Group

Figure 1. NHS ester reaction for amide bond formation.

Stability_Workflow Start Bioconjugate (Amide-linked) Incubation Incubation under Stress Conditions (e.g., Plasma, pH, Temp) Start->Incubation Sampling Time-Point Sampling Incubation->Sampling Analysis Analytical Method (e.g., LC-MS, HPLC, ELISA) Sampling->Analysis Data_Processing Data Processing and Kinetic Analysis Analysis->Data_Processing End Stability Profile (Half-life, Degradation %) Data_Processing->End

Figure 2. Experimental workflow for assessing linker stability.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of amide bonds and compare them to other linkages, standardized experimental protocols are essential. The following sections provide detailed methodologies for key stability assays.

Protocol 1: In Vitro Plasma Stability Assay

This assay evaluates the stability of a bioconjugate in plasma, mimicking physiological conditions and assessing susceptibility to enzymatic degradation.

Materials:

  • Test bioconjugate

  • Control bioconjugate with a known stable or unstable linker

  • Pooled human plasma (or plasma from other species of interest, e.g., mouse, rat, cynomolgus monkey)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well polypropylene (B1209903) plates

  • Incubator at 37°C

  • LC-MS system for analysis

  • Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

  • Immunoaffinity capture beads (e.g., anti-human Fc) for antibody-drug conjugates (ADCs)[5]

Procedure:

  • Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates. Prepare a stock solution of the test and control bioconjugates in PBS.

  • Incubation: Spike the bioconjugates into the plasma to a final concentration of 1 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid effects on plasma proteins.[6]

  • Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma/bioconjugate mixture.

  • Sample Processing (for ADCs):

    • To analyze the intact ADC and determine the drug-to-antibody ratio (DAR), use immunoaffinity capture to isolate the ADC from the plasma.[5]

    • To quantify the released payload, precipitate the plasma proteins by adding 3 volumes of cold acetonitrile. Centrifuge to pellet the proteins and collect the supernatant.[5]

  • Analysis:

    • Analyze the captured ADC by LC-MS to determine the change in DAR over time.

    • Analyze the supernatant from the protein precipitation step by LC-MS/MS to quantify the concentration of the released payload.

  • Data Analysis: Plot the percentage of intact bioconjugate or the concentration of released payload against time. Calculate the half-life (t½) of the bioconjugate in plasma.

Protocol 2: Enzymatic Stability Assay (Cathepsin B Cleavage)

This assay is particularly relevant for ADCs with enzyme-cleavable linkers designed to release the payload in the lysosomal compartment of cancer cells, where proteases like Cathepsin B are active.

Materials:

  • Test bioconjugate (e.g., ADC with a Val-Cit linker)

  • Recombinant human Cathepsin B

  • Assay Buffer: 25 mM MES, pH 5.0[7]

  • Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT) (prepare fresh)[7]

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) as a positive control

  • 96-well black microplate

  • Fluorescence microplate reader

  • LC-MS system for payload release analysis

Procedure:

  • Enzyme Activation: Incubate the recombinant Cathepsin B in Activation Buffer at room temperature for 15 minutes.[7]

  • Reaction Setup:

    • In a 96-well plate, add the activated Cathepsin B solution.

    • Add the test bioconjugate to the wells to initiate the reaction. A typical final concentration is 1 µM.

    • Include a positive control with the fluorogenic substrate and a negative control without the enzyme.

  • Incubation: Incubate the plate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protein precipitation agent (e.g., acetonitrile).

  • Analysis:

    • For the positive control, monitor the increase in fluorescence over time using a microplate reader (Ex/Em for AMC = 355/460 nm).

    • For the test bioconjugate, centrifuge the samples after stopping the reaction and analyze the supernatant by LC-MS to quantify the released payload.[8]

  • Data Analysis: Plot the concentration of the released payload against time to determine the rate of enzymatic cleavage.

Conclusion

The amide bond formed through NHS ester reactions provides a highly stable and reliable linkage for the construction of robust bioconjugates. Its resistance to hydrolysis and general enzymatic degradation makes it a superior choice for applications requiring long-term in vivo stability. While other linkages offer features such as controlled release under specific conditions, the amide bond remains the gold standard for creating durable bioconjugates. The provided experimental protocols offer a framework for the systematic evaluation of linker stability, enabling researchers to make informed decisions in the design and development of novel biotherapeutics and research tools.

References

Safety Operating Guide

Navigating the Disposal of endo-BCN-PEG4-NHS Ester: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling:

Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses or goggles, nitrile or other chemical-resistant gloves, and a lab coat. For handling the solid powder form, a dust mask is also recommended.

Disposal Procedures: A Step-by-Step Approach

The correct disposal method for endo-BCN-PEG4-NHS ester is contingent on its physical state: unreacted solid, concentrated solutions, dilute aqueous solutions, or contaminated labware. All waste generated should be treated as chemical waste and must be segregated from regular trash.[1]

Step 1: Waste Segregation and Collection

All waste streams containing this compound must be collected in designated, clearly labeled, and sealed hazardous waste containers.[1][2] The container material should be compatible with the solvents used; for instance, a high-density polyethylene (B3416737) container is suitable for solutions in DMSO or DMF.[1]

Step 2: Managing Different Waste Streams

A. Unused or Expired Solid this compound:

  • Do Not Discard in Regular Trash: Solid powder of this reagent should never be disposed of in the regular trash.[1]

  • Collection: The original vial containing the unused or expired product should be placed in a designated chemical waste container.[1]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name "this compound," along with any other information required by your institution's Environmental Health and Safety (EHS) department.[1]

B. Concentrated Solutions (e.g., in DMSO or DMF):

  • No Drain Disposal: Concentrated solutions of this compound, particularly in organic solvents like DMSO and DMF, must never be poured down the drain.[1][3]

  • Collection: Collect all concentrated stock solutions in a sealed and properly labeled hazardous waste container.[1]

  • Rinsate Collection: The initial rinse of glassware that held concentrated solutions should be collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal, but it is crucial to consult your local EHS guidelines.[1]

C. Dilute Aqueous Solutions and Reaction Mixtures:

  • Hydrolysis Pre-treatment: NHS esters can be hydrolyzed to less reactive forms. To do this, adjust the pH of the aqueous solution to a basic level (pH > 8.5) and allow it to stand at room temperature for several hours or overnight to ensure complete hydrolysis of the NHS ester.[1]

  • Collection: After hydrolysis, transfer the solution to a designated aqueous hazardous waste container.[1] While some neutralized, dilute aqueous solutions may be acceptable for drain disposal in certain localities, it is always best to err on the side of caution and collect them as chemical waste, especially given the complex nature of this reagent.[4][5]

D. Contaminated Labware:

  • Solid Waste: Items such as pipette tips, vials, and gloves contaminated with this compound should be placed in a designated solid hazardous waste container.[2][3]

  • Glassware: Glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate being collected as hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general guidelines for chemical waste disposal can be applied.

ParameterGuidelineCitation
pH for Aqueous Waste Neutralize to a pH between 5.5 and 9.5 before considering drain disposal (local regulations permitting).[4]
Concentration for Drain Disposal Only very dilute aqueous solutions should be considered for drain disposal, and only after consulting local EHS regulations.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Caption: Decision workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.